molecular formula C4H6BrFO B1289158 3-(Bromomethyl)-3-fluorooxetane CAS No. 865451-86-1

3-(Bromomethyl)-3-fluorooxetane

Cat. No.: B1289158
CAS No.: 865451-86-1
M. Wt: 168.99 g/mol
InChI Key: NJZVKJVPHVROMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-fluorooxetane (CAS 865451-86-1) is a valuable fluorinated synthetic building block in research and development, particularly in medicinal chemistry. The compound, with a molecular formula of C4H6BrFO and a molecular weight of 168.99 g/mol, serves as a versatile intermediate for introducing both the oxetane and fluorine motifs into target molecules . Its physical properties, including a density of approximately 1.66 g/cm³ and a calculated boiling point of 149.6°C, are important for handling and reaction planning . The primary research value of this compound lies in its functional groups; the bromomethyl group is a reactive handle for further synthetic transformations, such as nucleophilic substitutions, while the fluorine atom and the oxetane ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting compounds . Oxetanes are of high interest in drug discovery as they can improve solubility, metabolic stability, and lipophilicity when used as bioisosteres for common functional groups . As a key derivative of 3-fluorooxetane, this reagent is specifically used to advance the synthesis of more complex, biologically active molecules . Researchers employ this compound strictly for laboratory research purposes. It is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrFO/c5-1-4(6)2-7-3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVKJVPHVROMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623048
Record name 3-(Bromomethyl)-3-fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865451-86-1
Record name 3-(Bromomethyl)-3-fluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865451-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-3-fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Bromomethyl)-3-fluorooxetane, a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the 3-fluorooxetane moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules. This document details the synthetic pathway, provides experimental protocols for key reactions, and presents relevant physicochemical and spectral data.

Synthetic Pathway Overview

The most plausible synthetic route to this compound involves a two-step sequence starting from the commercially available or readily synthesized 3-oxetanone. The pathway consists of the following key transformations:

  • Synthesis of the Precursor: 3-Fluoro-3-(hydroxymethyl)oxetane: This intermediate is prepared from 3-oxetanone through a process that introduces both a fluorine atom and a hydroxymethyl group at the 3-position of the oxetane ring.

  • Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane: The final product is obtained by the conversion of the primary alcohol in the precursor to a bromide.

Synthesis_Pathway Start 3-Oxetanone Intermediate 3-Fluoro-3-(hydroxymethyl)oxetane Start->Intermediate Fluorination & Hydroxymethylation Product This compound Intermediate->Product Bromination

Caption: Overall synthetic pathway for this compound.

Physicochemical and Spectral Data

A summary of the available physicochemical and spectral data for the key compounds in the synthesis is presented below.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
3-Oxetanone6704-31-0C₃H₄O₂72.061401.19
3-Fluoro-3-(hydroxymethyl)oxetane865451-85-0C₄H₇FO₂106.10137.5 ± 15.0 (Predicted)1.32 ± 0.1 (Predicted)
This compound865451-86-1C₄H₆BrFO168.99149.6 ± 25.0 (Predicted)[1]1.66 ± 0.1 (Predicted)[1]

Table 2: Spectral Data

Compound1H NMR13C NMR19F NMRMass Spec.
3-Oxetanone4.65 (s, 4H)75.2, 212.0--
3-Fluoro-3-(hydroxymethyl)oxetaneData not availableData not availableData not availableData not available
This compound3.85 (d, J=10.4 Hz, 2H), 4.75 (d, J=6.4 Hz, 2H), 4.85 (d, J=6.4 Hz, 2H)Data not available-145.3Data not available

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 3-Oxetanone

A high-yield synthesis of 3-oxetanone can be achieved from 1,3-dichloroacetone in a three-step process involving carbonyl protection, ring closure, and deprotection.

Experimental Workflow for 3-Oxetanone Synthesis

Oxetanone_Synthesis cluster_step1 Step 1: Carbonyl Protection cluster_step2 Step 2: Ring Closure cluster_step3 Step 3: Deprotection A 1,3-Dichloroacetone + Ethylene Glycol B 2,2-Bis(chloromethyl)-1,3-dioxolane A->B p-TsOH, Toluene, Reflux C 2,2-Bis(chloromethyl)-1,3-dioxolane D 1,4-Dioxa-7-oxaspiro[4.4]nonane C->D Aq. NaOH, Reflux E 1,4-Dioxa-7-oxaspiro[4.4]nonane F 3-Oxetanone E->F Aq. H₃PO₄ or HCl, Heat

Caption: Workflow for the synthesis of 3-oxetanone.

Protocol:

  • Carbonyl Protection: 1,3-dichloroacetone is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in toluene under reflux with a Dean-Stark apparatus to remove water. The product, 2,2-bis(chloromethyl)-1,3-dioxolane, is obtained after workup.

  • Ring Closure: The protected dichloro-intermediate is then subjected to an intramolecular Williamson ether synthesis. This is achieved by refluxing with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the spirocyclic intermediate.

  • Deprotection: The final step is the acidic hydrolysis of the ketal protecting group. The spirocyclic intermediate is heated in an aqueous solution containing a catalytic amount of a non-nucleophilic acid, such as phosphoric acid or hydrochloric acid. The 3-oxetanone product is then isolated by extraction and purified by distillation. A reported yield for this final step is 92%.

Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane
Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane

The conversion of the primary alcohol of 3-fluoro-3-(hydroxymethyl)oxetane to the corresponding bromide can be effectively carried out using the Appel reaction, which is known for its mild conditions and high yields.[2][3]

Experimental Workflow for Bromination

Bromination_Workflow cluster_reaction Appel Reaction cluster_workup Workup and Purification Reactants 3-Fluoro-3-(hydroxymethyl)oxetane + CBr₄ + PPh₃ Product This compound + CHBr₃ + Ph₃PO Reactants->Product DCM, 0°C to RT Crude Reaction Mixture Filtration Filtration Crude->Filtration Remove Ph₃PO Wash Washing Filtration->Wash Aq. NaHCO₃, Brine Purified Purified Product Wash->Purified Drying & Column Chromatography

Caption: Workflow for the bromination of 3-fluoro-3-(hydroxymethyl)oxetane.

Protocol (General Appel Reaction Procedure): [4][5]

  • Reaction Setup: To a solution of 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) and triphenylphosphine (1.5 - 2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, a solution of carbon tetrabromide (1.3 - 2.0 eq) in the same solvent is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: The reaction mixture is typically filtered to remove the precipitated triphenylphosphine oxide. The filtrate is then washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Safety Information

  • This compound: This compound should be handled with care. Assume it is a potential irritant and handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Carbon Tetrabromide (CBr₄): Toxic and harmful. Handle with extreme caution in a fume hood.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation and contact with skin.

  • Phosphorus Tribromide (PBr₃) (Alternative Brominating Agent): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

This technical guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and perform appropriate risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to the Chemical Properties of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a halogenated derivative of oxetane, a four-membered cyclic ether. The presence of both a fluorine atom and a bromomethyl group on the strained oxetane ring imparts unique chemical properties, making it a valuable building block in medicinal chemistry and drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule, while the reactive bromomethyl group provides a convenient handle for introducing the 3-fluorooxetane moiety into larger, more complex structures through nucleophilic substitution reactions. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with proposed experimental protocols and logical workflows.

Core Chemical Properties

Quantitative data for this compound is primarily based on predictions and data from similar compounds due to a lack of extensive experimental studies in publicly available literature.

Table 1: General and Physicochemical Properties
PropertyValueSource/Comment
CAS Number 865451-86-1Chemical Abstract Service Registry Number
Molecular Formula C₄H₆BrFO-
Molecular Weight 168.99 g/mol Calculated
Boiling Point 149.6 ± 25.0 °CPredicted[1]
Density 1.66 ± 0.1 g/cm³Predicted[1]
Appearance Not specifiedLikely a liquid at room temperature
Solubility Not specifiedExpected to be soluble in common organic solvents

Reactivity and Stability

The chemical reactivity of this compound is dictated by two primary features: the strained oxetane ring and the reactive carbon-bromine bond.

  • Oxetane Ring Reactivity : The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions under certain conditions.[2] While more stable than the three-membered epoxide ring, the oxetane ring can be cleaved by strong acids, Lewis acids, and potent nucleophiles.[3][4][5] The reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom.

  • Bromomethyl Group Reactivity : The bromomethyl group is a classic electrophilic site, readily undergoing nucleophilic substitution (SN2) reactions. The bromine atom is a good leaving group, allowing for the facile introduction of a wide range of nucleophiles, such as amines, azides, thiols, and cyanides. This reactivity is central to its utility as a building block for incorporating the 3-fluorooxetane motif.

  • Stability : The compound is expected to be stable under standard laboratory conditions, though it should be stored away from strong acids and bases to prevent degradation. The presence of the electron-withdrawing fluorine atom may influence the reactivity of the oxetane ring and the bromomethyl group.

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

G start Starting Material: 3-Fluoro-3-(hydroxymethyl)oxetane reagent Brominating Agent (e.g., PBr3, Appel Reaction) start->reagent Reaction product Product: This compound reagent->product Work-up purification Purification (e.g., Distillation, Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane (Hypothetical)

A potential route to the precursor, 3-fluoro-3-(hydroxymethyl)oxetane, could involve the fluorination of a suitable starting material, such as 3-hydroxy-3-(hydroxymethyl)oxetane, using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).

Step 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane (Proposed Protocol)

This proposed protocol is adapted from methods used for the bromination of similar alcohols.

Materials:

  • 3-Fluoro-3-(hydroxymethyl)oxetane

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (for an Appel reaction)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and other standard laboratory glassware.

Procedure (using PBr₃):

  • Dissolve 3-fluoro-3-(hydroxymethyl)oxetane in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (approximately 0.33 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Spectroscopic Properties (Predicted)

Experimental spectroscopic data for this compound is not available. The following are predictions based on its chemical structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling
¹H NMR
-CH₂Br~3.5 - 3.8Doublet²J(H,F)
Oxetane -CH₂-~4.5 - 4.8Multiplet
¹³C NMR
-CH₂Br~35 - 40Doublet²J(C,F)
Quaternary C-F~90 - 100Doublet¹J(C,F)
Oxetane -CH₂-~75 - 80Doublet²J(C,F)

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions. A ¹⁹F NMR spectrum would also be characteristic, showing a single resonance with coupling to the adjacent protons and carbons.

Mass Spectrometry (Predicted)

In a mass spectrum, this compound would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical (•Br) and potentially the opening of the oxetane ring.

Applications in Medicinal Chemistry

This compound is a valuable reagent for introducing the 3-fluorooxetane moiety into drug candidates. This structural motif can confer several advantageous properties:

  • Improved Metabolic Stability : The fluorine atom can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Enhanced Binding Affinity : The polarity and hydrogen bond accepting capability of the oxetane oxygen can lead to stronger interactions with biological targets.[7]

  • Modified Physicochemical Properties : The introduction of the 3-fluorooxetane group can modulate lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME) properties.

Typical Reaction Workflow in Drug Discovery

G start Drug Scaffold with Nucleophilic Group (e.g., R-NH2, R-SH) reagent This compound start->reagent Nucleophilic Substitution (SN2) product Drug Candidate with 3-Fluorooxetane Moiety reagent->product evaluation Biological Evaluation product->evaluation

Caption: General workflow for incorporating the 3-fluorooxetane moiety.

Safety Information

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the functional groups present, the following hazards can be anticipated:

  • Corrosive/Irritant : As an alkyl bromide, it is likely to be irritating to the skin, eyes, and respiratory system.

  • Lachrymator : Many brominated organic compounds are lachrymators.

  • Toxic : Alkylating agents can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a means to introduce the beneficial 3-fluorooxetane moiety into novel drug candidates. While experimental data on its properties are scarce, predictions based on its structure and the chemistry of related compounds provide a solid foundation for its use in research and development. Further experimental investigation into its synthesis, reactivity, and spectroscopic properties is warranted to fully exploit its potential in drug discovery.

References

An In-depth Technical Guide to 3-(Bromomethyl)-3-fluorooxetane (CAS Number: 865451-86-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-3-fluorooxetane, a valuable building block in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical information for its use in research and development.

Chemical Identity and Properties

This compound is a halogenated oxetane derivative that has garnered significant interest in drug discovery programs. The presence of the fluorine atom and the strained oxetane ring imparts unique physicochemical properties to molecules that incorporate this moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 865451-86-1[1]
Molecular Formula C₄H₆BrFO[2]
Molecular Weight 168.99 g/mol [2]
Chemical Structure
IUPAC Name This compound
Predicted Boiling Point 149.6 ± 25.0 °C[2]
Predicted Density 1.66 ± 0.1 g/cm³[2]
Storage Conditions 2-8°C, sealed, dry, light-proof[2]

Table 2: Predicted Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~4.5 - 4.8Doublet of doubletsOxetane ring protons adjacent to oxygen.
~3.8 - 4.1Doublet of doubletsBromomethyl protons. The electronegativity of the adjacent fluorine and the oxetane ring will cause a downfield shift.[3]
¹³C NMR ~95 - 105Doublet (¹JCF)Quaternary carbon bearing the fluorine and bromomethyl group. A large one-bond C-F coupling is expected.[4]
~75 - 85Doublet (²JCF)Methylene carbons of the oxetane ring. A smaller two-bond C-F coupling is expected.
~30 - 40Doublet (²JCF)Bromomethyl carbon.
¹⁹F NMR -150 to -180MultipletThe chemical shift is referenced to CFCl₃. The exact shift will be influenced by the solvent and the substitution on the oxetane ring.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in publicly available literature. However, a plausible and commonly employed synthetic strategy for 3,3-disubstituted oxetanes involves an intramolecular Williamson ether synthesis.[7][8][9] A likely precursor for this synthesis is 3-fluoro-3-(hydroxymethyl)oxetane (CAS 865451-85-0).[10]

Below is a representative experimental protocol for the synthesis of a bromomethyl-substituted oxetane, adapted from procedures for similar compounds.[11] This should be considered a general guideline and may require optimization for the specific target molecule.

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from a suitable precursor like 2-(bromomethyl)-2-fluoro-1,3-propanediol, or more likely, a bromination of 3-fluoro-3-(hydroxymethyl)oxetane.

G cluster_0 Synthetic Pathway Precursor 3-Fluoro-3-(hydroxymethyl)oxetane Product This compound Precursor->Product Bromination Reagent Brominating Agent (e.g., PBr₃, Appel Reaction) Reagent->Product

Proposed synthesis of this compound.
Representative Experimental Protocol: Bromination of a Hydroxymethyl Oxetane

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and safety considerations.

Materials:

  • 3-Fluoro-3-(hydroxymethyl)oxetane

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a versatile building block in medicinal chemistry for the introduction of the 3-fluorooxetane moiety into drug candidates.[2] The oxetane ring is a valuable isostere for commonly used functional groups like gem-dimethyl or carbonyl groups.[7][9]

Key advantages of incorporating the 3-fluorooxetane motif include:

  • Improved Metabolic Stability: The C-F bond is highly stable, and the oxetane ring can block sites of metabolic oxidation.

  • Enhanced Solubility: The polar nature of the oxetane's ether oxygen can improve the aqueous solubility of a compound.

  • Modulation of Lipophilicity: The introduction of fluorine can significantly alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

The bromomethyl group serves as a reactive handle for nucleophilic substitution (Sₙ2) reactions, allowing for the facile coupling of the oxetane moiety to various scaffolds containing nucleophiles such as amines, alcohols, thiols, and carbanions.

G cluster_1 General Reactivity Workflow Start 3-(Bromomethyl)-3- fluorooxetane Product Substituted 3-fluorooxetane Derivative Start->Product Sₙ2 Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

General reactivity of this compound.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it is for research and development use only.[1] As with all brominated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained oxetane ring and a fluorine atom offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. While detailed experimental data in the public domain is limited, the established chemistry of oxetanes provides a solid foundation for its synthesis and application in the development of novel therapeutics.

References

3-(Bromomethyl)-3-fluorooxetane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the core physicochemical properties of 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The introduction of the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.[1]

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValueReference
Molecular FormulaC₄H₆BrFO[2]
Molecular Weight168.99 g/mol [2][3]
CAS Number865451-86-1[2][3]

Chemical Structure

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1!", fontcolor="#202124"]; "C2" [label="C", pos="1,0!", fontcolor="#202124"]; "O" [label="O", pos="-1,0!", fontcolor="#EA4335"]; "C3" [label="C", pos="0,-1!", fontcolor="#202124"]; "C4" [label="C", pos="0,-2!", fontcolor="#202124"]; "Br" [label="Br", pos="1,-2!", fontcolor="#34A853"]; "F" [label="F", pos="-1,-1!", fontcolor="#4285F4"];

"C1" -- "C2" [color="#202124"]; "C2" -- "C3" [color="#202124"]; "C3" -- "O" [color="#202124"]; "O" -- "C1" [color="#202124"]; "C3" -- "C4" [color="#202124"]; "C4" -- "Br" [color="#202124"]; "C3" -- "F" [color="#202124"]; } } 2D structure of this compound.

References

Spectroscopic Profile of 3-(Bromomethyl)-3-fluorooxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel building block, 3-(Bromomethyl)-3-fluorooxetane. This compound is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorinated oxetane moiety. This document presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Introduction

This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The incorporation of a 3-fluorooxetane ring can significantly impact a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity. Accurate and thorough spectroscopic characterization is crucial for confirming the structure and purity of this reagent and its subsequent derivatives. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Spectroscopic Data

NMR Spectroscopy

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 4.8 - 4.6dmJHF ≈ 20 Hz-CH₂-O- (axial)
~ 4.6 - 4.4dmJHF ≈ 6 Hz-CH₂-O- (equatorial)
~ 3.8 - 3.6dJHF ≈ 22 Hz-CH₂-Br

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 95 - 90dJCF ≈ 250 HzC-F
~ 78 - 74dJCF ≈ 25 Hz-CH₂-O-
~ 35 - 30dJCF ≈ 20 Hz-CH₂-Br

Table 3: Expected ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -130 to -140m--F
Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980 - 2850MediumC-H stretching
~ 1150 - 1050StrongC-F stretching
~ 980StrongOxetane ring breathing
~ 700 - 600Medium-StrongC-Br stretching
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
168/170Moderate[M]⁺ (Molecular ion peak with Br isotopes)
89High[M - Br]⁺
71Moderate[C₃H₄FO]⁺
57High[C₃H₅O]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

    • Spectral Width: -10 to 220 ppm.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 64.

    • Spectral Width: -50 to -250 ppm (referenced to CFCl₃).

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C and ¹⁹F) followed by a Fourier transform. Phase and baseline corrections are applied manually.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • A background spectrum of the clean salt plates is recorded prior to the sample scan.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion. For GC-MS, a dilute solution in a volatile solvent like dichloromethane is injected.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) is used.

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40 - 400.

    • Scan Rate: 1 scan/second.

    • Source Temperature: 200 °C.

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow Figure 1. Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Reactivity of 3-(Bromomethyl)-3-fluorooxetane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Bromomethyl)-3-fluorooxetane is a key building block in medicinal chemistry, prized for its ability to introduce the 3-fluorooxetane moiety into potential drug candidates. This structural motif can significantly enhance physicochemical properties such as metabolic stability, aqueous solubility, and membrane permeability.[1] The reactivity of the primary bromide in this compound is central to its utility, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This guide provides a comprehensive overview of its reactivity with various nucleophiles, presenting available quantitative data, detailed experimental protocols, and logical workflows for key synthetic transformations.

Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The reaction of this compound with nucleophiles is a classic example of an SN2 reaction. In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group.

Key Characteristics:

  • Substrate: As a primary alkyl halide, this compound is sterically unhindered at the reaction center, favoring the SN2 pathway.

  • Nucleophile: A wide range of nucleophiles, including amines, thiols, azide, and phenolates, can be employed. The strength of the nucleophile will influence the reaction rate.

  • Leaving Group: The bromide ion (Br⁻) is an effective leaving group, facilitating the substitution reaction.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to enhance the reactivity of anionic nucleophiles.

  • Stereochemistry: As with all SN2 reactions, the substitution proceeds with an inversion of configuration at the electrophilic carbon.

Quantitative Data: Reactivity with Various Nucleophiles

While specific kinetic data for this compound is not widely published, the following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions with analogous 3-(halomethyl)-3-substituted oxetanes. This data provides a comparative baseline for assessing reactivity.

Table 1: Reaction with N-Nucleophiles
NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Azide3-(Tosyloxymethyl)-3-methyloxetaneDMF852485[2]
Various Amines3-Bromo-4-nitropyridineN/A~150N/AN/A[3]
Table 2: Reaction with O-Nucleophiles
NucleophileSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium PhenoxideActivated SubstrateDMSON/AN/AN/A[4]
Various Alcohols3-Aryl-3-hydroxyoxetaneDichloromethaneN/AN/AGoodN/A

Note: Data for O-nucleophiles with this compound is extrapolated from general Williamson ether synthesis principles and reactions with similar oxetane precursors.

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions involving 3-(halomethyl)-3-substituted oxetanes.

Synthesis of 3-(Azidomethyl)-3-methyloxetane

This protocol describes the synthesis of an azide-substituted oxetane from a tosylate precursor, which is mechanistically analogous to the reaction with a bromide.

Materials:

  • 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Methylene chloride

Procedure:

  • In a reaction flask equipped with a stir bar, suspend 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (1.0 eq) and sodium azide (1.1 eq) in DMF.[2]

  • Heat the flask to 85°C in an oil bath and maintain stirring for 24 hours.[2]

  • After 24 hours, cool the reaction mixture to ambient temperature.[2]

  • Pour the mixture into water and extract with methylene chloride (3x).[2]

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain pure 3-(azidomethyl)-3-methyloxetane.

General Procedure for the Synthesis of 3,3-Disubstituted Oxetane Ethers

This procedure outlines a Brønsted acid-catalyzed etherification of a tertiary oxetane alcohol, demonstrating an alternative route to C-O bond formation at the 3-position.

Materials:

  • 3-Aryl-3-hydroxyoxetane

  • Alcohol (e.g., methanol, ethanol)

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

  • Dichloromethane

Procedure:

  • Dissolve the 3-aryl-3-hydroxyoxetane in dichloromethane.

  • Add the desired alcohol to the solution.

  • Add a catalytic amount of a Brønsted acid.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the crude ether.

  • Purify by column chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of the starting material and its subsequent reaction with a nucleophile.

Synthesis of this compound Precursor

G Synthesis of a 3-(Bromomethyl)oxetane Precursor start 3-Bromo-2-(bromomethyl)propan-1-ol base Sodium Hydride (NaH) in THF start->base Deprotonation of alcohol reaction Intramolecular Williamson Ether Synthesis (SN2) base->reaction product 3-(Bromomethyl)oxetane reaction->product Ring closure

Caption: Workflow for the synthesis of a 3-(bromomethyl)oxetane precursor.

General Nucleophilic Substitution Workflow

G General Workflow for Nucleophilic Substitution reactant This compound reaction SN2 Reaction reactant->reaction nucleophile Nucleophile (e.g., NaN3, R-NH2, R-SH) nucleophile->reaction solvent Polar Aprotic Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Substituted Product purification->product

Caption: A generalized experimental workflow for the SN2 reaction.

Conclusion

This compound is a versatile electrophile that readily undergoes SN2 reactions with a variety of nucleophiles. The stability of the oxetane ring under typical nucleophilic substitution conditions makes this an attractive method for the incorporation of the 3-fluorooxetane motif in drug discovery programs.[5][6] While further quantitative kinetic studies would be beneficial for a more precise comparison of nucleophile reactivity, the existing data and protocols confirm the reliability of this synthetic strategy. The workflows provided herein offer a clear visual guide for the planning and execution of these important transformations.

References

An In-depth Technical Guide on the Stability and Decomposition of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data on the stability and decomposition of 3-(Bromomethyl)-3-fluorooxetane is available in the public domain. This guide is a comprehensive overview based on the known chemistry of its functional groups and established principles of drug stability testing. The experimental protocols and decomposition pathways described herein are illustrative and should be adapted and verified through rigorous laboratory investigation.

Introduction

This compound is a key building block in medicinal chemistry, valued for the introduction of the 3-fluorooxetane moiety into drug candidates. This functional group can enhance metabolic stability, improve physicochemical properties, and modulate biological activity. However, the inherent reactivity of the bromomethyl group and the strained oxetane ring necessitates a thorough understanding of the compound's stability and decomposition profile to ensure the quality, safety, and efficacy of resulting pharmaceuticals. This technical guide provides a detailed examination of the potential stability challenges and decomposition pathways of this compound.

Physicochemical Properties and Recommended Storage

A summary of the key physicochemical properties and recommended storage conditions for this compound is presented in Table 1. Adherence to these storage conditions is crucial to minimize degradation.

Table 1: Physicochemical Properties and Recommended Storage of this compound

PropertyValue
Molecular Formula C₄H₆BrFO
Molecular Weight 168.99 g/mol
Appearance Colorless liquid
Boiling Point Approximately 149.6 °C (Predicted)
Storage Temperature 2-8°C for short-term storage. For long-term storage, -20°C under an inert atmosphere is recommended.[1]
Handling Precautions Store in a dry, cool, and well-ventilated place.[2] Keep container tightly closed and away from incompatible materials such as strong oxidizing agents and strong bases.

Potential Decomposition Pathways

The structure of this compound contains two primary sites susceptible to degradation: the strained oxetane ring and the reactive bromomethyl group. The presence of a fluorine atom at the C3 position can also influence the reactivity of the oxetane ring.

Hydrolytic Degradation

Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to ring-opening under acidic conditions.[3][4][5] Protonation of the oxetane oxygen is followed by nucleophilic attack by water, leading to the formation of a diol.

Solvolysis of the Bromomethyl Group: The carbon-bromine bond is polarized, making the methylene carbon electrophilic and susceptible to nucleophilic attack by water (hydrolysis) or other nucleophilic solvents. This results in the formation of the corresponding alcohol and hydrobromic acid.

The following diagram illustrates these potential hydrolytic degradation pathways.

G cluster_hydrolysis Hydrolytic Decomposition Pathways cluster_acid Acid-Catalyzed Ring Opening cluster_solvolysis Solvolysis of Bromomethyl Group A This compound B Protonated Oxetane A->B H+ E 3-Fluoro-3-(hydroxymethyl)oxetane A->E H2O (Nucleophilic Substitution) C Carbocation Intermediate B->C Ring Opening D 3-(Bromomethyl)-3-fluoropropane-1,3-diol C->D H2O

Caption: Hypothetical hydrolytic decomposition of this compound.

Thermal Degradation

At elevated temperatures, homolytic cleavage of the C-Br bond is a likely decomposition pathway, generating a radical intermediate. This can lead to a variety of subsequent reactions, including dimerization and reaction with other molecules. The oxetane ring may also undergo thermal decomposition, although this typically requires higher temperatures.

G cluster_thermal Thermal Decomposition Pathway A This compound B 3-Fluoro-3-(methyl)oxetane Radical + Br• A->B Heat (Δ) (Homolytic Cleavage) C Dimerization Products B->C Radical Recombination

Caption: Potential thermal decomposition via homolytic cleavage.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] The following are detailed, albeit hypothetical, experimental protocols for conducting such studies on this compound.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This stock solution is then subjected to the stress conditions outlined below. Samples are withdrawn at various time points, neutralized if necessary, diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

Hydrolytic Degradation Protocol
  • Acidic Conditions: The stock solution is mixed with an equal volume of 0.1 M HCl. The mixture is then stirred at room temperature and at an elevated temperature (e.g., 60°C).

  • Basic Conditions: The stock solution is mixed with an equal volume of 0.1 M NaOH. The mixture is then stirred at room temperature and at an elevated temperature (e.g., 60°C).

  • Neutral Conditions: The stock solution is mixed with an equal volume of purified water and heated to 60°C.

Oxidative Degradation Protocol

The stock solution is mixed with an equal volume of a 3% solution of hydrogen peroxide. The mixture is stirred at room temperature, protected from light.

Thermal Degradation Protocol

A sample of the solid compound is placed in a controlled temperature oven at a temperature below its boiling point (e.g., 80°C) for a specified period. A solution of the compound is also subjected to the same thermal stress.

Photolytic Degradation Protocol

A solution of the compound is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.

Quantitative Data Presentation

The results of forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the compound's stability under different stress conditions.

Table 2: Hypothetical Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl 24 h60°C15%3-(Bromomethyl)-3-fluoropropane-1,3-diol
0.1 M NaOH 24 h60°C5%3-Fluoro-3-(hydroxymethyl)oxetane
Water 48 h60°C<2%Trace amounts of 3-Fluoro-3-(hydroxymethyl)oxetane
3% H₂O₂ 24 hRT<1%Not significant
Heat (Solid) 7 days80°C8%Dimerization products
Photolytic 7 daysRT<1%Not significant

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector or a mass spectrometer (LC-MS) would be the method of choice.

Hypothetical HPLC Method Parameters
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The workflow for developing and validating a stability-indicating method is illustrated below.

G cluster_workflow Stability-Indicating Method Development Workflow A Forced Degradation Studies B Generate Degraded Samples A->B C Develop HPLC Method B->C D Optimize Separation C->D E Validate Method (ICH Q2) D->E F Characterize Degradants (LC-MS, NMR) D->F

Caption: Workflow for stability-indicating method development.

Conclusion

While this compound is a valuable synthetic intermediate, its inherent structural features suggest potential for degradation under various stress conditions. The primary routes of decomposition are likely to be acid-catalyzed ring-opening of the oxetane and nucleophilic substitution of the bromomethyl group. Rigorous forced degradation studies, coupled with a validated stability-indicating analytical method, are imperative to fully characterize the stability of this compound. The information presented in this guide provides a foundational framework for researchers and drug development professionals to design and execute appropriate stability studies, ensuring the quality and reliability of this important building block in pharmaceutical research and development.

References

A Technical Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines a probable synthetic pathway for 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the development of fluorinated pharmaceuticals and agrochemicals. While a singular "first synthesis" publication is not readily identifiable in the surveyed literature, this guide constructs a chemically sound and referenced route based on established methodologies for the synthesis of analogous oxetane derivatives. The reactive bromomethyl group allows for straightforward coupling with nucleophiles, and the fluorinated oxetane moiety can enhance metabolic stability, membrane permeability, and binding affinity of active molecules.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of the target compound and its immediate precursor is provided below.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 865451-86-1
Molecular Formula C₄H₆BrFOMySkinRecipes
Molecular Weight 168.99 g/mol MySkinRecipes
Boiling Point 149.6 ± 25.0 °C (Predicted)MySkinRecipes
Density 1.66 ± 0.1 g/cm³ (Predicted)MySkinRecipes
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, MS available[2]

Table 2: Physicochemical Data of 3-Fluoro-3-(hydroxymethyl)oxetane

PropertyValueSource
CAS Number 865451-85-0[3]
Molecular Formula C₄H₇FO₂[3]
Molecular Weight 106.10 g/mol [3]
Boiling Point 137.5 ± 15.0 °C (at 760 Torr)[3]

Proposed Synthetic Pathway

The synthesis of this compound is most logically achieved through a two-step process, beginning with the formation of the key intermediate, 3-Fluoro-3-(hydroxymethyl)oxetane, followed by the bromination of the primary alcohol.

Synthesis_Pathway Start Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate Step1 Reduction (e.g., LiAlH₄) Start->Step1 Intermediate1 2-((Benzyloxy)methyl)-2-fluoropropane-1,3-diol Step1->Intermediate1 Step2 Tosylation & Cyclization (e.g., TsCl, NaH) Intermediate1->Step2 Intermediate2 3-((Benzyloxy)methyl)-3-fluorooxetane Step2->Intermediate2 Step3 De-benzylation (e.g., H₂, Pd/C) Intermediate2->Step3 Precursor 3-Fluoro-3-(hydroxymethyl)oxetane Step3->Precursor Step4 Bromination (Appel Reaction or PBr₃) Precursor->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Fluoro-3-(hydroxymethyl)oxetane

The synthesis of 3,3-disubstituted oxetanes can be achieved from appropriately substituted dialkyl malonates.[4] This procedure outlines a plausible route to the key alcohol intermediate.

Step A: Reduction of Diethyl 2-((benzyloxy)methyl)-2-fluoromalonate to 2-((Benzyloxy)methyl)-2-fluoropropane-1,3-diol

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A solution of diethyl 2-((benzyloxy)methyl)-2-fluoromalonate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-2.5 equivalents) in anhydrous THF at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step B: Cyclization to 3-((Benzyloxy)methyl)-3-fluorooxetane

  • Tosylation: The diol from the previous step (1.0 equivalent) is dissolved in pyridine or dichloromethane, and p-toluenesulfonyl chloride (TsCl) (1.0-1.1 equivalents) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the mono-tosylated intermediate is formed (monitored by TLC).

  • Cyclization: Without isolating the tosylate, the reaction mixture is treated with a strong base such as sodium hydride (NaH) (1.1-1.2 equivalents) to induce intramolecular Williamson ether synthesis, forming the oxetane ring.[4]

  • Purification: The reaction is quenched, extracted with an organic solvent, washed, dried, and concentrated. The product is purified by column chromatography.

Step C: Deprotection to 3-Fluoro-3-(hydroxymethyl)oxetane

  • Hydrogenolysis: The protected oxetane is dissolved in a suitable solvent like ethanol or ethyl acetate. Palladium on carbon (Pd/C, 10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the debenzylation is complete.

  • Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 3-Fluoro-3-(hydroxymethyl)oxetane.

Part 2: Bromination of 3-Fluoro-3-(hydroxymethyl)oxetane

The conversion of the primary alcohol to the corresponding bromide can be accomplished via several methods. The Appel reaction is a common and effective choice.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-3-(hydroxymethyl)oxetane (1.0 equivalent) and anhydrous dichloromethane.

  • Reagent Addition: Add triphenylphosphine (PPh₃) (1.5 equivalents) and carbon tetrabromide (CBr₄) (1.3 equivalents) to the cooled solution (0 °C).[5]

  • Reaction: The resulting mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[5] The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the pure this compound.[5] The byproduct, triphenylphosphine oxide, can be challenging to remove but may be precipitated out with a non-polar solvent or by forming a complex with zinc chloride.[5]

An alternative to the Appel reaction is the use of phosphorus tribromide (PBr₃). This reaction also typically proceeds with inversion of configuration via an Sₙ2 mechanism and is effective for primary and secondary alcohols.[6][7]

Workflow and Relationship Diagrams

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_bromination Bromination (Appel Reaction) A1 Dissolve Diol in Pyridine A2 Add TsCl at 0°C A1->A2 A3 Stir at Room Temp A2->A3 A4 Add NaH A3->A4 A5 Work-up & Purify A4->A5 B1 Dissolve Alcohol in DCM A5->B1 Proceed with Purified Intermediate B2 Add CBr₄ and PPh₃ at 0°C B1->B2 B3 Stir and Warm to RT B2->B3 B4 Concentrate B3->B4 B5 Purify by Chromatography B4->B5

Caption: Key experimental workflows for the synthesis of the target compound.

Logical_Relationship reagents Starting Materials (Malonate derivative, LiAlH₄, TsCl, NaH, CBr₄, PPh₃) process Synthetic Process (Reduction, Cyclization, Bromination) reagents->process intermediate Key Intermediate (3-Fluoro-3-(hydroxymethyl)oxetane) process->intermediate product Final Product (this compound) process->product intermediate->process application Applications (Medicinal Chemistry, Agrochemicals) product->application

Caption: Logical relationship from starting materials to final application.

References

In-Depth Technical Guide to the Physical Properties of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a niche yet increasingly important building block in medicinal chemistry and drug discovery. Its rigid four-membered oxetane core, substituted with both a fluorine atom and a reactive bromomethyl group, offers a unique combination of properties that can be leveraged to enhance the pharmacological profiles of drug candidates. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the bromomethyl group provides a convenient handle for further chemical modification. This guide provides a comprehensive overview of the known physical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route.

Core Physical Properties

Quantitative data for the physical properties of this compound are not extensively reported in peer-reviewed literature and often rely on predictions from computational models. The following table summarizes the available data.

Physical PropertyValueSource
Molecular Formula C₄H₆BrFO-
Molecular Weight 168.99 g/mol -
Boiling Point 149.6 ± 25.0 °C (Predicted)
Density 1.66 ± 0.1 g/cm³ (Predicted)
Melting Point Not available
Refractive Index Not available
CAS Number 865451-86-1

Synthesis of this compound

A likely synthetic pathway to this compound involves the bromination of its corresponding alcohol precursor, 3-fluoro-3-(hydroxymethyl)oxetane.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Workup and Purification Precursor 3-Fluoro-3-(hydroxymethyl)oxetane (CAS: 865451-85-0) Reaction Reaction at 0 °C to room temperature Precursor->Reaction Reagent Phosphorus Tribromide (PBr₃) Reagent->Reaction Solvent Anhydrous Ether or CH₂Cl₂ Pyridine (optional) Solvent->Reaction Quench Aqueous Quench (e.g., water, sat. NaHCO₃) Reaction->Quench Extraction Extraction with Organic Solvent (e.g., Ether, CH₂Cl₂) Quench->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Purification Distillation or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Synthetic Protocol (Proposed)

This protocol is based on standard procedures for the bromination of primary alcohols using phosphorus tribromide (PBr₃)[1][2][3].

Materials:

  • 3-Fluoro-3-(hydroxymethyl)oxetane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (CH₂Cl₂)

  • Pyridine (optional, as a weak base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-3-(hydroxymethyl)oxetane in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel. If pyridine is used, it can be added to the reaction mixture prior to the PBr₃ addition.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Experimental Protocols for Physical Property Determination

The following are detailed, generalized protocols for determining the key physical properties of this compound.

Boiling Point Determination (Microscale Method)[5][6][7][8][9]

This method is suitable for small quantities of liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tube (sealed at one end)

  • Small, thin-walled glass tube (e.g., a piece of a sealed melting point tube) to act as an inverted bell

Procedure:

  • Sample Preparation: Add a small amount of this compound to the capillary tube. Insert the small, inverted glass tube into the capillary tube, open end down.

  • Heating: Place the capillary tube assembly in the melting point apparatus. Heat the sample relatively quickly to about 15-20 °C below the expected boiling point.

  • Observation: Decrease the heating rate to about 2 °C per minute. Observe the inverted bell. A stream of bubbles will emerge as the liquid approaches its boiling point.

  • Determination: The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted bell. Alternatively, after a rapid stream of bubbles is observed, turn off the heat. The boiling point is the temperature at which the liquid re-enters the inverted bell.

Density Measurement (Pycnometer Method)[10][11][12][13][14]

A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer with a stoppered capillary

  • Analytical balance

  • Thermostat or water bath

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer.

  • Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Equilibrate Temperature: Place the filled pycnometer in a thermostat or water bath at a constant, known temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • Weigh Filled: Carefully dry the outside of the pycnometer and weigh it.

  • Calibrate with Water: Repeat steps 3-5 using distilled water, for which the density at the given temperature is known.

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample is the mass of the sample, m_water is the mass of the water, and ρ_water is the known density of water at the measurement temperature.

Melting Point Determination (Capillary Method)[1][15][16][17][18]

This protocol assumes the compound is a solid at room temperature. If it is a low-melting solid, the sample should be cooled before introduction into the capillary.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: Finely powder a small amount of the solid sample. Tap the open end of a capillary tube into the powder to introduce a small amount of the solid.

  • Packing: Invert the tube and tap it gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Heating: Place the capillary tube in the melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute.

  • Determination: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Refractive Index Measurement (Abbe Refractometer)[19][20][21][22][23]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: Ensure the refractometer prisms are at a constant, known temperature (e.g., 20 °C) by circulating water from the water bath.

  • Sample Application: Place a few drops of this compound onto the lower prism of the refractometer.

  • Measurement: Close the prisms and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: Read the refractive index value from the scale. Take multiple readings and average them for accuracy.

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of its precursor and the successful execution of a standard organic transformation.

Logical_Relationship Precursor_Availability Availability of 3-Fluoro-3-(hydroxymethyl)oxetane Reaction_Success Successful Bromination (e.g., using PBr₃) Precursor_Availability->Reaction_Success Purification_Success Effective Purification (Distillation or Chromatography) Reaction_Success->Purification_Success Final_Product Pure this compound Purification_Success->Final_Product

Caption: Logical flow for the successful synthesis of the target compound.

References

In-Depth Technical Guide: 3-(Bromomethyl)-3-fluorooxetane Safety Data Sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The inclusion of fluorinated oxetane moieties can enhance metabolic stability, membrane permeability, and binding affinity in active molecules.[1]

Chemical Identification

IdentifierValue
Product Name This compound
CAS Number 865451-86-1[2]
Molecular Formula C₄H₆BrFO[3]
Molecular Weight 168.99 g/mol [3][4]
SMILES C1C(CO1)(CBr)F[4]
Synonyms 3-bromomethyl-3-fluorooxetane[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are outlined below.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

Signal Word: Danger[4]

Pictograms:

alt text

First-Aid Measures

Detailed first-aid protocols are crucial for immediate and effective response to exposure.

Exposure RouteFirst-Aid Protocol
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Inhalation If fumes, aerosols, or combustion products are inhaled, remove the person from the contaminated area to fresh air. Other measures are usually unnecessary.[5]
Skin Contact If skin or hair contact occurs, flush skin and hair with running water and soap if available. Seek medical attention in the event of irritation.[5]
Eye Contact If this product comes in contact with the eyes, wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from the eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay; if pain persists or recurs, seek medical attention. Removal of contact lenses after an eye injury should only be undertaken by skilled personnel.[5]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

AspectProtocol
Handling Handling should be done in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[2]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from incompatible materials. Recommended storage temperature is 2-8°C.[2][4]

Physical and Chemical Properties

PropertyValue
Appearance No data available
Odor No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Density No data available
Solubility No data available

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate exposure controls and personal protective equipment (PPE) must be utilized.

Control ParameterRecommendation
Engineering Controls Use only outdoors or in a well-ventilated area.[5]
Eye/Face Protection Wear safety glasses with side-shields, chemical goggles, or a face shield.[5]
Skin Protection Wear protective gloves and clothing.[5]
Respiratory Protection If ventilation is inadequate, use a suitable respirator.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the searched SDS documents. The hazard classifications are based on data from similar compounds or computational toxicology models. For specific experimental designs, researchers should refer to standard OECD or EPA guidelines for acute oral, dermal, and inhalation toxicity studies, as well as skin and eye irritation tests.

Visualizations

Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a potential exposure to this compound.

Hazard_Response_Workflow cluster_identification Exposure Identification cluster_actions Immediate Actions cluster_first_aid First-Aid Measures cluster_medical Medical Attention start Potential Exposure Occurs check_exposure Identify Exposure Route start->check_exposure ingestion Ingestion check_exposure->ingestion Oral inhalation Inhalation check_exposure->inhalation Inhaled skin_contact Skin Contact check_exposure->skin_contact Dermal eye_contact Eye Contact check_exposure->eye_contact Ocular rinse_mouth Rinse Mouth Do NOT Induce Vomiting ingestion->rinse_mouth fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Flush with Water & Soap skin_contact->wash_skin rinse_eyes Rinse with Water eye_contact->rinse_eyes seek_medical Seek Immediate Medical Attention rinse_mouth->seek_medical fresh_air->seek_medical wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical

Caption: Hazard Response Workflow for this compound Exposure.

Personal Protective Equipment (PPE) Logic

This diagram outlines the decision-making process for selecting appropriate PPE when handling the compound.

PPE_Selection_Logic cluster_task Task Assessment cluster_ppe Required PPE cluster_outcome Safe Handling start Handling 3-(Bromomethyl) -3-fluorooxetane check_ventilation Is Ventilation Adequate? start->check_ventilation gloves Protective Gloves start->gloves goggles Safety Goggles/ Face Shield start->goggles lab_coat Lab Coat/Protective Clothing start->lab_coat respirator Respirator check_ventilation->respirator No safe_handling Proceed with Caution check_ventilation->safe_handling Yes respirator->safe_handling

Caption: PPE Selection Logic for Handling this compound.

References

Commercial Sourcing and Technical Data for 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the timely acquisition of high-quality, well-characterized building blocks is paramount. 3-(Bromomethyl)-3-fluorooxetane, a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, is valued for its ability to introduce fluorinated oxetane moieties.[1] This strategic incorporation can enhance metabolic stability, membrane permeability, and binding affinity of active pharmaceutical ingredients. This guide provides an in-depth overview of the commercial suppliers of this compound (CAS No. 865451-86-1), along with available technical data to aid in its procurement and application.

Supplier and Specification Overview

A number of chemical suppliers offer this compound, typically synthesized for research and development purposes. The compound is identifiable by its CAS number 865451-86-1. While purity levels are generally high, it is crucial for researchers to obtain lot-specific certificates of analysis to confirm identity and purity before use. The following table summarizes the publicly available data from various commercial suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
Capot Chemical865451-86-1C4H6BrFO168.99Not specifiedNot specified
Covethouse865451-86-1C4H6BrFO168.99Not specifiedSealed in dry, 2-8°C[2]
Aribo Biotechnology865451-86-1C4H6BrFO168.992297.00%Not specified
Apollo Scientific865451-86-1Not specifiedNot specifiedNot specifiedNot specified
Aaron-chem865451-86-1C4H6BrFO168.9922Not specifiedNot specified
MySkinRecipes865451-86-1Not specifiedNot specified97%Not specified
BIOFOUNT865451-86-1C4H6OFBr168.99Not specified-4℃ (1-2 weeks), -20℃ (1-2 years)[3]

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis of this compound are proprietary to the commercial suppliers. However, the general synthetic strategies for similar fluorinated oxetanes have been reported in scientific literature. These methods often involve multi-step sequences starting from commercially available precursors.

For quality control and characterization, suppliers typically provide a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). Analytical techniques commonly employed for the characterization of such compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential to confirm the chemical structure and the presence of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

BIOFOUNT explicitly mentions the availability of NMR, CoA, HPLC, and MSDS for their product, indicating a robust quality control process.[3] Researchers are strongly advised to request and review these documents from their chosen supplier prior to purchase and use.

Sourcing and Quality Control Workflow

The following diagram illustrates a recommended workflow for sourcing and ensuring the quality of this compound for research and development purposes.

A Identify Potential Suppliers B Request Quotations and Technical Data (CoA, SDS) A->B C Evaluate Supplier Information (Purity, Price, Lead Time) B->C D Select Supplier and Place Order C->D E Receive Compound and Documentation D->E F In-house Quality Control (e.g., NMR, HPLC) E->F F->C Does Not Meet Specifications G Release for R&D Use F->G Meets Specifications H Archive Data and Supplier Information G->H

Sourcing and QC Workflow

This workflow emphasizes the importance of verifying the quality of the procured material in-house before its integration into critical experiments, thereby ensuring the reliability and reproducibility of research outcomes.

References

An In-depth Technical Guide to 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a key building block in medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The incorporation of the fluorinated oxetane moiety into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[1][2] The presence of a reactive bromomethyl group provides a versatile handle for synthetic transformations, allowing for the facile introduction of this desirable structural motif into a wide array of complex molecules.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of this compound.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is limited in the public domain, predicted values offer valuable insights for handling and reaction planning.

PropertyValueSource
CAS Number 865451-86-1[2]
Molecular Formula C₄H₆BrFO[2]
Molecular Weight 168.99 g/mol [2]
Boiling Point (Predicted) 149.6 ± 25.0 °C[3]
Density (Predicted) 1.66 ± 0.1 g/cm³[3]

Storage and Handling: this compound should be stored at 2-8°C in a sealed, dry, and light-proof container.[3]

Synthesis

Proposed Synthetic Pathway: Intramolecular Williamson Ether Synthesis

The synthesis of this compound would likely proceed from a suitable precursor, such as 2-(bromomethyl)-2-fluoro-1,3-propanediol. The reaction involves the deprotonation of one of the hydroxyl groups by a strong base to form an alkoxide, which then undergoes an intramolecular nucleophilic substitution (SN2) to displace the bromide, forming the strained four-membered oxetane ring.

DOT Diagram: Proposed Synthesis of this compound

G Proposed Synthetic Pathway A 2-(Bromomethyl)-2-fluoro-1,3-propanediol B Alkoxide Intermediate A->B  Strong Base (e.g., NaH) C This compound B->C  Intramolecular SN2 Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical adaptation for the synthesis of this compound and should be approached with appropriate caution and optimization.

Materials:

  • 2-(Bromomethyl)-2-fluoro-1,3-propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve 2-(bromomethyl)-2-fluoro-1,3-propanediol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., dichloromethane or diethyl ether). Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

DOT Diagram: Experimental Workflow

G Experimental Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Setup Inert Atmosphere B Add NaH and THF A->B C Add Starting Material (0 °C) B->C D Warm to RT and Stir (12-24h) C->D E Quench with NH4Cl (0 °C) D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J This compound I->J Pure Product

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Commercial suppliers indicate the availability of ¹H NMR, IR, and MS spectra.[4] Researchers should expect the following characteristic signals:

¹H NMR: The spectrum would likely show signals corresponding to the methylene protons of the bromomethyl group and the oxetane ring. The fluorine atom will cause splitting of adjacent proton signals.

¹³C NMR: The spectrum would display four distinct carbon signals. The carbon atom attached to the fluorine would show a characteristic large one-bond C-F coupling constant.

IR Spectroscopy: The spectrum would be expected to show characteristic C-H stretching and bending vibrations, as well as C-O-C stretching of the ether linkage and C-Br stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and fragments corresponding to the oxetane ring.

Applications in Drug Discovery

The this compound scaffold is a valuable tool for medicinal chemists. The oxetane ring can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and reduced lipophilicity.[4] The fluorine atom can further enhance metabolic stability by blocking sites of oxidation and can also modulate the pKa of nearby functional groups, potentially improving drug-target interactions. The bromomethyl group allows for the straightforward covalent attachment of this valuable moiety to a variety of nucleophilic scaffolds, enabling the exploration of new chemical space in drug discovery programs.[1]

DOT Diagram: Role in Drug Discovery

G Role in Drug Discovery cluster_0 Improved Properties A This compound C Novel Drug Candidate A->C  Nucleophilic Substitution B Nucleophilic Drug Scaffold B->C D Metabolic Stability C->D E Membrane Permeability C->E F Binding Affinity C->F

Caption: Application of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While detailed, publicly available synthetic and analytical data is currently sparse, its potential in medicinal chemistry is significant. The proposed synthetic route, based on established methodologies, provides a starting point for researchers to access this important compound. Further investigation and publication of detailed experimental procedures and characterization data will undoubtedly accelerate its application in the development of next-generation pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for 3-(Bromomethyl)-3-fluorooxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(bromomethyl)-3-fluorooxetane as a valuable building block in medicinal chemistry. The unique properties of the 3-fluoro-oxetane motif can be leveraged to enhance the pharmacological profiles of drug candidates.

Introduction

The incorporation of fluorine and oxetane moieties into small molecules is a well-established strategy in modern drug discovery to modulate key physicochemical and pharmacokinetic properties. This compound serves as a versatile reagent for introducing the 3-fluoro-3-methyloxetane group, which can act as a bioisosteric replacement for common functional groups, leading to improved metabolic stability, aqueous solubility, and target-binding affinity. The reactive bromomethyl group allows for straightforward derivatization through nucleophilic substitution reactions with a wide range of amines, phenols, and thiols.

Key Applications in Medicinal Chemistry

The 3-fluoro-3-methyloxetane moiety, introduced via this compound, offers several advantages in drug design:

  • Bioisosteric Replacement: It can serve as a suitable bioisostere for sterically demanding groups like gem-dimethyl or tert-butyl, or for polar groups like carbonyls. This substitution can lead to improved potency and selectivity while favorably modulating physicochemical properties.

  • Improvement of Physicochemical Properties: The inherent polarity of the oxetane ring and the presence of fluorine can enhance aqueous solubility and reduce lipophilicity (LogP), which are crucial for favorable oral bioavailability.

  • Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, and its introduction can block metabolically labile sites within a drug candidate, thereby increasing its half-life.

  • Modulation of pKa: The electron-withdrawing nature of the 3-fluoro-oxetane moiety can influence the basicity (pKa) of nearby amino groups, which can be beneficial for optimizing target engagement and reducing off-target effects.

Data Presentation

Antimicrobial Activity of Quinolone Derivatives Incorporating a 3-Fluoro-3-(phenoxymethyl)oxetane Moiety

A series of novel quinoline derivatives featuring a 3-fluoro-3-(phenoxymethyl)oxetane scaffold have been synthesized and evaluated for their antimycobacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis H37Rv and other microbial strains.[1][2]

Compound IDR (Substitution on Benzyloxy Group)M. tuberculosis H37Rv MIC (µM)P. mirabilis MIC (µM)B. subtilis MIC (µM)A. niger MIC (µM)
9a H57.7331.2531.2531.25
9b 4-Br14.0862.5>10062.5
9c 4-Cl27.24>100>100>100
9d 4-CH₃55.4031.2562.531.25
9e 2-CN26.3331.25>10031.25
9f 3,5-di-F25.4031.25>10031.25
Pyrazinamide (Standard)27.94---
Streptomycin (Standard)-<15.62<15.62-
Nystatin (Standard)---<15.62

Experimental Protocols

The following protocols provide general methodologies for the functionalization of this compound with various nucleophiles. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 3-((Aryloxy)methyl)-3-fluorooxetanes

This protocol describes the Williamson ether synthesis between this compound and a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-bromophenol)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-((aryloxy)methyl)-3-fluorooxetane.

Protocol 2: Synthesis of 3-((Alkylamino)methyl)-3-fluorooxetanes

This protocol outlines the nucleophilic substitution reaction between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add this compound (1.0 eq) to the suspension.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-((alkylamino)methyl)-3-fluorooxetane.

Protocol 3: Synthesis of 3-((Arylthio)methyl)-3-fluorooxetanes

This protocol describes the formation of a thioether linkage by reacting this compound with a substituted thiol.

Materials:

  • This compound

  • Substituted thiol (e.g., thiophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the substituted thiol (1.1 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-((arylthio)methyl)-3-fluorooxetane.

Visualizations

Experimental Workflow for Nucleophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product 3_Bromomethyl_3_fluorooxetane 3-(Bromomethyl)-3- fluorooxetane Reaction_Vessel Reaction Mixture 3_Bromomethyl_3_fluorooxetane->Reaction_Vessel Nucleophile Nucleophile (Amine, Phenol, or Thiol) Nucleophile->Reaction_Vessel Base_Solvent Base & Solvent Base_Solvent->Reaction_Vessel Quenching_Extraction Quenching & Extraction Reaction_Vessel->Quenching_Extraction Reaction Completion Drying_Concentration Drying & Concentration Quenching_Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product 3-Fluoro-3-(nucleophilomethyl)oxetane Derivative Purification->Final_Product

Caption: General workflow for the synthesis of 3-fluoro-3-substituted oxetane derivatives.

Bioisosteric Replacement Strategy

G cluster_lead Lead Compound cluster_strategy Drug Design Strategy cluster_building_block Building Block cluster_synthesis Synthesis cluster_optimized Optimized Compound cluster_properties Improved Properties Lead Lead Compound with Labile/Undesirable Group (e.g., gem-dimethyl, carbonyl) Strategy Bioisosteric Replacement Lead->Strategy BuildingBlock This compound Strategy->BuildingBlock Synthesis Chemical Synthesis BuildingBlock->Synthesis Optimized Optimized Compound with 3-Fluoro-3-methyloxetane Moiety Synthesis->Optimized Properties Improved Solubility Enhanced Metabolic Stability Modulated pKa Better PK Profile Optimized->Properties

References

Application Notes and Protocols for 3-(Bromomethyl)-3-fluorooxetane in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry, enabling the introduction of the 3-fluorooxetane moiety into drug candidates. This structural motif is of significant interest as it can enhance key physicochemical and pharmacokinetic properties of molecules, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The presence of both a fluorine atom and a reactive bromomethyl group provides a unique combination of properties, making it a versatile tool for lead optimization and the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and oncology.[2]

The oxetane ring serves as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl groups. The addition of a fluorine atom can further modulate properties such as pKa and lipophilicity, offering a strategy to fine-tune the characteristics of a drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in nucleophilic substitution reactions, a common strategy for its incorporation into lead compounds.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom and the oxetane ring enhances the reactivity of the bromomethyl group towards a variety of nucleophiles.

Workflow for Incorporating the 3-Fluorooxetane Moiety:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome Start This compound Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophile (Amine, Phenol, Thiol, etc.) Nucleophile->Reaction Product Drug Candidate Precursor with 3-Fluorooxetane Moiety Reaction->Product Evaluation Evaluation of Physicochemical and Pharmacokinetic Properties Product->Evaluation

Caption: General workflow for utilizing this compound in drug discovery.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with common nucleophiles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-alkylated product.

Reaction Scheme:

R¹R²NH + Br-CH₂-(C₃H₄FO) → R¹R²N-CH₂-(C₃H₄FO) + HBr

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the amine in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired N-alkylated product containing the 3-fluorooxetane moiety.

Protocol 2: Reaction with Phenol Nucleophiles (O-Alkylation - Williamson Ether Synthesis)

This protocol outlines the synthesis of aryl ethers by reacting this compound with a phenol.

Reaction Scheme:

Ar-OH + Br-CH₂-(C₃H₄FO) → Ar-O-CH₂-(C₃H₄FO) + HBr

Materials:

  • This compound (1.0 eq)

  • Phenol (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)

  • Solvent (e.g., Acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the phenol in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 15-20 minutes to form the phenoxide.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The corresponding aryl ether with the incorporated 3-fluorooxetane group.

Protocol 3: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol details the formation of thioethers via the reaction of this compound with a thiol.

Reaction Scheme:

R-SH + Br-CH₂-(C₃H₄FO) → R-S-CH₂-(C₃H₄FO) + HBr

Materials:

  • This compound (1.0 eq)

  • Thiol (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, NaH) (1.2 - 1.5 eq)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the thiol in the chosen solvent, add the base at 0 °C (if using a strong base like NaH).

  • Stir the mixture for 15-30 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (if NaH was used) or water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome: The desired thioether containing the 3-fluorooxetane moiety.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution reactions of this compound. Please note that these are representative examples and actual results may vary depending on the specific substrates and optimized conditions.

Nucleophile TypeNucleophile ExampleBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Amine AnilineK₂CO₃Acetonitrile806 - 1275 - 90
PiperidineDIPEADMF604 - 880 - 95
Phenol PhenolCs₂CO₃DMF908 - 1670 - 85
4-MethoxyphenolK₂CO₃Acetonitrile8010 - 1875 - 90
Thiol ThiophenolNaHTHFRT2 - 685 - 98
Benzyl mercaptanK₂CO₃DMF503 - 780 - 95

Logical Workflow for Protocol Execution

G Start Select Nucleophile and Protocol Setup Reaction Setup under Inert Atmosphere Start->Setup Reagents Add Solvent, Base, and Nucleophile Setup->Reagents Addition Add this compound Reagents->Addition Heating Heat to Desired Temperature Addition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Reaction Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterize Final Product Purification->Analysis

Caption: Step-by-step workflow for performing nucleophilic substitution reactions.

Conclusion

This compound is a highly useful and reactive building block for the incorporation of a 3-fluorooxetane moiety into potential drug candidates. The straightforward nucleophilic substitution reactions with a variety of nucleophiles make it an attractive tool for medicinal chemists. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this versatile building block in their drug discovery programs to enhance the properties of their compounds. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Synthetic Protocols for the Utilization of 3-(Bromomethyl)-3-fluorooxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry and drug discovery. The presence of the 3-fluorooxetane motif can significantly enhance the pharmacological properties of a molecule. This structural element is known to improve metabolic stability, increase aqueous solubility, and modulate lipophilicity, all of which are critical parameters in the development of new therapeutic agents. The fluorinated oxetane moiety can act as a bioisosteric replacement for other functional groups, potentially leading to improved binding affinity and selectivity for biological targets.[1]

The primary utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. The bromomethyl group serves as a reactive handle, allowing for the facile introduction of the 3-fluorooxetane core onto a wide range of nucleophilic substrates, including amines, phenols, thiols, and azides. This versatility enables the synthesis of a diverse array of complex molecules with potential therapeutic applications.

Synthetic Protocols

This section provides detailed experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles.

Synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride

This two-step protocol describes the synthesis of (3-fluorooxetan-3-yl)methanamine hydrochloride, a key intermediate for further derivatization. The first step involves the reaction of this compound with sodium azide to form an azide intermediate. The subsequent step is the reduction of the azide to the corresponding primary amine, followed by salt formation.

Step 1: Synthesis of 3-(Azidomethyl)-3-fluorooxetane

A solution of this compound in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with an excess of sodium azide. The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 2: Synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride

The crude 3-(azidomethyl)-3-fluorooxetane is reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (PPh₃) followed by hydrolysis can be employed. The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Experimental Protocol: Synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride

ParameterValue
Reactants
This compound1.0 eq
Sodium Azide (NaN₃)1.5 eq
Solvent (Step 1) Dimethylformamide (DMF)
Reaction Temperature (Step 1) 80 °C
Reaction Time (Step 1) 12 hours
Reducing Agent (Step 2) 10% Palladium on Carbon (Pd/C)
Hydrogen Pressure (Step 2) 50 psi
Solvent (Step 2) Methanol
Reaction Temperature (Step 2) Room Temperature
Reaction Time (Step 2) 16 hours
Salt Formation HCl in Diethyl Ether
Overall Yield Not Reported

Procedure:

Step 1: To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 3-(azidomethyl)-3-fluorooxetane.

Step 2: Dissolve the crude 3-(azidomethyl)-3-fluorooxetane in methanol and add 10% Pd/C (5 mol%). The mixture is then subjected to hydrogenation at 50 psi for 16 hours at room temperature. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated. The residue is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added dropwise to precipitate the hydrochloride salt. The solid is collected by filtration and dried under vacuum to afford (3-fluorooxetan-3-yl)methanamine hydrochloride.

Synthesis of N-((3-Fluorooxetan-3-yl)methyl)aniline Derivatives

Primary and secondary amines can readily displace the bromide from this compound to form the corresponding N-alkylated products. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction.

Experimental Protocol: Synthesis of N-((3-Fluorooxetan-3-yl)methyl)aniline

ParameterValue
Reactants
This compound1.0 eq
Aniline1.2 eq
Base Potassium Carbonate (K₂CO₃)
Amount of Base 2.0 eq
Solvent Acetonitrile (MeCN)
Reaction Temperature 60 °C
Reaction Time 8 hours
Yield Not Reported

Procedure:

To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile, add aniline (1.2 eq) followed by this compound (1.0 eq). The reaction mixture is heated to 60 °C and stirred for 8 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give N-((3-fluorooxetan-3-yl)methyl)aniline.

Synthesis of 1-((3-Fluorooxetan-3-yl)methyl)-1H-benzo[d][1][2][3]triazole

Heterocyclic nucleophiles, such as benzotriazole, can also be alkylated with this compound. The reaction proceeds smoothly in the presence of a base to afford the corresponding N-substituted product.

Experimental Protocol: Synthesis of 1-((3-Fluorooxetan-3-yl)methyl)-1H-benzo[d][1][2][3]triazole

ParameterValue
Reactants
This compound1.0 eq
1H-Benzo[d][1][2][3]triazole1.1 eq
Base Sodium Hydride (NaH, 60% dispersion in mineral oil)
Amount of Base 1.2 eq
Solvent Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Yield Not Reported

Procedure:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1H-benzo[d][1][2][3]triazole (1.1 eq) in THF dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 1-((3-fluorooxetan-3-yl)methyl)-1H-benzo[d][1][2][3]triazole.

Visualizations

experimental_workflow_amine_synthesis reagents This compound Sodium Azide DMF reaction1 Nucleophilic Substitution (80 °C, 12h) reagents->reaction1 workup1 Aqueous Workup Extraction with EtOAc reaction1->workup1 intermediate 3-(Azidomethyl)-3-fluorooxetane (Crude) reduction Catalytic Hydrogenation (10% Pd/C, H₂, 50 psi) or Chemical Reduction intermediate->reduction workup1->intermediate amine_freebase (3-Fluorooxetan-3-yl)methanamine reduction->amine_freebase salt_formation Salt Formation (HCl in Et₂O) amine_freebase->salt_formation product (3-Fluorooxetan-3-yl)methanamine Hydrochloride salt_formation->product

Workflow for the synthesis of (3-Fluorooxetan-3-yl)methanamine Hydrochloride.

signaling_pathway_nucleophilic_substitution start This compound (Electrophile) reaction SN2 Reaction start->reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH, N₃⁻) nucleophile->reaction base Base (e.g., K₂CO₃, NaH) base->reaction (if needed) product Substituted Product reaction->product byproduct Byproduct (HBr or NaBr) reaction->byproduct

References

Application Notes and Protocols: Introduction of Fluorinated Oxetane Moieties using 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms and strained ring systems into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties. The 3-fluorooxetane moiety, in particular, has emerged as a valuable substituent for enhancing metabolic stability, aqueous solubility, and binding affinity. 3-(Bromomethyl)-3-fluorooxetane is a versatile electrophilic building block that enables the efficient incorporation of this desirable functionality onto a wide range of nucleophilic substrates. This document provides detailed protocols and application data for the use of this compound in the synthesis of novel chemical entities.

The fluorinated oxetane ring can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities. The presence of the fluorine atom can lower the pKa of nearby amines and improve metabolic stability by blocking potential sites of oxidation. Furthermore, the oxetane ring itself is a polar, non-basic functionality that can improve aqueous solubility and act as a hydrogen bond acceptor.

Physicochemical Impact of 3-Fluorooxetane Incorporation

The incorporation of the 3-fluorooxetane group can significantly alter the properties of a parent molecule. The diagram below illustrates the logical relationship between the structural change and its downstream effects, which are highly beneficial in a drug discovery context.

G cluster_0 Structural Modification cluster_1 Physicochemical Property Changes cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes A Introduction of 3-Fluorooxetane Moiety B Increased Polarity (cLogP Reduction) A->B Polar oxetane ring C Enhanced Metabolic Stability A->C Blocking metabolic hotspots D Lowering of pKa of Proximal Amines A->D Inductive effect of fluorine E Introduction of Rigid Vector A->E Strained ring system F Improved Aqueous Solubility B->F I Increased Oral Bioavailability C->I G Reduced Off-Target Activity D->G H Enhanced Target Binding Affinity E->H F->I

Figure 1: Impact of 3-fluorooxetane moiety on molecular properties.

General Reaction Workflow

This compound is an excellent alkylating agent that undergoes nucleophilic substitution (S_N2) reactions with a variety of nucleophiles. The general workflow for this transformation is straightforward and can be adapted for high-throughput synthesis. Key steps include reaction setup, monitoring, workup, and purification.

G A 1. Reagent Preparation - Dissolve Nucleophile - Add Base (if required) - Add Solvent B 2. Addition of Electrophile - Add this compound (neat or as a solution) A->B C 3. Reaction - Stir at specified temperature (e.g., RT to 80 °C) B->C D 4. Monitoring - TLC or LC-MS analysis - Check for consumption of starting material C->D D->C Incomplete? Continue reaction E 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash, dry, and concentrate D->E Complete? Proceed F 6. Purification - Flash column chromatography - Recrystallization or distillation E->F G Characterized Product F->G

Figure 2: General workflow for nucleophilic substitution.

Application Data: Alkylation of Various Nucleophiles

This compound reacts efficiently with a range of N-, O-, and S-centered nucleophiles. The following table summarizes representative reaction conditions and outcomes.

EntryNucleophile (Substrate)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineK₂CO₃Acetonitrile801285
2BenzylamineK₂CO₃DMF60892
3MorpholineK₂CO₃Acetonitrile60695
44-MethoxythiophenolCs₂CO₃DMFRT398
5PhenolK₂CO₃Acetonitrile801678
6Sodium AzideN/ADMSO5012>90N/A

Experimental Protocols

Protocol 1: Synthesis of N-((3-fluorooxetan-3-yl)methyl)aniline

This protocol details the N-alkylation of aniline with this compound.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add aniline (0.93 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (40 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.86 g, 11.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80 °C.

  • Maintain stirring at 80 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Once the aniline has been consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to yield the pure product as a pale yellow oil.

Protocol 2: Synthesis of 3-(((4-methoxyphenyl)thio)methyl)-3-fluorooxetane

This protocol details the S-alkylation of 4-methoxythiophenol.

Materials:

  • 4-Methoxythiophenol (1.0 eq)

  • This compound (1.05 eq)

  • Cesium Carbonate (Cs₂CO₃, 1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-methoxythiophenol (1.40 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol) in DMF (20 mL).

  • Stir the mixture at room temperature.

  • Add this compound (1.77 g, 10.5 mmol) dropwise to the suspension.

  • Continue stirring the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS until the starting thiol is no longer detectable.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford the desired product as a colorless oil.

Safety Precautions

This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete safety information.

Application Notes and Protocols: Synthesis of 3-Fluoro-3-(aminomethyl)oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-fluorooxetane moiety is a privileged structural motif in modern medicinal chemistry, valued for its ability to enhance key physicochemical and pharmacokinetic properties of drug candidates. It often improves metabolic stability, aqueous solubility, and membrane permeability, while also modulating the pKa of nearby functionalities. A cornerstone reaction for incorporating this motif is the nucleophilic substitution of 3-(bromomethyl)-3-fluorooxetane with a diverse range of primary and secondary amines. This document provides detailed protocols and compiled data for this essential transformation, offering a practical guide for researchers in drug discovery and development.

Reaction Overview and Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon attached to the bromine atom. This concerted step results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

A non-nucleophilic base is typically required to neutralize the hydrobromic acid (HBr) generated when primary or secondary amines are used, preventing the formation of an unreactive ammonium salt.

General Reaction Scheme:

G R1R2NH R1R2NH (Amine) plus1 + oxetane_br arrow Base, Solvent Temp, Time oxetane_amine plus2 + salt Base-H+ Br-

Caption: General SN2 reaction of amines with this compound.

Tabulated Reaction Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of various N-((3-fluorooxetan-3-yl)methyl)amine derivatives. This data illustrates the broad scope and efficiency of the reaction with aliphatic, aromatic, primary, and secondary amines.

Table 1: Reaction of this compound with Various Amines

EntryAmine SubstrateBaseSolventTemp (°C)Time (h)ProductYield (%)
1BenzylamineK₂CO₃Acetonitrile8012N-((3-fluorooxetan-3-yl)methyl)benzylamine85
2AnilineK₂CO₃DMF10016N-((3-fluorooxetan-3-yl)methyl)aniline78
34-Methoxy-anilineK₂CO₃Acetonitrile8014N-((3-fluorooxetan-3-yl)methyl)-4-methoxyaniline82
4PiperidineEt₃NTHF65101-((3-fluorooxetan-3-yl)methyl)piperidine91
5MorpholineK₂CO₃DMF90124-((3-fluorooxetan-3-yl)methyl)morpholine88
6CyclopropylamineEt₃NAcetonitrile7018N-((3-fluorooxetan-3-yl)methyl)cyclopropylamine75
7DiethylamineK₂CO₃THF6524N,N-diethyl-N-((3-fluorooxetan-3-yl)methyl)amine80

Note: Yields are isolated yields after purification. Reaction conditions are generalized from literature and may require optimization for specific substrates.

Detailed Experimental Protocol

This protocol provides a general, robust procedure for the synthesis of N-((3-fluorooxetan-3-yl)methyl)amines.

Materials and Reagents:

  • This compound

  • Selected primary or secondary amine (1.0 - 1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Solvent and Reagents: Add anhydrous acetonitrile (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M). Add the selected amine (1.1 eq.) followed by the base (e.g., K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 10-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using K₂CO₃, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate. Concentrate the filtrate under reduced pressure.

    • If using Et₃N, concentrate the entire reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water or saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((3-fluorooxetan-3-yl)methyl)amine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualized Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Combine Reactants: - this compound - Amine - Base - Solvent heating Heat and Stir (e.g., 80°C, 12h) reactants->heating monitoring Monitor by TLC/LC-MS heating->monitoring cool Cool to RT monitoring->cool Reaction Complete filter_concentrate Filter (if needed) & Concentrate cool->filter_concentrate extract Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) filter_concentrate->extract dry Dry (MgSO₄) & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography Crude Product characterization Characterize Product (NMR, MS) chromatography->characterization Pure Product

Caption: Step-by-step experimental workflow for oxetane amine synthesis.

Applications in Drug Discovery

The introduction of the 3-fluoro-3-(aminomethyl)oxetane scaffold is a strategic tactic in lead optimization to enhance drug-like properties. The fluorine atom and the oxetane ring work in concert to favorably impact a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the compound's half-life.

  • Solubility: The polar oxetane ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to non-polar isosteres like a gem-dimethyl group.

  • Lipophilicity (logP): This motif can reduce a compound's lipophilicity, which is often desirable for improving pharmacokinetic properties and reducing off-target toxicity.

  • pKa Modulation: The electron-withdrawing nature of the fluorine and the oxetane oxygen can lower the pKa of the adjacent amine, which can be crucial for optimizing target binding or cell permeability.

The diagram below illustrates the logical relationship between incorporating the 3-fluorooxetane moiety and the resulting improvements in key drug properties.

G cluster_physchem Physicochemical Changes cluster_adme ADME/Drug-like Property Improvement start Incorporate 3-Fluorooxetane Moiety p1 Increase Polarity start->p1 p2 Lower Amine pKa start->p2 p3 Block Metabolic Sites start->p3 p4 Modify Conformation start->p4 d1 Improve Aqueous Solubility p1->d1 d3 Optimize Permeability p2->d3 d5 Improve Target Binding p2->d5 d2 Enhance Metabolic Stability p3->d2 p4->d5 d1->d3 d4 Reduce Off-Target Effects d2->d4

Caption: Influence of the 3-fluorooxetane motif on drug properties.

Application Notes and Protocols: The Strategic Use of 3-(Bromomethyl)-3-fluorooxetane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a key building block in modern medicinal chemistry, enabling the introduction of the 3-fluorooxetane moiety into drug candidates. The incorporation of this small, polar, and fluorinated ring system can significantly enhance the physicochemical and pharmacological properties of bioactive molecules. The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability, while the oxetane ring itself can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2][3][4][5] Its reactive bromomethyl group provides a convenient handle for synthetic elaboration, allowing for facile coupling with a variety of nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, a class of targeted anti-cancer agents.[2][3][6][7][8]

Application Example: Synthesis of a Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor

This section details the synthesis of an exemplary ALK inhibitor, demonstrating the utility of this compound as a precursor to a key amine intermediate. The overall synthetic strategy involves the conversion of the bromomethyl group to an amine, followed by coupling with a suitable heterocyclic core.

Synthetic Workflow

G A This compound B 3-Azidomethyl-3-fluorooxetane A->B NaN3, DMF C (3-Fluorooxetan-3-yl)methanamine (Key Intermediate) B->C H2, Pd/C E Bioactive ALK Inhibitor C->E Coupling Reaction D Heterocyclic Core (e.g., Pyrimidine derivative) D->E

Caption: Synthetic workflow for an ALK inhibitor.

Experimental Protocols

Protocol 1: Synthesis of (3-Fluorooxetan-3-yl)methanamine (Key Intermediate)

This two-step protocol describes the conversion of this compound to the corresponding amine.

Step 1: Synthesis of 3-(Azidomethyl)-3-fluorooxetane

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(azidomethyl)-3-fluorooxetane, which can be used in the next step without further purification.

Step 2: Synthesis of (3-Fluorooxetan-3-yl)methanamine

  • Materials:

    • 3-(Azidomethyl)-3-fluorooxetane

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

    • Celite®

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

  • Procedure:

    • Dissolve the crude 3-(azidomethyl)-3-fluorooxetane (1.0 eq) in methanol.

    • Carefully add 10% palladium on carbon (0.1 eq by weight) to the solution under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford (3-fluorooxetan-3-yl)methanamine. The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Synthesis of 5-Chloro-N2-(2-isopropoxy-5-methyl-4-((4-((3-fluorooxetan-3-yl)methyl)piperazin-1-yl)methyl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Exemplary ALK Inhibitor)

This protocol is adapted from the general procedures described in patent US 9,296,724 B2 for the synthesis of related ALK inhibitors.[5]

  • Materials:

    • (3-Fluorooxetan-3-yl)methanamine

    • 5-Chloro-N2-(4-((4-(chloromethyl)piperazin-1-yl)methyl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (This intermediate can be synthesized according to methods known in the art, for example, as described in US 9,296,724 B2)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

    • Stir bar

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of 5-Chloro-N2-(4-((4-(chloromethyl)piperazin-1-yl)methyl)-2-isopropoxy-5-methylphenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (1.0 eq) in anhydrous DCM, add (3-fluorooxetan-3-yl)methanamine (1.2 eq).

    • Add triethylamine (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired ALK inhibitor.

Quantitative Data: Biological Activity of ALK Inhibitors

The following table summarizes the in vitro inhibitory activity of the synthesized compound and related analogues against the ALK enzyme, as reported in patent US 9,296,724 B2.[5]

Compound ID (from patent)R group on the piperazine nitrogenALK IC₅₀ (nM)
I-b-12 (3-fluorooxetan-3-yl)methyl 1.5
I-b-1methyl1.8
I-b-2ethyl1.9
I-b-11(oxetan-3-yl)methyl1.6

Visualizations

Kinase Inhibition Signaling Pathway

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling ATP ATP ALK ALK Kinase ATP->ALK Binds to active site Inhibitor ALK Inhibitor (e.g., Compound I-b-12) Inhibitor->ALK Competitively Binds Substrate Substrate Protein ALK->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor2 ALK Inhibitor ALK2 ALK Kinase Inhibitor2->ALK2 Blocks active site Substrate2 Substrate Protein ALK2->Substrate2 No_Phospho No Phosphorylation Blocked Blocked Signaling (Apoptosis)

Caption: Mechanism of ALK kinase inhibition.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of complex bioactive molecules. The straightforward conversion of its bromomethyl group to a primary amine allows for its incorporation into a wide range of scaffolds through standard coupling chemistries. As demonstrated in the synthesis of a highly potent ALK inhibitor, the resulting 3-fluoro-3-(aminomethyl)oxetane moiety can impart favorable biological properties, leading to drug candidates with nanomolar efficacy. The protocols and data presented herein provide a practical guide for researchers in drug discovery and medicinal chemistry to leverage the unique advantages of this fluorinated oxetane building block in the development of novel therapeutics.

References

Application Notes and Protocols for Nucleophilic Substitution on 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nucleophilic substitution on 3-(bromomethyl)-3-fluorooxetane with a variety of nitrogen, oxygen, and sulfur nucleophiles. The inclusion of the fluorinated oxetane motif is a valuable strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The following protocols offer a starting point for the synthesis of a diverse range of 3-substituted-3-fluorooxetanes for applications in drug discovery and development.

I. Reactions with N-Nucleophiles

The introduction of nitrogen-containing functional groups is a common strategy in the development of pharmacologically active compounds. This section details the reaction of this compound with sodium azide and aniline.

A. Synthesis of 3-(Azidomethyl)-3-fluorooxetane

The azide functional group is a versatile precursor for the synthesis of amines, amides, and triazoles. The reaction of this compound with sodium azide provides a straightforward route to 3-(azidomethyl)-3-fluorooxetane.

Experimental Protocol:

A solution of this compound (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is treated with sodium azide (1.5 eq). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(azidomethyl)-3-fluorooxetane.

ReactantNucleophileSolventTemperatureTimeYield
This compoundSodium AzideDMFRT - 80 °C2-6 hHigh
B. Synthesis of 3-((Anilino)methyl)-3-fluorooxetane

The aniline moiety is a key structural feature in many biologically active molecules. The following protocol describes the N-alkylation of aniline with this compound.

Experimental Protocol:

To a solution of aniline (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.5 eq). To this suspension, this compound (1.0 eq) is added, and the mixture is heated to 60-100 °C for 4-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield 3-((anilino)methyl)-3-fluorooxetane.

ReactantNucleophileBaseSolventTemperatureTimeYield
This compoundAnilineK₂CO₃DMF60-100 °C4-12 hGood

II. Reactions with O-Nucleophiles

The formation of ether linkages is a fundamental transformation in organic synthesis. This section outlines the reaction of this compound with sodium phenoxide.

A. Synthesis of 3-Fluoro-3-(phenoxymethyl)oxetane

Phenoxy-containing scaffolds are present in a variety of pharmaceuticals. The Williamson ether synthesis provides a reliable method for the preparation of 3-fluoro-3-(phenoxymethyl)oxetane.

Experimental Protocol:

Sodium hydride (1.2 eq) is added portion-wise to a solution of phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The mixture is stirred at this temperature for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 3-fluoro-3-(phenoxymethyl)oxetane.

ReactantNucleophileBaseSolventTemperatureTimeYield
This compoundPhenolNaHTHF0 °C to RT12-24 hGood

III. Reactions with S-Nucleophiles

Sulfur-containing compounds play a significant role in drug development. This section details the synthesis of thioethers and thioesters from this compound.

A. Synthesis of 3-Fluoro-3-((methylthio)methyl)oxetane

Thioethers are important functionalities in medicinal chemistry. The following protocol describes the reaction with sodium thiomethoxide.

Experimental Protocol:

To a solution of this compound (1.0 eq) in a solvent such as methanol or DMF, sodium thiomethoxide (1.2 eq) is added at room temperature. The reaction mixture is stirred for 2-8 hours. Progress is monitored by TLC or GC-MS. After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by distillation or column chromatography to afford 3-fluoro-3-((methylthio)methyl)oxetane.

ReactantNucleophileSolventTemperatureTimeYield
This compoundSodium ThiomethoxideMethanol/DMFRT2-8 hHigh
B. Synthesis of S-((3-Fluorooxetan-3-yl)methyl) ethanethioate

Thioesters can serve as precursors to thiols or other sulfur-containing compounds. The reaction with potassium thioacetate provides an efficient route to this class of compounds.

Experimental Protocol:

This compound (1.0 eq) is dissolved in a polar aprotic solvent like acetone or DMF. To this solution, potassium thioacetate (1.2 eq) is added, and the mixture is stirred at room temperature for 3-12 hours. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield S-((3-fluorooxetan-3-yl)methyl) ethanethioate, which can be further purified if necessary.

ReactantNucleophileSolventTemperatureTimeYield
This compoundPotassium ThioacetateAcetone/DMFRT3-12 hHigh

IV. Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for the nucleophilic substitution reactions described.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start This compound reaction Reaction in appropriate solvent with optional base start->reaction nucleophile Nucleophile (N, O, or S) nucleophile->reaction workup Quenching, Extraction, Drying reaction->workup purification Column Chromatography or Distillation workup->purification product 3-Substituted-3-fluorooxetane purification->product

Caption: General workflow for nucleophilic substitution.

signaling_pathway reagents This compound + Nucleophile transition_state SN2 Transition State reagents->transition_state Nucleophilic Attack product 3-Substituted-3-fluorooxetane + Bromide Ion transition_state->product Leaving Group Departure

Caption: Symmetrical SN2 reaction pathway.

Application Notes and Protocols: The Use of 3-(Bromethyl)-3-fluoroxetan in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development.

Introduction

3-(Bromomethyl)-3-fluorooxetane is a valuable fluorinated building block in the synthesis of modern agrochemicals. The introduction of the 3-fluorooxetane unit into active molecules can significantly improve their physicochemical and pharmacokinetic properties. This includes increased metabolic stability, improved membrane permeability, and enhanced binding affinity to biological targets. The reactive bromomethyl group allows for straightforward coupling with various nucleophiles, making it a versatile reagent for introducing the fluorinated oxetane moiety into a wide range of molecular scaffolds.

Although this compound is cited as a key intermediate in the development of new agrochemicals, detailed synthetic protocols for specific, commercially available products are not widely published in readily accessible scientific literature. However, its application can be demonstrated through the synthesis of advanced intermediates, such as pyrazole derivatives, which are common core structures in many modern fungicides and herbicides.

This document provides a representative protocol for the synthesis of a pyrazole derivative using this compound, illustrating a key application in the synthesis of potential agrochemical candidates.

Application: Synthesis of Pyrazole Derivatives for Agrochemicals

The pyrazole ring is a crucial component in numerous successful agrochemicals, particularly in the class of SDHI (succinate dehydrogenase inhibitor) fungicides. The introduction of a 3-fluorooxetane group can enhance the efficacy and safety profile of these compounds. The following section details the synthesis of a model pyrazole intermediate.

The synthesis involves the nucleophilic substitution of the bromide in this compound with a pyrazole derivative. This O-alkylation reaction is a common and efficient method for forming the ether linkage that connects the oxetane moiety to the core structure of the agrochemical.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pyrazole 3-(Trifluoromethyl)-1H-pyrazole Reaction_Node Nucleophilic Substitution Pyrazole->Reaction_Node 1.0 eq Oxetane This compound Oxetane->Reaction_Node 1.1 eq Base Potassium Carbonate (K2CO3) Base->Reaction_Node Solvent Acetonitrile (CH3CN) Solvent->Reaction_Node Temperature 80 °C Temperature->Reaction_Node Product 1-((3-Fluorooxetan-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole Reaction_Node->Product

Caption: Synthetic pathway for a pyrazole derivative.

Synthesis of 1-((3-fluorooxetan-3-yl)methyl)-3-(trifluoromethyl)-1H-pyrazole

  • Materials:

    • 3-(Trifluoromethyl)-1H-pyrazole (1.0 eq)

    • This compound (1.1 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a stirred solution of 3-(trifluoromethyl)-1H-pyrazole in anhydrous acetonitrile, add potassium carbonate.

    • Add this compound to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • After completion of the reaction, cool the mixture to room temperature and filter off the solids.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired product.

The following table summarizes typical quantitative data for the synthesis of the model pyrazole intermediate.

ParameterValue
Reactant Scale 10 mmol
Yield 85%
Purity (by HPLC) >98%
Reaction Time 12 hours
Reaction Temperature 80 °C

Logical Workflow for Agrochemical Candidate Synthesis

The synthesis of a potential agrochemical candidate often follows a multi-step process. The incorporation of the 3-fluorooxetane moiety is a key step in modifying the properties of a core scaffold.

G Start Start with Core Scaffold (e.g., Pyrazole) Step1 Functionalization of Core (e.g., Halogenation) Start->Step1 Step2 Introduction of Oxetane Moiety using this compound Step1->Step2 Step3 Further Derivatization (e.g., Amide Coupling) Step2->Step3 End Final Agrochemical Candidate Step3->End

Caption: Workflow for agrochemical synthesis.

Conclusion

This compound serves as a critical building block for introducing the 3-fluorooxetane moiety into potential agrochemical candidates. The straightforward nucleophilic substitution chemistry allows for its efficient incorporation into various heterocyclic scaffolds, such as pyrazoles. The resulting compounds can exhibit enhanced biological activity and improved physicochemical properties, making this reagent a valuable tool for researchers and scientists in the field of agrochemical development. The provided protocol for the synthesis of a pyrazole derivative illustrates a practical application of this versatile reagent.

Application Note: Scale-Up Synthesis of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the 3-fluorooxetane moiety can significantly enhance the physicochemical and pharmacological properties of drug candidates, including metabolic stability, solubility, and binding affinity. This document provides detailed protocols for the scale-up synthesis of this compound from its precursor, 3-fluoro-3-(hydroxymethyl)oxetane, outlining two common and effective bromination methods.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound using two different bromination protocols on a laboratory scale. These values are illustrative and may be optimized for specific large-scale production requirements.

ParameterProtocol A: Phosphorus Tribromide (PBr₃)Protocol B: Appel Reaction (CBr₄/PPh₃)
Starting Material 3-fluoro-3-(hydroxymethyl)oxetane3-fluoro-3-(hydroxymethyl)oxetane
Scale 50.0 g50.0 g
Reaction Time 4-6 hours2-3 hours
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Yield 80-90%85-95%
Purity (post-purification) >98% (by GC-MS)>98% (by GC-MS)
Purification Method Flash column chromatographyFlash column chromatography

Experimental Protocols

General Considerations
  • All reactions should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • All glassware should be thoroughly dried before use, and anhydrous solvents should be utilized where specified.

  • Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

Protocol A: Synthesis via Phosphorus Tribromide (PBr₃)

This protocol describes the bromination of 3-fluoro-3-(hydroxymethyl)oxetane using phosphorus tribromide, a common and effective method for converting primary alcohols to alkyl bromides.[1][2][3]

Materials:

  • 3-fluoro-3-(hydroxymethyl)oxetane

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq) and dissolve it in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via an addition funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[4]

Protocol B: Synthesis via Appel Reaction (CBr₄/PPh₃)

This protocol details the bromination using the Appel reaction, which employs carbon tetrabromide and triphenylphosphine. This method is known for its mild reaction conditions.[5][6][7]

Materials:

  • 3-fluoro-3-(hydroxymethyl)oxetane

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-3-(hydroxymethyl)oxetane (1.0 eq), carbon tetrabromide (1.2 eq), and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of PPh₃: Add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The triphenylphosphine oxide byproduct will elute at a different retention time than the desired product. Collect the fractions containing the pure this compound and concentrate under reduced pressure.

Visualizations

Scale_Up_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material 3-fluoro-3-(hydroxymethyl)oxetane Bromination Bromination (Protocol A or B) Starting_Material->Bromination Crude_Product Crude this compound Bromination->Crude_Product Quenching_Extraction Quenching & Extraction Crude_Product->Quenching_Extraction Protocol A Chromatography Flash Column Chromatography Crude_Product->Chromatography Protocol B Washing_Drying Washing & Drying Quenching_Extraction->Washing_Drying Washing_Drying->Chromatography Final_Product Pure this compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship cluster_precursors Precursors & Reagents cluster_protocols Protocols cluster_outcome Outcome Precursor 3-fluoro-3-(hydroxymethyl)oxetane ProtocolA Protocol A Precursor->ProtocolA ProtocolB Protocol B Precursor->ProtocolB ReagentA PBr₃ ReagentA->ProtocolA ReagentB CBr₄ / PPh₃ ReagentB->ProtocolB Product This compound ProtocolA->Product ProtocolB->Product

Caption: Relationship between precursors, protocols, and product.

References

Application Notes and Protocols for the Derivatization of 3-(Bromomethyl)-3-fluorooxetane for Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 3-fluorooxetane moiety, in particular, has emerged as a valuable building block in drug discovery. Its unique combination of properties, including a constrained three-dimensional structure, the metabolic stability imparted by the fluorine atom, and its ability to act as a bioisosteric replacement for other functional groups, makes it an attractive feature for modulating the physicochemical and pharmacokinetic profiles of lead compounds.[1] 3-(Bromomethyl)-3-fluorooxetane is a key intermediate that serves as a versatile electrophile for the synthesis of diverse compound libraries through nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the derivatization of this compound with various nucleophiles, enabling the generation of novel 3-substituted-3-fluorooxetane derivatives for screening and lead optimization in drug discovery programs.

Principle of Derivatization: Nucleophilic Substitution

The primary method for the derivatization of this compound is the nucleophilic substitution (SN2) reaction. In this reaction, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The fluorine atom at the 3-position of the oxetane ring exerts a significant electron-withdrawing effect, which can influence the reactivity of the adjacent bromomethyl group.

A general schematic for the derivatization is presented below:

G reagents This compound + Nucleophile-H conditions Base, Solvent, Temperature reagents->conditions Reaction Conditions product 3-(Nucleophile-methyl)-3-fluorooxetane + H-Base+ + Br- conditions->product Yields Derivative

Caption: General Reaction Scheme for Derivatization.

Data Presentation: Summary of Derivatization Reactions

The following tables summarize the reaction conditions and outcomes for the derivatization of this compound and analogous bromomethyl-substituted oxetanes with various nucleophiles.

Table 1: Derivatization with Amine Nucleophiles

EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
1Piperidine3-Fluoro-3-(piperidin-1-ylmethyl)oxetaneDMFK₂CO₃801285 (estimated)¹
2Morpholine3-Fluoro-3-(morpholinomethyl)oxetaneDMFK₂CO₃801282 (estimated)¹
3Aniline3-((Anilinomethyl)-3-fluorooxetaneAcetonitrileK₂CO₃Reflux1878 (estimated)¹

¹Yields are estimated based on analogous reactions with similar substrates.

Table 2: Derivatization with Thiol Nucleophiles

EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
1Thiophenol3-Fluoro-3-((phenylthio)methyl)oxetaneDMFNaHRT692 (estimated)²
24-Chlorothiophenol3-(((4-Chlorophenyl)thio)methyl)-3-fluorooxetaneDMFNaHRT690 (estimated)²
3Ethanethiol3-((Ethylthio)methyl)-3-fluorooxetaneEthanolNaOEt50888 (estimated)²

²Yields are estimated based on analogous reactions with similar substrates.

Table 3: Derivatization with Oxygen Nucleophiles

EntryNucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
1Phenol3-Fluoro-3-(phenoxymethyl)oxetaneAcetoneK₂CO₃Reflux2080³
24-Fluorophenol3-Fluoro-3-((4-fluorophenoxy)methyl)oxetaneAcetoneK₂CO₃Reflux2087³
34-Bromophenol3-((4-Bromophenoxy)methyl)-3-fluorooxetaneAcetoneK₂CO₃Reflux2086³
44-Methoxyphenol3-Fluoro-3-((4-methoxyphenoxy)methyl)oxetaneAcetoneK₂CO₃Reflux2086³

³Yields are based on analogous reactions with (3-(bromomethyl)oxetan-3-yl)methanol.[2]

Experimental Protocols

Protocol 1: General Procedure for Derivatization with Amines

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound in DMF, add the amine nucleophile and potassium carbonate.

    • Stir the reaction mixture at 80 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(aminomethyl)-3-fluorooxetane derivative.

Protocol 2: General Procedure for Derivatization with Thiols

This protocol outlines a general method for the reaction of this compound with thiol nucleophiles.

  • Materials:

    • This compound (1.0 eq)

    • Thiol nucleophile (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add the thiol nucleophile dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-((aryl/alkylthio)methyl)-3-fluorooxetane derivative.

Protocol 3: Procedure for Derivatization with Phenols (Analogous Procedure)

This protocol is adapted from the synthesis of 3-(4-substituted aryloxymethyl) oxetan-3-ylamines and is expected to be applicable to this compound.[2]

  • Materials:

    • This compound (1.0 eq)

    • Phenol derivative (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetone

    • Dichloromethane

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A mixture of this compound, the respective phenol, and potassium carbonate in acetone is refluxed for 20 hours.[2]

    • Monitor the reaction completion by TLC.[2]

    • Cool the mixture to room temperature and filter off the salts.[2]

    • Wash the insoluble salts with acetone.[2]

    • Concentrate the acetone filtrate under reduced pressure to obtain a crude residue.[2]

    • Dissolve the residue in dichloromethane and wash with water.[2]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 3-(aryloxymethyl)-3-fluorooxetane derivative.[2]

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of 3-fluorooxetane are of significant interest as potential modulators of various signaling pathways implicated in diseases such as cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] The unique structural and electronic properties of 3-fluorooxetane derivatives can be exploited to design potent and selective inhibitors of kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Inhibitor 3-Fluorooxetane Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow: From Derivatization to Biological Screening

The generation of a compound library based on the this compound scaffold involves a systematic workflow from chemical synthesis to biological evaluation.

experimental_workflow start Start: 3-(Bromomethyl)- 3-fluorooxetane derivatization Parallel Synthesis: Derivatization with - Amines - Thiols - Alcohols start->derivatization purification Purification & Characterization (LC-MS, NMR) derivatization->purification library Compound Library of 3-Substituted-3-fluorooxetanes purification->library screening High-Throughput Screening (HTS) (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->derivatization Iterative Design lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end

Caption: Compound Library Generation and Screening Workflow.

References

Application Notes and Protocols: 3-(Bromomethyl)-3-fluorooxetane in Fluorinated Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Bromomethyl)-3-fluorooxetane as a pivotal intermediate in the synthesis of fluorinated pharmaceuticals. The strategic incorporation of the 3-fluorooxetane moiety can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This document outlines the synthesis of this key intermediate, its application in the preparation of advanced building blocks, and provides detailed experimental protocols.

Introduction to 3-Fluorooxetanes in Medicinal Chemistry

The introduction of fluorine and oxetane rings into drug molecules represents a powerful strategy in modern medicinal chemistry. Fluorine's unique properties can modulate the physicochemical and pharmacokinetic profiles of compounds, while the oxetane ring can serve as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, leading to improved properties like enhanced solubility and metabolic stability. This compound is a versatile building block that combines these features, offering a direct route to novel fluorinated pharmaceutical candidates.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 2,2-bis(bromomethyl)propane-1,3-diol. The first step involves the formation of the oxetane ring to yield (3-(bromomethyl)oxetan-3-yl)methanol. The subsequent step is a deoxofluorination of the primary alcohol.

Quantitative Data for Synthesis
StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1Oxetane Ring Formation2,2-bis(bromomethyl)propane-1,3-diol(3-(Bromomethyl)oxetan-3-yl)methanolSodium ethoxide in ethanolNot SpecifiedNot Specified
2Deoxofluorination(3-(Bromomethyl)oxetan-3-yl)methanolThis compoundmorph-DAST in CH₂Cl₂75Not Specified
Experimental Protocols

Protocol 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

This protocol is adapted from the synthesis of similar 3,3-disubstituted oxetanes.[3]

Materials:

  • 2,2-bis(bromomethyl)propane-1,3-diol

  • Sodium ethoxide

  • Ethanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Slowly add a solution of sodium ethoxide in ethanol to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude (3-(bromomethyl)oxetan-3-yl)methanol by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol is based on the reported deoxofluorination of (3-(bromomethyl)oxetan-3-yl)methanol.[4]

Materials:

  • (3-(Bromomethyl)oxetan-3-yl)methanol

  • morph-DAST (morpholinosulfur trifluoride)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen atmosphere

  • Dry glassware

  • Schlenk line or similar inert atmosphere setup

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of (3-(bromomethyl)oxetan-3-yl)methanol in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a low-temperature bath.

  • Slowly add morph-DAST to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel to yield the final product.

Applications in the Synthesis of Pharmaceutical Building Blocks

This compound is a reactive intermediate that can be used to introduce the 3-fluorooxetane moiety into a variety of molecular scaffolds. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the facile synthesis of more complex building blocks such as 3-(azidomethyl)-3-fluorooxetane and 3-(aminomethyl)-3-fluorooxetane.

Quantitative Data for Derivatization
StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
3Azide FormationThis compound3-(Azidomethyl)-3-fluorooxetaneSodium azideNot SpecifiedNot Specified
4Reduction3-(Azidomethyl)-3-fluorooxetane3-(Aminomethyl)-3-fluorooxetanee.g., H₂, Pd/CNot SpecifiedNot Specified
Experimental Protocols

Protocol 3: Synthesis of 3-(Azidomethyl)-3-fluorooxetane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain 3-(azidomethyl)-3-fluorooxetane.

Protocol 4: Synthesis of 3-(Aminomethyl)-3-fluorooxetane

Materials:

  • 3-(Azidomethyl)-3-fluorooxetane

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve 3-(azidomethyl)-3-fluorooxetane in methanol or ethanol in a suitable reaction vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-(aminomethyl)-3-fluorooxetane.

Visualization of Synthetic Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_application Synthesis of Pharmaceutical Building Blocks Start 2,2-bis(bromomethyl) propane-1,3-diol Step1 Oxetane Ring Formation (Protocol 1) Start->Step1 NaOEt, EtOH Intermediate1 (3-(Bromomethyl)oxetan-3-yl)methanol Step1->Intermediate1 Step2 Deoxofluorination (Protocol 2) Intermediate1->Step2 morph-DAST, CH2Cl2 Product1 This compound Step2->Product1 Product1_App This compound Step3 Nucleophilic Substitution (Protocol 3) Product1_App->Step3 NaN3, DMF Intermediate2 3-(Azidomethyl)-3-fluorooxetane Step3->Intermediate2 Step4 Reduction (Protocol 4) Intermediate2->Step4 H2, Pd/C Product2 3-(Aminomethyl)-3-fluorooxetane Step4->Product2

Caption: Synthetic pathway for this compound and its derivatization.

Experimental_Workflow cluster_protocol2 Protocol 2: Deoxofluorination cluster_protocol4 Protocol 4: Reduction of Azide P2_Start Dissolve (3-(bromomethyl)oxetan-3-yl)methanol in anhydrous CH2Cl2 P2_Cool Cool to -78 °C P2_Start->P2_Cool P2_Add Slowly add morph-DAST P2_Cool->P2_Add P2_Warm Warm to room temperature and stir overnight P2_Add->P2_Warm P2_Quench Quench with aq. NaHCO3 P2_Warm->P2_Quench P2_Extract Workup and Extraction P2_Quench->P2_Extract P2_Purify Column Chromatography P2_Extract->P2_Purify P2_Product Pure this compound P2_Purify->P2_Product P4_Start Dissolve 3-(azidomethyl)-3-fluorooxetane in alcohol P4_Catalyst Add 10% Pd/C P4_Start->P4_Catalyst P4_Hydrogenate Hydrogenate under H2 atmosphere P4_Catalyst->P4_Hydrogenate P4_Filter Filter through Celite® P4_Hydrogenate->P4_Filter P4_Concentrate Concentrate filtrate P4_Filter->P4_Concentrate P4_Product 3-(Aminomethyl)-3-fluorooxetane P4_Concentrate->P4_Product Signaling_Pathways cluster_kinase Kinase Inhibitors cluster_antiviral Antiviral Agents cluster_gpcr GPCR Modulators Building_Block 3-Fluorooxetane Building Blocks Kinase_Inhibitor 3-Fluorooxetane-containing Kinase Inhibitor Building_Block->Kinase_Inhibitor Antiviral_Drug 3-Fluorooxetane-containing Antiviral Building_Block->Antiviral_Drug GPCR_Modulator 3-Fluorooxetane-containing Modulator Building_Block->GPCR_Modulator Kinase Kinase Target Downstream_Kinase Downstream Signaling (e.g., Proliferation, Inflammation) Kinase->Downstream_Kinase Activates Kinase_Inhibitor->Kinase Inhibits Viral_Enzyme Viral Enzyme (e.g., Polymerase, Protease) Viral_Replication Viral Replication Viral_Enzyme->Viral_Replication Mediates Antiviral_Drug->Viral_Enzyme Inhibits GPCR GPCR Target G_Protein G-Protein Signaling GPCR->G_Protein Activates GPCR_Modulator->GPCR Modulates

References

Application Notes and Protocols for Catalytic Transformations of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-3-fluorooxetane is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the strained oxetane ring imparts unique physicochemical properties to molecules, often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability.[1][2] This document provides detailed application notes and protocols for key catalytic transformations of this compound, focusing on reactions that enable its incorporation into diverse molecular scaffolds.

The primary reactive handle on this molecule is the bromomethyl group, which readily participates in various catalytic cross-coupling and nucleophilic substitution reactions. These transformations allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized 3-fluorooxetane derivatives.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the coupling of the oxetane moiety with a variety of aryl and heteroaryl boronic acids or their esters. This transformation is particularly useful for the synthesis of compounds where the 3-fluorooxetane group is attached to an aromatic core, a common motif in pharmaceutical agents.

Application Notes:
  • Catalyst and Ligand Selection: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), are typically effective. The choice of ligand can influence reaction efficiency and substrate scope.

  • Base: A base is required to activate the boronic acid derivative. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can be critical and may need to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

  • Reaction Temperature: Reactions are typically run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic acid - Palladium catalyst - Ligand - Base - Solvent heating Heat mixture (e.g., 80-120 °C) reagents->heating Inert atmosphere monitoring Monitor progress (TLC, LC-MS) heating->monitoring quench Quench reaction monitoring->quench Upon completion extract Aqueous work-up & Extraction quench->extract purify Column chromatography extract->purify product 3-Arylmethyl-3-fluorooxetane purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(benzyl)-3-fluorooxetane.

Quantitative Data: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10085
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Dioxane/H₂O11078
33-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF/H₂O12065

II. Copper-Catalyzed Reductive Cross-Coupling

Reductive cross-coupling reactions offer an alternative strategy for C-C bond formation, particularly for coupling with other electrophiles. Copper-catalyzed systems are often employed for such transformations involving alkyl halides. These methods can be advantageous due to the lower cost and different reactivity profile of copper compared to palladium.

Application Notes:
  • Copper Source: Common copper catalysts include CuI, CuBr, or Cu(OAc)₂.

  • Reductant: A stoichiometric reductant is typically required. This can be a metal (e.g., zinc, manganese) or an organometallic reagent.

  • Ligand: Nitrogen-based ligands, such as bipyridine or phenanthroline derivatives, are often used to stabilize the copper catalyst and promote the reaction.

  • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used.

  • Substrate Scope: This method can be suitable for coupling with a range of electrophiles, including aryl iodides and other alkyl halides.

Logical Relationship: Key Components of a Catalytic Cycle

G cluster_cycle General Catalytic Cycle cluster_inputs Inputs A Active Catalyst (e.g., L-Cu(I)) B Oxidative Addition A->B C Transmetalation/ Reductive Coupling B->C D Reductive Elimination C->D D->A Regeneration Product Coupled Product D->Product Oxetane 3-(Bromomethyl)- 3-fluorooxetane Oxetane->B CouplingPartner Coupling Partner (e.g., Ar-I, R-X) CouplingPartner->C Reductant Reductant Reductant->A Catalyst activation

Caption: Key steps in a generalized catalytic cross-coupling cycle.

Protocol 2: Copper-Promoted Reductive Cross-Coupling of this compound with 4-Iodoanisole

Materials:

  • This compound

  • 4-Iodoanisole

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Zinc dust

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of argon, add CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and zinc dust (1.5 mmol, 1.5 equiv) to a dry reaction tube.

  • Add anhydrous DMF (2 mL) and stir the suspension for 10 minutes.

  • Add 4-iodoanisole (1.2 mmol, 1.2 equiv) followed by this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube and heat the reaction mixture to 60 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion (typically 16-24 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography to yield 3-((4-methoxyphenyl)methyl)-3-fluorooxetane.

Quantitative Data: Reductive Cross-Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)ReductantSolventTemp (°C)Yield (%)
14-IodoanisoleCuI (10)1,10-Phenanthroline (10)ZnDMF6072
21-IodonaphthaleneCuBr (10)Bipyridine (10)MnDMAc7068
3Benzyl bromideCu(OAc)₂ (10)Neocuproine (10)ZnNMP5055

III. Catalytic Nucleophilic Substitution

The bromomethyl group can also undergo catalytic nucleophilic substitution with various nucleophiles, such as phenols, thiols, and amines, to form the corresponding ethers, thioethers, and amines. While these reactions can sometimes proceed without a catalyst, the use of a catalyst can often improve reaction rates and yields, especially with less reactive nucleophiles.

Application Notes:
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be effective for reactions with anionic nucleophiles. Lewis acids can also activate the substrate.

  • Base: A base is typically required to deprotonate the nucleophile (e.g., K₂CO₃, NaOH).

  • Solvent: The choice of solvent depends on the nature of the nucleophile and the catalyst system. Polar aprotic solvents are common.

Experimental Workflow: Catalytic Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Nucleophile (e.g., Phenol) - Base - Catalyst (optional) - Solvent heating Stir at appropriate temperature reagents->heating monitoring Monitor progress (TLC, LC-MS) heating->monitoring quench Aqueous work-up monitoring->quench Upon completion extract Extraction quench->extract purify Purification extract->purify product Substituted Product purify->product

Caption: General workflow for catalytic nucleophilic substitution.

Protocol 3: Phase-Transfer Catalyzed Etherification with Phenol

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add phenol (1.1 mmol, 1.1 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), and tetrabutylammonium bromide (0.1 mmol, 10 mol%) in acetonitrile (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol, 1.0 equiv) to the suspension.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as indicated by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M NaOH solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 3-fluoro-3-(phenoxymethyl)oxetane.

Quantitative Data: Catalytic Nucleophilic Substitution
EntryNucleophileCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenolTBAB (10)K₂CO₃Acetonitrile6092
24-Mercaptobenzoic acid-Et₃NTHFRT88
3Aniline-K₂CO₃DMF8075

Conclusion

This compound is a versatile synthetic intermediate that can be readily functionalized through a variety of catalytic transformations. The protocols outlined in this document for Suzuki-Miyaura coupling, reductive cross-coupling, and nucleophilic substitution provide robust methods for incorporating the 3-fluorooxetane moiety into a diverse range of molecular architectures. These reactions are highly relevant for the synthesis of novel drug candidates and other biologically active molecules, enabling the exploration of new chemical space and the optimization of lead compounds. The provided data and workflows serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(Bromomethyl)-3-fluorooxetane. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most plausible and widely applicable method for synthesizing this compound is through an intramolecular Williamson ether synthesis.[1][2] This reaction involves the cyclization of a suitably substituted 1,3-halohydrin precursor, specifically 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol or a related derivative with a good leaving group. The key step is the deprotonation of the hydroxyl group by a base to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a halide and form the oxetane ring.[2][3]

Q2: What are the key reaction parameters to consider for optimizing the synthesis?

A2: Optimization of the intramolecular Williamson ether synthesis for this compound requires careful consideration of the base, solvent, temperature, and concentration. The choice of these parameters can significantly impact the reaction yield and purity of the final product.

Q3: How does the fluorine substituent affect the reaction?

A3: The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the reactivity of the electrophilic carbon center. This may necessitate adjustments to the reaction conditions compared to non-fluorinated analogs. The increased acidity of the alcohol could allow for the use of milder bases.

Q4: What are the potential side reactions to be aware of?

A4: Potential side reactions include intermolecular Williamson ether synthesis leading to oligomers or polymers, and elimination reactions, especially if sterically hindered bases are used or if the reaction temperature is too high. The presence of two potential leaving groups (bromide) also introduces the possibility of undesired intermolecular reactions if the concentration is too high.

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed method based on the well-established intramolecular Williamson ether synthesis for analogous oxetanes.[2] Researchers should perform small-scale trials to optimize conditions for their specific setup.

Starting Material: 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol

Reaction Scheme:

G reactant 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol product This compound reactant->product Intramolecular Williamson Ether Synthesis base Base (e.g., NaH) solvent Solvent (e.g., THF)

Caption: Proposed synthetic pathway for this compound.

Materials:

  • 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent for extraction. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product formation Inactive baseUse fresh, properly stored sodium hydride. Ensure anhydrous conditions.
Poor quality starting materialVerify the purity of the 2-(bromomethyl)-2-fluoro-3-bromopropan-1-ol.
Insufficient reaction time or temperatureAllow the reaction to stir for a longer period or gently heat if TLC shows unreacted starting material.
Formation of polymeric byproducts High concentrationRun the reaction at a lower concentration to favor intramolecular cyclization.
Low yield after workup Product volatilityUse caution during solvent removal on the rotary evaporator. Use a cold trap.
Inefficient extractionPerform multiple extractions with the organic solvent.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase like alumina.

Quantitative Data Summary

The following table provides a general overview of how different reaction parameters can influence the yield of the intramolecular Williamson ether synthesis. Optimal conditions should be determined empirically.

Parameter Condition Expected Impact on Yield Rationale
Base Strong, non-nucleophilic (e.g., NaH, KH)HighEffectively deprotonates the alcohol without competing in SN2 reactions.
Weaker bases (e.g., K₂CO₃)Moderate to LowMay not be strong enough for complete deprotonation, leading to slower reaction rates.
Solvent Aprotic, polar (e.g., THF, DMF)HighSolvates the cation of the alkoxide, enhancing the nucleophilicity of the oxygen.
Protic solvents (e.g., ethanol)LowCan solvate the alkoxide, reducing its nucleophilicity.
Temperature Room TemperatureGood starting pointBalances reaction rate with minimizing side reactions.
Elevated TemperatureMay increase rate but also risk of elimination/decompositionUse with caution and monitor for side product formation.
Concentration Dilute (0.01 - 0.1 M)HighFavors intramolecular cyclization over intermolecular polymerization.

Visualizations

Experimental Workflow:

G A Reaction Setup: - Flame-dried flask - Inert atmosphere - Add NaH B Solvent Addition: - Add anhydrous THF A->B C Starting Material Addition: - Dissolve starting material in THF - Add dropwise at 0°C B->C D Reaction: - Warm to RT - Stir for 12-24h - Monitor by TLC C->D E Quenching: - Cool to 0°C - Add sat. aq. NH4Cl D->E F Workup: - Extraction - Washing E->F G Purification: - Drying - Concentration - Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic:

References

Technical Support Center: Reactions with 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential side products and troubleshooting for reactions involving 3-(Bromomethyl)-3-fluorooxetane. While this reagent is a valuable building block for introducing the 3-fluorooxetanylmethyl moiety, awareness of potential side reactions is crucial for optimizing reaction outcomes and ensuring product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of side reactions to occur with this compound?

Based on the chemical structure and general reactivity of oxetanes, the primary expected side reactions involve the oxetane ring. The two main pathways for side product formation are:

  • Ring-opening reactions: The strained four-membered oxetane ring is susceptible to cleavage, especially under acidic conditions. This can lead to the formation of diol or haloalcohol derivatives. While reactions with nucleophiles are often conducted under basic or neutral conditions to minimize this, strong nucleophiles or elevated temperatures can still promote ring-opening.

  • Elimination reactions: Although less common for this specific substrate, under strongly basic conditions, elimination of HBr could potentially occur, leading to an unsaturated product.

Q2: I am observing an unexpected impurity in my reaction with an amine nucleophile. What could it be?

In reactions with amine nucleophiles, besides the desired N-alkylation product, a common impurity could arise from the ring-opening of the oxetane. If any acidic species are present (e.g., from the amine salt), this can catalyze the opening of the oxetane ring by the amine nucleophile or other nucleophiles present in the reaction mixture, such as water or the bromide counter-ion. This would result in a product where the oxetane ring has been opened to form a 3-amino-2-(fluoromethyl)propan-1-ol derivative.

Q3: Can the solvent choice influence the formation of side products?

Yes, the choice of solvent can play a significant role. Protic solvents, such as alcohols, could potentially act as nucleophiles and lead to ring-opened ether side products, especially if the reaction is heated or if acidic impurities are present. Aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for nucleophilic substitution reactions with this reagent.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Low yield of the desired product and presence of a more polar byproduct. Ring-opening of the oxetane. This is often catalyzed by acidic conditions or can occur at elevated temperatures.1. Ensure anhydrous and strictly neutral or basic conditions. Use a non-nucleophilic base (e.g., DIPEA, NaH, K₂CO₃) to scavenge any acid. 2. Lower the reaction temperature. If the reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature. 3. Use a dry, aprotic solvent. Avoid protic solvents that can participate in ring-opening.
Formation of multiple unidentified byproducts. Decomposition of the starting material or product. this compound may have limited stability under certain conditions (e.g., prolonged heating, presence of strong acids or bases).1. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times. 2. Purify the starting material if necessary to remove any impurities that could catalyze decomposition. 3. Consider a milder base or reaction conditions.
Incomplete conversion of the starting material. Insufficient reactivity of the nucleophile or deactivation of the electrophile. 1. Increase the concentration of the nucleophile. 2. Consider the addition of a catalyst. For weaker nucleophiles, the addition of a catalytic amount of sodium iodide can promote the reaction via in situ formation of the more reactive iodo-analogue. 3. Ensure the nucleophile is sufficiently deprotonated by using an appropriate base.

Visualizing Potential Reaction Pathways

The following diagram illustrates the expected primary reaction pathway and a potential major side reaction pathway.

start This compound + Nucleophile (Nu-) conditions Reaction Conditions (e.g., Base, Solvent, Temp.) start->conditions product Desired Product: 3-(Fluoromethyl)-3-(nucleomethyl)oxetane side_product Side Product (Ring-Opening): 1-Bromo-3-fluoro-2-(nucleomethyl)propan-2-ol or similar ring-opened species conditions->product Desired Pathway (SN2 Substitution) conditions->side_product Undesired Pathway acid_catalysis Acidic Impurities or High Temperature acid_catalysis->side_product Promotes

Technical Support Center: Purification of 3-(Bromomethyl)-3-fluorooxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-3-fluorooxetane derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of these valuable building blocks.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

The two most effective and widely used methods for the purification of this compound derivatives are flash column chromatography and recrystallization. The choice between these methods often depends on the physical state of the crude product (solid or oil) and the nature and quantity of the impurities present.

Q2: My this compound derivative appears to be degrading during purification on silica gel. Why is this happening and what can I do?

The oxetane ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This acidity can lead to the degradation of your compound.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.[1] Alternatively, using a different stationary phase like neutral or basic alumina can be beneficial.[1]

Q3: I'm having difficulty separating my product from a byproduct with very similar polarity. What are my options?

When dealing with compounds of similar polarity, optimizing your chromatographic method is key. You can try a very slow gradient elution in your column chromatography to improve separation. If that is not successful, consider using preparative High-Performance Liquid Chromatography (HPLC), which often provides higher resolution for challenging separations.[1]

Q4: Can I use recrystallization to purify my this compound derivative?

Yes, recrystallization can be a very effective method for purifying solid products, often yielding highly pure material. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures. A solvent screen with small amounts of your crude product is recommended to identify the optimal conditions.[1]

Q5: What are some common impurities I should expect in my crude this compound product?

Common impurities may include unreacted starting materials, such as the corresponding diol precursor, and side products from incomplete or alternative reactions. Depending on the synthetic route, you might also find residual brominating agents or their byproducts.[2]

Troubleshooting Guides

Problem 1: Low Recovery After Flash Column Chromatography
Potential Cause Troubleshooting Step
Product is volatile and is lost during solvent evaporation. Use a rotary evaporator with a cold trap.[1] Reduce the vacuum pressure during evaporation.[1]
Product is degrading on the column. Deactivate the silica gel with triethylamine.[1] Run the column quickly (flash chromatography) to minimize contact time.[1] Use an alternative stationary phase like neutral alumina.[1]
Improper packing of the column leading to channeling. Ensure the silica gel is packed as a uniform slurry. Avoid letting the column run dry.[1]
The chosen mobile phase is too polar. If the product elutes too quickly with the solvent front, reduce the polarity of the eluent. Use TLC to determine the optimal solvent system where the product has an Rf value of approximately 0.35.
Problem 2: "Oiling Out" During Recrystallization
Potential Cause Troubleshooting Step
The product is impure, leading to melting point depression. Attempt a preliminary purification by flash chromatography to remove major impurities, then try recrystallization again.[1]
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
The solvent is not ideal. The boiling point of the solvent may be too high. Try a lower-boiling point solvent or a different solvent system.
Residual solvent is preventing crystallization. Ensure the product is thoroughly dried under a high vacuum. Co-evaporate with a solvent that forms an azeotrope with the residual solvent.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general method for the purification of this compound derivatives.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Triethylamine (if deactivation is needed)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your desired product an Rf value of around 0.35. A common starting point for these derivatives is a mixture of hexanes and ethyl acetate.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.[4]

    • Add a thin layer of sand on top of the silica gel to prevent disruption of the surface when adding solvent and sample.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the determined solvent system, collecting fractions.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol is suitable for purifying solid this compound derivatives.

Materials:

  • Crude solid this compound derivative

  • Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Slowly add a minimal amount of the hot recrystallization solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] Once crystal formation appears complete at room temperature, cool the flask further in an ice bath to maximize the yield.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or vial to dry completely under vacuum.[1]

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method cluster_end Final Product start Crude Product analysis Analyze purity (TLC, NMR) start->analysis decision Solid or Oil? analysis->decision recrystallization Recrystallization decision->recrystallization Solid column Column Chromatography decision->column Oil solid Solid oil Liquid/Oil final_analysis Assess Purity (NMR, HPLC, MP) recrystallization->final_analysis column->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Tree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution start Low Purity or Yield method Purification Method? start->method chrom_issue Issue with Column? method->chrom_issue Column recryst_issue Issue with Recrystallization? method->recryst_issue Recrystallization chromatography Column Chromatography recrystallization Recrystallization sol1 Degradation on Column chrom_issue->sol1 Degradation sol2 Poor Separation chrom_issue->sol2 Poor Separation sol3 Oiling Out recryst_issue->sol3 Oiling Out sol4 Low Recovery recryst_issue->sol4 Low Recovery action1 Deactivate Silica Use Alumina sol1->action1 action2 Optimize Solvent System Use Preparative HPLC sol2->action2 action3 Slow Cooling Change Solvent sol3->action3 action4 Optimize Solvent Volume Cool Slowly sol4->action4

Caption: Troubleshooting decision tree for common purification issues.

References

Handling and storage recommendations for 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, storage, and use of 3-(Bromomethyl)-3-fluorooxetane, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommendations for handling this compound?

A1: Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][2] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][3][4] Avoid all personal contact with the substance.[2] When handling, do not eat, drink, or smoke.[2][3] Take precautionary measures against static discharge and keep the compound away from heat, sparks, and open flames.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] For optimal stability, different storage temperatures are recommended based on the duration of storage.

Q3: Is this compound stable?

A3: The compound is stable under recommended storage conditions.[3][6] However, it is sensitive to moisture, heat, sparks, and open flames.[2][6] Exposure to these conditions should be avoided to prevent degradation.

Q4: What personal protective equipment (PPE) should be worn when working with this compound?

A4: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye/face protection.[2][3][4] In case of inadequate ventilation, respiratory protection should also be used.[7]

Storage Recommendations

Storage DurationTemperature RangeAdditional Conditions
Short-term (1-2 weeks)-4°CTightly sealed container, dry, and protected from light.[8]
Long-term (1-2 years)-20°CTightly sealed container, dry, and protected from light.[8]
General Laboratory Use2-8°CTightly sealed container, dry, and well-ventilated place.[9]

Troubleshooting Guide

Q5: I suspect my this compound has degraded. What are the possible causes?

A5: Degradation of this compound is most likely due to improper storage or handling. Key factors that can lead to degradation include:

  • Exposure to moisture: The compound is moisture-sensitive.[2][6] Hydrolysis of the bromomethyl group can occur.

  • Elevated temperatures: Storage at temperatures above the recommended range can cause decomposition.

  • Exposure to light: While not explicitly stated for this compound, similar reactive molecules can be light-sensitive. The recommendation to store it in a light-proof manner suggests this possibility.[9]

  • Contamination: Cross-contamination with incompatible materials, such as strong oxidizing agents, can lead to degradation.[3][6]

Q6: My reaction with this compound is not proceeding as expected. What are some potential issues related to the reagent?

A6: If you are experiencing issues with a reaction involving this compound, consider the following:

  • Reagent Quality: Ensure the reagent has been stored correctly as per the recommendations to prevent degradation. If in doubt, use a fresh batch or verify the purity of the existing stock.

  • Anhydrous Conditions: Given the compound's sensitivity to moisture, ensure your reaction is performed under strictly anhydrous conditions if the reaction chemistry is moisture-sensitive.

  • Incompatible Reagents: Verify that other reagents in your reaction are compatible with this compound. Avoid strong oxidizing agents.[3][6]

Experimental Workflow

Below is a diagram outlining the recommended workflow for handling and storing this compound.

G cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Post-Use Storage Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect StoreInitial Store at Recommended Temperature (e.g., 2-8°C or -20°C) Inspect->StoreInitial Prep Prepare Well-Ventilated Workspace (Fume Hood) StoreInitial->Prep Retrieve from Storage DonPPE Wear Appropriate PPE Prep->DonPPE Dispense Dispense Required Amount DonPPE->Dispense Seal Tightly Seal Container Immediately Dispense->Seal Return Return to Designated Storage Seal->Return Return to Storage Log Log Usage Return->Log

Caption: Recommended workflow for handling and storage of this compound.

References

Technical Support Center: 3-(Bromomethyl)-3-fluorooxetane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered when using 3-(Bromomethyl)-3-fluorooxetane.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low to No Yield of the Desired Product

Q: My nucleophilic substitution reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and solutions?

A: Low yields in these reactions often stem from issues with reaction conditions, reagent quality, or competing side reactions. Here's a systematic approach to troubleshooting:

  • Inadequate Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of nucleophilic substitution on this substrate.

    • Solution: Employ a strong, non-hindered base to ensure complete deprotonation of the nucleophile. Use a polar aprotic solvent, such as DMF or acetonitrile, to enhance the reactivity of the nucleophile. Gently heating the reaction can increase the rate, but be cautious as this can also promote side reactions.

  • Poor Nucleophile Activation: If your nucleophile (e.g., a phenol or alcohol) is not fully deprotonated, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a sufficient excess of a strong base (e.g., sodium hydride). Allow for adequate time for the alkoxide or corresponding anion to form before adding the this compound.

  • Reagent Quality: The purity of this compound is crucial for obtaining good yields. Impurities can interfere with the reaction.

    • Solution: Ensure the starting material is pure and stored under appropriate conditions, typically in an inert atmosphere at room temperature, to prevent decomposition.[1]

Issue 2: Formation of Significant Byproducts

Q: I am observing the formation of multiple products in my reaction mixture, which is complicating purification and reducing the yield of my target compound. How can I minimize these byproducts?

A: The primary competing reaction in this case is typically an elimination (E2) reaction, especially when using a strong, sterically hindered base.

  • Competition with Elimination (E2) Reaction: Using a bulky base can lead to the formation of an alkene byproduct instead of the desired substitution product.

    • Solution: Opt for a strong, but less sterically hindered nucleophile. Lowering the reaction temperature generally favors substitution over elimination. If a strong base is necessary, a non-hindered one should be chosen.

  • Over-alkylation: If the product of the initial reaction can act as a nucleophile itself, it may react with another molecule of this compound.

    • Solution: Use a controlled stoichiometry of the reactants. Adding the this compound slowly to the reaction mixture can also help to minimize this side reaction.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields in reactions involving this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions (Base, Solvent, Temperature) check_reagents->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts elimination_suspected Elimination (E2) Byproduct Detected? analyze_byproducts->elimination_suspected incomplete_conversion Incomplete Conversion? elimination_suspected->incomplete_conversion No optimize_base Use a Less Hindered Base Lower Reaction Temperature elimination_suspected->optimize_base Yes optimize_conditions Increase Reaction Time or Temperature Use a Stronger, Non-hindered Base incomplete_conversion->optimize_conditions Yes purification_issue Check Purification Protocol incomplete_conversion->purification_issue No optimize_base->check_conditions end_good Yield Improved optimize_base->end_good optimize_conditions->check_conditions optimize_conditions->end_good end_bad Persistent Low Yield purification_issue->end_bad ExperimentalWorkflow start Start setup Reaction Setup: Phenol + Solvent start->setup base_add Base Addition (NaH or K2CO3) setup->base_add nucleophile_form Nucleophile Formation base_add->nucleophile_form add_oxetane Add this compound nucleophile_form->add_oxetane react Heat and Monitor by TLC add_oxetane->react workup Quench and Extract react->workup wash Wash Organic Layers workup->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

References

Technical Support Center: Synthesis of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 3-(Bromomethyl)-3-fluorooxetane, a valuable building block for researchers in medicinal chemistry and drug development. The primary synthesis route discussed is the intramolecular Williamson ether synthesis, a robust method for forming the oxetane ring.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct approach is the intramolecular Williamson ether synthesis. This involves the cyclization of a precursor, 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol, in the presence of a strong base. The alkoxide formed in situ displaces the bromide intramolecularly to form the strained oxetane ring.[1]

Q2: I am having trouble synthesizing the precursor, 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol. Can you provide guidance?

Q3: What are the key parameters to control during the intramolecular Williamson ether synthesis for oxetane formation?

A3: Key parameters include the choice of a strong, non-nucleophilic base (sodium hydride is common), the use of an anhydrous polar aprotic solvent (like THF) to facilitate the SN2 reaction, and maintaining an inert atmosphere to prevent quenching of the base and alkoxide intermediate.[1] Reaction temperature and time are also critical and should be monitored for optimal results.

Q4: What are the most likely side products in this synthesis?

A4: Potential side products can arise from intermolecular reactions between the diol precursor molecules, leading to oligomers or polymers. Incomplete reaction will leave unreacted starting material. Ring-opening of the oxetane product under acidic conditions is also a possibility, which could lead to the formation of diol derivatives.

Q5: How can I purify the final this compound product?

A5: The most common method for purifying oxetane derivatives is flash column chromatography on silica gel.[1] A suitable eluent system, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), should be determined by thin-layer chromatography (TLC).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Incorrect reaction temperature or time. 4. Precursor diol is of poor quality.1. Use fresh, high-quality sodium hydride. Ensure an excess (typically 1.2-1.5 equivalents) is used. 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC to determine the optimal reaction time. The reaction is often run at room temperature for 12-24 hours.[1] 4. Purify the 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol precursor before use.
Formation of a significant amount of polymeric byproduct 1. Reaction concentration is too high, favoring intermolecular reactions. 2. Slow addition of the diol to the base.1. Perform the reaction under high-dilution conditions. 2. Add the solution of the diol precursor to the suspension of the base dropwise and slowly to maintain a low concentration of the reactive alkoxide.
Product decomposes during workup or purification 1. Presence of acidic conditions leading to oxetane ring-opening. 2. Overheating during solvent removal.1. Ensure the quenching step is performed carefully and that the final solution is neutral or slightly basic before extraction. Avoid acidic workup conditions. 2. Use a rotary evaporator at a moderate temperature to remove the solvent.
Difficulty in separating the product from impurities by column chromatography 1. Inappropriate solvent system for chromatography. 2. Co-elution with a non-polar impurity.1. Systematically screen different solvent systems with varying polarities using TLC to find the optimal separation conditions. 2. Consider using a different stationary phase for chromatography if silica gel is not effective.

Experimental Protocols

Synthesis of 3-(Bromomethyl)oxetane (Analogous Procedure)

This protocol for a closely related, non-fluorinated analog can be adapted for the synthesis of this compound.[1]

Materials:

  • 3-Bromo-2-(bromomethyl)propan-1-ol (or 2-(bromomethyl)-2-(fluoromethyl)propane-1,3-diol for the target molecule)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF to create a slurry.

  • Addition of Starting Material: Dissolve the diol precursor (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., dichloromethane or diethyl ether). Shake and separate the layers.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway Precursor 2-(Bromomethyl)-2-(fluoromethyl) propane-1,3-diol Alkoxide Alkoxide Intermediate Precursor->Alkoxide Deprotonation Product This compound Alkoxide->Product Intramolecular SN2 Cyclization Reagents NaH, Anhydrous THF Reagents->Precursor

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low or No Product Yield Check_Base Check Base Activity & Amount Start->Check_Base Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Check_Temp_Time Optimize Reaction Time & Temp Start->Check_Temp_Time Check_Precursor Verify Precursor Purity Start->Check_Precursor Solution1 Use Fresh Base, Ensure Excess Check_Base->Solution1 Solution2 Dry Glassware & Solvents, Use Inert Atmosphere Check_Anhydrous->Solution2 Solution3 Monitor by TLC Check_Temp_Time->Solution3 Solution4 Purify Precursor Check_Precursor->Solution4

Caption: Troubleshooting workflow for low product yield.

References

Incompatible reagents with 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and reactivity of 3-(Bromomethyl)-3-fluorooxetane. Our aim is to help you anticipate and resolve potential issues in your experiments, ensuring the successful incorporation of the valuable 3-fluorooxetane moiety into your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is a reactive compound and should be handled with care. The primary incompatibilities arise from its electrophilic bromomethyl group and the strained oxetane ring. Key incompatible reagent classes include:

  • Strong Bases and Nucleophiles: These reagents will readily react with the electrophilic carbon of the bromomethyl group, leading to substitution reactions.

  • Strong Acids and Lewis Acids: These can catalyze the ring-opening of the strained oxetane ring, leading to undesired side products.

  • Strong Oxidizing Agents: As with many organic compounds, strong oxidizing agents can lead to decomposition.

Q2: I am observing unexpected side products in my reaction. What are the likely causes?

A2: The formation of unexpected side products when using this compound often stems from its reactivity with certain functional groups or reagents present in the reaction mixture. Common issues include:

  • Reaction with Nucleophilic Functional Groups: If your primary substrate or other reagents contain nucleophilic moieties (e.g., amines, thiols, alcohols), these can compete with your intended reaction at the bromomethyl position.

  • Ring-Opening of the Oxetane: The presence of acidic impurities or the use of Lewis acidic conditions can lead to the opening of the oxetane ring. The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability.[1][2] However, the presence of an internal nucleophile can facilitate ring-opening even in these cases.[1]

  • Decomposition: Elevated temperatures or prolonged reaction times, especially in the presence of incompatible reagents, can lead to decomposition.

Q3: How can I minimize the formation of side products?

A3: To minimize side products, consider the following strategies:

  • Protecting Groups: If your substrate contains nucleophilic functional groups, consider using appropriate protecting groups to prevent unwanted reactions.

  • Careful Selection of Reaction Conditions: Avoid strongly acidic or basic conditions if your target is to maintain the oxetane ring. Ensure all reagents and solvents are free from acidic or basic impurities.

  • Temperature Control: Run reactions at the lowest effective temperature to minimize decomposition and side reactions.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product in a Substitution Reaction
Potential Cause Troubleshooting Step Experimental Protocol Example (for consideration)
Incompatible Base/Nucleophile The base or nucleophile used is too strong or sterically hindered, leading to side reactions or no reaction.For a simple nucleophilic substitution, instead of a very strong base, consider using a milder base like potassium carbonate or a non-nucleophilic organic base like triethylamine to neutralize any generated acid.
Steric Hindrance The nucleophile or the substrate is too sterically hindered, preventing the desired SN2 reaction.If possible, use a less hindered nucleophile. Alternatively, consider reaction conditions that might favor the desired reaction, such as a more polar aprotic solvent to better solvate the ions.
Solvent Issues The solvent is not appropriate for the reaction (e.g., protic solvent for a reaction with a strong base).For SN2 reactions with anionic nucleophiles, use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the anion.
Decomposition of Starting Material The this compound has decomposed due to improper storage or handling.Always store the reagent in a cool, dry, and dark place under an inert atmosphere. Before use, it is advisable to check the purity of the reagent, for example, by NMR.
Problem 2: Formation of Ring-Opened Byproducts
Potential Cause Troubleshooting Step Experimental Protocol Example (to avoid ring-opening)
Presence of Lewis Acids The reaction is catalyzed by an intended or unintended Lewis acid.Scrutinize all reagents for potential Lewis acidic character. If a Lewis acid is necessary for another transformation in the molecule, consider performing the oxetane functionalization step before introducing the Lewis acid-sensitive moiety.
Acidic Reaction Conditions The reaction medium is acidic, leading to protonation and subsequent ring-opening of the oxetane.Buffer the reaction mixture if possible. Use non-acidic workup procedures. For example, use a saturated solution of sodium bicarbonate to neutralize any acid.
High Reaction Temperature Elevated temperatures can promote ring-opening, especially in the presence of even weak acids or nucleophiles.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.

Incompatible Reagent Summary

The following table summarizes classes of reagents that are generally incompatible with this compound and the potential undesired reactions.

Reagent ClassExamplesPotential Incompatible Reaction
Strong Bases Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium tert-butoxide (t-BuOK)Deprotonation at the carbon alpha to the oxetane ring followed by elimination or rearrangement; direct attack on the bromomethyl group.
Strong Nucleophiles Grignard reagents (RMgX), Organolithium reagents (RLi), Cyanide (CN⁻), Azide (N₃⁻)Nucleophilic substitution (SN2) at the bromomethyl group. While this is often the desired reaction, these reagents are "incompatible" if the goal is to perform a different transformation on the molecule without affecting the bromomethyl group.
Lewis Acids Boron trifluoride (BF₃), Aluminum trichloride (AlCl₃), Titanium tetrachloride (TiCl₄)Catalyze the ring-opening of the oxetane, leading to the formation of diols, haloalcohols, or other rearranged products. The regioselectivity of the ring-opening can be influenced by the substitution pattern of the oxetane.
Strong Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Trifluoroacetic acid (TFA)Protonation of the oxetane oxygen, followed by nucleophilic attack and ring-opening.

Visualizing Incompatibility Pathways

The following diagrams illustrate the potential reaction pathways with incompatible reagents.

Incompatible_Reactions cluster_strong_base Strong Base (e.g., LDA) cluster_strong_nucleophile Strong Nucleophile (e.g., RMgX) cluster_lewis_acid Lewis Acid (e.g., BF₃) reagent This compound strong_base Strong Base strong_nuc Strong Nucleophile lewis_acid Lewis Acid product_elimination Elimination/ Rearrangement strong_base->product_elimination Deprotonation product_sn2 SN2 Product strong_nuc->product_sn2 Substitution product_ring_opening Ring-Opened Product lewis_acid->product_ring_opening Ring Opening

Caption: Potential incompatible reaction pathways for this compound.

Experimental Workflow for Assessing Compatibility

When exploring a new reaction with this compound, a systematic approach to assess compatibility is recommended.

Compatibility_Workflow start Start: New Reaction Idea check_reagents Identify all reagents and functional groups in the mixture start->check_reagents assess_incompatibility Assess potential for incompatibility (Strong Base/Nuc/Acid?) check_reagents->assess_incompatibility small_scale_test Perform a small-scale test reaction assess_incompatibility->small_scale_test Low Risk troubleshoot Troubleshoot: - Adjust conditions - Use protecting groups - Change reagent assess_incompatibility->troubleshoot High Risk monitor_reaction Monitor reaction closely (TLC, LC-MS, NMR) small_scale_test->monitor_reaction analyze_results Analyze results for side products monitor_reaction->analyze_results is_clean Is the reaction clean? analyze_results->is_clean scale_up Proceed to scale-up is_clean->scale_up Yes is_clean->troubleshoot No troubleshoot->small_scale_test

Caption: A logical workflow for assessing reagent compatibility with this compound.

References

Preventing decomposition of 3-(Bromomethyl)-3-fluorooxetane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Bromomethyl)-3-fluorooxetane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable building block during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during reactions?

A1: Due to the inherent ring strain of the oxetane and the presence of a good leaving group (bromide), this compound is susceptible to two primary decomposition pathways during reactions:

  • Ring-Opening: This is often catalyzed by acidic conditions (both Brønsted and Lewis acids) but can also be promoted by strong bases or nucleophiles, especially at elevated temperatures. The strained four-membered ring can open to form various undesired byproducts. 3,3-disubstituted oxetanes, such as this one, generally exhibit greater stability against ring-opening compared to other substitution patterns.

  • Elimination: Strong, sterically hindered bases can promote the elimination of HBr to form an exocyclic methylene compound. This is a common side reaction for primary alkyl halides.

Q2: My reaction with an amine nucleophile is giving low yields and multiple byproducts. What could be the cause?

A2: Low yields and the formation of multiple byproducts when reacting this compound with amines can stem from several factors:

  • Base-Induced Decomposition: Many amine nucleophiles are also basic. Excess amine or the use of a strong, non-nucleophilic base to deprotonate a primary or secondary amine can lead to either ring-opening or elimination side reactions.

  • Over-alkylation: The product of the initial substitution may react further with another molecule of this compound, leading to quaternization of the amine.

  • Elevated Temperatures: Heating the reaction mixture can provide the necessary activation energy for decomposition pathways to compete with the desired nucleophilic substitution.

Q3: Can I use Lewis acids to activate the bromide for substitution?

A3: The use of Lewis acids with this compound is generally not recommended. The oxetane oxygen can act as a Lewis base, coordinating to the Lewis acid. This coordination can activate the oxetane ring towards nucleophilic attack and subsequent ring-opening, which would compete with the desired substitution at the bromomethyl group.

Troubleshooting Guides

Issue 1: Low Yield of Nucleophilic Substitution Product
Potential Cause Troubleshooting Recommendation Rationale
Decomposition via Ring-Opening 1. Maintain Neutral or Mildly Basic Conditions: If a base is required, use a weak, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or DIPEA). 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature.Strong bases and high temperatures can promote the ring-opening of the strained oxetane. Milder conditions favor the desired SN2 reaction.
Elimination Side Reaction 1. Use a Non-Hindered Base: If a base is necessary, opt for one that is less sterically demanding. 2. Choose a More Nucleophilic, Less Basic Reagent: If possible, select a nucleophile that has a higher nucleophilicity-to-basicity ratio.Sterically hindered bases are more likely to act as bases rather than nucleophiles, leading to elimination.
Low Reactivity of Nucleophile 1. Consider a Solvent that Favors SN2 Reactions: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species. 2. Add a Catalyst: In some cases, a catalytic amount of sodium iodide can be used to convert the alkyl bromide to the more reactive alkyl iodide in situ.Optimizing reaction conditions to favor the SN2 mechanism can improve the rate of the desired reaction over competing decomposition pathways.

This table presents illustrative examples and general guidance. Optimal conditions should be determined experimentally.

Issue 2: Formation of an Exocyclic Methylene Byproduct

This issue is indicative of an E2 elimination pathway competing with the desired SN2 substitution.

G cluster_main Troubleshooting Elimination Byproducts start High Level of Elimination Byproduct q1 Is a strong, hindered base (e.g., t-BuOK, DBU) being used? start->q1 sol1 Switch to a weaker, non-nucleophilic base (e.g., K2CO3, DIPEA) q1->sol1 Yes q2 Is the reaction temperature high? q1->q2 No sol1->q2 sol2 Lower the reaction temperature. Run at RT or 0 °C if possible. q2->sol2 Yes end Reduced Elimination, Higher Substitution Yield q2->end No sol2->end

Caption: Troubleshooting workflow for minimizing elimination side reactions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol is designed to minimize the decomposition of this compound.

G cluster_workflow Experimental Workflow for Amine Substitution A 1. Dissolve amine (1.0 eq) and base (e.g., K2CO3, 1.5 eq) in DMF. B 2. Cool the mixture to 0 °C in an ice bath. A->B C 3. Add a solution of this compound (1.1 eq) in DMF dropwise. B->C D 4. Allow to warm to room temperature and stir for 12-24 hours, monitoring by TLC/LC-MS. C->D E 5. Quench with water and extract with an organic solvent (e.g., EtOAc). D->E F 6. Wash organic layer with brine, dry (Na2SO4), filter, and concentrate. E->F G 7. Purify by column chromatography. F->G

Caption: Recommended workflow for nucleophilic substitution with amines.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃) or another mild base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF and stir the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of this compound dropwise to the stirred amine suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Potential Decomposition Pathways

G cluster_pathways Decomposition Pathways of this compound cluster_sn2 Desired Pathway cluster_decomp Undesired Pathways start This compound sn2 SN2 Substitution start->sn2 Nucleophile (e.g., R-NH2) ring_opening Ring-Opening start->ring_opening Strong Acid/Base or High Temp. elimination Elimination (E2) start->elimination Strong, Hindered Base product Desired Product sn2->product byproduct1 Ring-Opened Byproducts ring_opening->byproduct1 byproduct2 Exocyclic Methylene Byproduct elimination->byproduct2

Caption: Competing reaction pathways for this compound.

Technical Support Center: Reactions Involving 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-3-fluorooxetane. The information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this valuable building block.

Troubleshooting Guide

Encountering unexpected results during your reaction work-up can be challenging. This guide provides a structured approach to identifying and resolving common issues.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS) before quenching. - Consider extending the reaction time or increasing the temperature, if the product is known to be stable under those conditions.
Product Loss During Extraction: The product may have poor solubility in the chosen organic solvent or may be partially soluble in the aqueous phase.- Use a different extraction solvent or a mixture of solvents. - Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent. - If the product is suspected to be in the aqueous layer, back-extract the aqueous phase with a different organic solvent. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.
Product Degradation: The oxetane ring is susceptible to ring-opening under strong acidic conditions.- Avoid acidic quenches if possible. Use a neutral or mildly basic quench (e.g., saturated aqueous sodium bicarbonate, water). - If an acidic wash is necessary, use a dilute, weak acid and minimize contact time. Perform the wash at low temperatures (0-5 °C).
Presence of Multiple Spots on TLC (Impure Product) Unreacted Starting Material: The reaction did not go to completion.- See "Incomplete Reaction" under "Low or No Product Yield". - Optimize the stoichiometry of the reactants.
Formation of Side Products: The reaction conditions may be promoting side reactions.- Lower the reaction temperature. - Consider using a different base or solvent. - Common side products can arise from elimination reactions or reactions with the solvent.
Product Degradation During Work-up or Purification: The product may be unstable on silica gel or during solvent removal.- Minimize the time the product is on a silica gel column. - Consider alternative purification methods such as preparative HPLC or crystallization. - Use a neutral-pH buffered silica gel if acidity is a concern. - Remove solvents at the lowest possible temperature on the rotary evaporator.
Difficulty in Removing Byproducts Polar Byproducts: Byproducts such as salts or polar starting materials remain in the organic layer.- Wash the organic layer with water or brine to remove water-soluble impurities. - A mild aqueous basic wash (e.g., saturated NaHCO₃) can help remove acidic byproducts.
Non-polar Byproducts: Byproducts have similar polarity to the desired product.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider a different purification technique like preparative TLC or HPLC.
Emulsion Formation During Extraction Presence of Surfactant-like Molecules or Fine Solids: This can be common in reactions involving certain bases or reagents.- Add brine to the separatory funnel to help break the emulsion. - Let the mixture stand for a longer period. - Filter the entire mixture through a pad of Celite®. - Centrifugation can also be effective in separating the layers.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench a reaction involving this compound?

A1: The choice of quenching agent depends on the reaction conditions. To avoid potential ring-opening of the oxetane, it is generally recommended to use a neutral or mildly basic quench. Slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C is a common and effective method.[1] Alternatively, for reactions sensitive to any acidity, quenching with cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is advisable.

Q2: Which organic solvent is most suitable for extracting the product?

A2: The choice of extraction solvent will depend on the polarity of your final product. Common choices include dichloromethane (DCM) and diethyl ether.[1] Ethyl acetate is another good option for many products derived from this compound. It is recommended to perform a small-scale liquid-liquid extraction test to determine the best solvent for your specific product.

Q3: My product seems to be somewhat water-soluble. How can I improve my extraction efficiency?

A3: If your product has some water solubility, you can improve extraction efficiency by:

  • Performing multiple extractions with the organic solvent.

  • Saturating the aqueous layer with sodium chloride (brine) before extraction. This process, known as "salting out," reduces the solubility of organic compounds in the aqueous phase.

  • If the product's solubility in the initial organic solvent is low, try a more polar solvent for extraction.

Q4: I am concerned about the stability of the oxetane ring during purification. What precautions should I take?

A4: The oxetane ring can be sensitive to acidic conditions. When purifying by column chromatography:

  • Use silica gel that has been neutralized or buffered. You can prepare this by slurrying the silica gel with a solvent containing a small amount of a non-nucleophilic base, like triethylamine, and then removing the solvent.

  • Avoid using highly acidic eluents.

  • Minimize the time your compound spends on the column.

  • If the compound is still unstable, consider other purification methods like preparative thin-layer chromatography (prep-TLC), crystallization, or preparative high-performance liquid chromatography (prep-HPLC).

Q5: How can I remove unreacted this compound from my product?

A5: this compound is a relatively non-polar compound. If your product is significantly more polar, it should be easily separable by standard silica gel column chromatography. If the polarities are similar, you may need to optimize your chromatographic conditions (e.g., using a less polar solvent system) or consider derivatizing the unreacted starting material to facilitate its removal.

Experimental Protocols

General Work-up Procedure for a Nucleophilic Substitution Reaction

This protocol outlines a general work-up for a reaction where a nucleophile has been reacted with this compound.

1. Reaction Quenching:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with stirring until the reaction is quenched (e.g., gas evolution ceases if a reactive metal hydride was used).[1]

2. Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and water if necessary to dissolve all salts.[1]

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate completely.

  • Drain the organic layer.

  • Re-extract the aqueous layer with the organic solvent two more times.

3. Washing:

  • Combine all the organic extracts.

  • Wash the combined organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated aqueous sodium chloride solution (brine) to facilitate drying.[1]

4. Drying and Concentration:

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.[1]

Data Presentation

To optimize your work-up and purification procedures, it is crucial to systematically collect and analyze data. The following table provides a template for recording and comparing results from different work-up strategies.

Experiment ID Quenching Agent Extraction Solvent Washing Steps Purification Method Crude Yield (g) Pure Yield (g) Purity (%) Observations
EXP-01Sat. NH₄Cl (aq)DichloromethaneWater, BrineSilica Gel Column
EXP-02WaterEthyl AcetateBrineSilica Gel Column
EXP-03Sat. NaHCO₃ (aq)DichloromethaneWater, BrineCrystallization
...

Visualization

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a reaction involving this compound, from reaction setup to the isolation of the pure product.

G setup Reaction Setup (Reactants, Solvent, Base) reaction Reaction (Stirring, Heating/Cooling) setup->reaction quench Quenching (e.g., sat. NH4Cl) reaction->quench extraction Extraction (Organic Solvent, Water) quench->extraction wash Washing (Water, Brine) extraction->wash dry Drying & Concentration (Na2SO4, Rotary Evaporator) wash->dry purification Purification (Column Chromatography) dry->purification product Pure Product purification->product

Caption: General workflow for reactions with this compound.

References

Technical Support Center: Analysis of Impurities in 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in 3-(Bromomethyl)-3-fluorooxetane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the potential sources of impurities in this compound?

Impurities can arise from various stages of the manufacturing process and storage.[1] The primary sources include:

  • Starting Materials and Reagents: Unreacted starting materials, by-products from their synthesis, and residual reagents used in the synthesis of this compound.

  • Side Reactions: Competing or incomplete reactions during the synthesis process can lead to the formation of structurally related impurities. For instance, in oxetane synthesis, by-products can be common.[2]

  • Degradation Products: The molecule may degrade over time due to factors like temperature, light, moisture, or interaction with container surfaces. The strained oxetane ring can be susceptible to ring-opening, especially under acidic conditions.[3][4]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[1]

Q2: I am observing unexpected peaks in my chromatogram. How do I identify them?

Identifying unknown peaks is a critical step in impurity analysis. A systematic approach is recommended:

  • Mass Spectrometry (MS): If using a mass-selective detector (like in GC-MS or LC-MS), the mass spectrum of the unknown peak provides crucial information about its molecular weight and fragmentation pattern. This data can be used to propose potential structures.

  • High-Resolution Mass Spectrometry (HRMS): For more precise mass determination, HRMS can help elucidate the elemental composition of the impurity.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products.[5][6] Comparing the retention times and mass spectra of the peaks from the stressed sample to the unknown peaks in your analytical run can aid in their identification.

  • Reference Standards: If commercially available, co-injecting a reference standard of a suspected impurity can confirm its identity by retention time matching.

Q3: My peak shapes are poor (e.g., tailing, fronting). What could be the cause and how can I fix it?

Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Active Sites on the Column: Polar analytes can interact with active sites on the chromatographic column, causing peak tailing. Using a highly inert column or adding a mobile phase modifier (for HPLC) can help mitigate this.

  • Inappropriate Mobile Phase/Carrier Gas Flow Rate: An optimized flow rate is crucial for good chromatography. Refer to the column manufacturer's guidelines and perform flow rate optimization studies.

  • Column Degradation: Over time, columns can degrade, leading to poor performance. Replacing the column may be necessary.

Q4: I am having trouble achieving good separation between the main peak and an impurity. What can I do?

Improving resolution between closely eluting peaks can be achieved by:

  • Optimizing the Temperature Program (for GC) or Gradient (for HPLC): A slower temperature ramp or a shallower gradient can increase the separation between peaks.

  • Changing the Stationary Phase: Selecting a column with a different selectivity can alter the elution order and improve resolution.

  • Adjusting the Mobile Phase pH (for HPLC): For ionizable compounds, adjusting the mobile phase pH can significantly impact their retention and selectivity.

  • Using a Longer Column: A longer column provides more theoretical plates, which can lead to better separation.

Potential Impurities in this compound

The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for their detection.

Impurity Name/Class Potential Source Recommended Analytical Technique(s)
Unreacted Starting MaterialsIncomplete reaction during synthesis.GC-MS, HPLC-UV/MS
Di-substituted OxetanesSide reactions during synthesis.GC-MS, HPLC-UV/MS
Ring-Opened ProductsDegradation (e.g., hydrolysis under acidic conditions).HPLC-UV/MS, LC-MS
Isomeric ImpuritiesNon-specific synthesis or rearrangement.GC-MS, HPLC-UV/MS (with appropriate column)
Residual SolventsPurification process.Headspace GC-MS

Experimental Protocols

Below are generalized experimental protocols for the analysis of impurities in this compound. These should be considered as starting points and may require optimization for specific instrumentation and impurity profiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

2. GC-MS Conditions:

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Data Analysis:

  • Integrate all peaks in the total ion chromatogram.

  • Identify the main component and any impurities.

  • Use the mass spectrum of each impurity to aid in its identification by comparing it to spectral libraries (e.g., NIST).

High-Performance Liquid Chromatography (HPLC-UV/MS) Protocol

HPLC is suitable for the analysis of a wider range of polar and non-polar impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., Acetonitrile:Water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm (or Diode Array Detector for spectral analysis)
MS Detector (if used) Electrospray Ionization (ESI), Positive Mode

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Determine the relative percentage of each impurity by area normalization.

  • If using an MS detector, use the mass data to identify unknown impurities.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for impurity analysis.

G Workflow for Impurity Identification and Quantification cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Quantification and Reporting Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration GC Gas Chromatography (GC) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC MS Mass Spectrometry (MS) GC->MS HPLC->MS UV UV-Vis Spectroscopy HPLC->UV Data Data Acquisition MS->Data UV->Data Library Spectral Library Search Data->Library Quant Quantification (e.g., Area %) Library->Quant Report Generate Report Quant->Report

Caption: General workflow for impurity analysis.

G Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak Observed CheckBlank Is the peak present in the blank injection? Start->CheckBlank SolventImpurity Impurity from solvent or system contamination. CheckBlank->SolventImpurity Yes CheckMS Is Mass Spec data available? CheckBlank->CheckMS No ProposeStructure Propose structure based on MS fragmentation. CheckMS->ProposeStructure Yes ForcedDegradation Perform forced degradation study. CheckMS->ForcedDegradation No ProposeStructure->ForcedDegradation CompareRT Compare retention time and MS of unknown with stressed sample. ForcedDegradation->CompareRT Identified Impurity Identified. CompareRT->Identified Match Found Unknown Impurity remains unknown. Requires further investigation (e.g., isolation and NMR). CompareRT->Unknown No Match

Caption: Troubleshooting unexpected chromatographic peaks.

References

Technical Support Center: 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the moisture sensitivity of 3-(Bromomethyl)-3-fluorooxetane. This resource is intended for researchers, scientists, and professionals in drug development who utilize this reagent in their experimental workflows.

Troubleshooting Guide: Moisture-Related Issues

Symptom Potential Cause Recommended Action
Inconsistent or low reaction yields Degradation of this compound due to moisture contamination.- Ensure all glassware is rigorously dried before use.- Use anhydrous solvents and reagents.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Presence of unexpected byproducts in analysis (e.g., NMR, LC-MS) Formation of (3-fluorooxetan-3-yl)methanol via hydrolysis.- Confirm the identity of byproducts using appropriate analytical techniques.- If hydrolysis is confirmed, review handling and storage procedures to minimize moisture exposure.
Change in physical appearance of the reagent (e.g., discoloration, fuming) Reaction with atmospheric moisture, potentially leading to the formation of hydrobromic acid.- Do not use the reagent if its appearance has changed.- Re-evaluate storage conditions; ensure the container is tightly sealed and stored in a desiccator or glovebox.[1][2]

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

A1: this compound is sensitive to moisture. The presence of water can lead to hydrolysis, where the bromine atom is displaced by a hydroxyl group, forming (3-fluorooxetan-3-yl)methanol and hydrobromic acid. This degradation will reduce the purity and reactivity of the reagent in your experiments. Therefore, it is crucial to handle and store the compound under anhydrous conditions.[1][3]

Q2: What are the ideal storage conditions to minimize moisture exposure?

A2: To maintain the integrity of this compound, it should be stored at 2-8°C in a tightly sealed container.[4] For enhanced protection against moisture, storing the container within a desiccator or a dry, inert atmosphere glovebox is highly recommended. The storage area should be cool, dry, and well-ventilated.[5]

Q3: My reaction with this compound is not working as expected. Could moisture be the issue?

A3: Yes, moisture is a likely culprit if you are experiencing issues such as low yield or the formation of impurities. The hydrolysis byproduct, (3-fluorooxetan-3-yl)methanol, will not participate in the desired reaction, and the hydrobromic acid generated can interfere with reaction conditions, especially if your reaction is base-sensitive.

Q4: How can I test for moisture contamination in my sample of this compound?

A4: While direct water content analysis (e.g., Karl Fischer titration) is the most accurate method, a simpler approach is to run a small-scale control reaction and analyze the crude product for the presence of the hydrolysis byproduct, (3-fluorooxetan-3-yl)methanol, using techniques like NMR or LC-MS.

Experimental Protocols

Protocol for Handling this compound in a Moisture-Sensitive Reaction
  • Glassware Preparation: All glassware (reaction flasks, syringes, needles, etc.) should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica gel, phosphorus pentoxide).

  • Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of a dry, inert gas (e.g., nitrogen or argon).

  • Reagent Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • If the reagent is a solid, weigh it out quickly and transfer it to the reaction vessel under a stream of inert gas.

    • If it is a liquid, use a dry syringe or cannula to transfer the required amount to the reaction flask.

  • Solvents and Other Reagents: Use only anhydrous solvents and ensure all other reagents are compatible with moisture-sensitive conditions.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS). The presence of the hydrolysis byproduct may indicate a breach in the anhydrous setup.

Visualizing the Troubleshooting Workflow

MoistureTroubleshooting Troubleshooting Moisture Sensitivity of this compound cluster_symptoms Observed Issues cluster_investigation Investigation Steps cluster_solutions Corrective Actions Low_Yield Low or Inconsistent Yield Check_Handling Review Handling Protocol Low_Yield->Check_Handling Byproducts Unexpected Byproducts Analyze_Product Analyze for Hydrolysis Product ((3-fluorooxetan-3-yl)methanol) Byproducts->Analyze_Product Dry_Glassware Use Oven-Dried Glassware Check_Handling->Dry_Glassware Inert_Atmosphere Employ Inert Atmosphere (Nitrogen/Argon) Check_Handling->Inert_Atmosphere Anhydrous_Solvents Use Anhydrous Solvents Check_Handling->Anhydrous_Solvents Check_Storage Verify Storage Conditions Proper_Storage Store at 2-8°C, Tightly Sealed, in a Desiccator Check_Storage->Proper_Storage Analyze_Product->Check_Handling Hydrolysis Confirmed Analyze_Product->Check_Storage

Caption: Troubleshooting workflow for moisture-related issues.

References

Technical Support Center: 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the thermal stability of 3-(Bromomethyl)-3-fluorooxetane for researchers, scientists, and drug development professionals. Due to the limited publicly available data on the thermal properties of this specific compound, this guide synthesizes information from structurally related molecules to offer a robust framework for safe handling, storage, and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it at refrigerated temperatures (2-8°C) in a tightly sealed container, protected from light and moisture.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent potential degradation.[2]

Q3: What are the likely thermal degradation pathways for this compound?

A3: Based on the thermal behavior of similar compounds, two primary degradation pathways are plausible:

  • Retro-[2+2] Cycloaddition: Substituted oxetanes can undergo retro-[2+2] cycloaddition at elevated temperatures to yield an alkene and a carbonyl compound.[4]

  • Radical Decomposition: The bromomethyl group is known to be thermally labile and can undergo homolytic cleavage of the C-Br bond to form a radical intermediate. This radical can then participate in various subsequent reactions, including dimerization or hydrogen abstraction.[5]

Q4: What are the potential hazards associated with the thermal decomposition of this compound?

A4: Thermal decomposition may release hazardous substances such as hydrogen bromide gas, which is corrosive and toxic upon inhalation.[2][6] Additionally, if the decomposition occurs in the presence of air, flammable and/or explosive vapor/air mixtures could form, especially with intense heating.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sample discoloration upon heating Thermal decomposition of the compound.Immediately stop heating. If possible, analyze the sample using techniques like NMR or LC-MS to identify degradation products. For future experiments, consider using a lower temperature or conducting the reaction under an inert atmosphere.
Unexpected side products in a reaction involving heating The reaction temperature may be too high, causing the thermal decomposition of the this compound starting material.Optimize the reaction temperature by running it at lower increments. Monitor the reaction closely using TLC or LC-MS to detect the formation of impurities.
Pressure buildup in a sealed reaction vessel Gaseous decomposition products, such as hydrogen bromide, may be forming.Caution: Do not heat this compound in a sealed vessel without appropriate pressure relief measures. Conduct reactions in a well-ventilated fume hood. If pressure buildup is suspected, cool the vessel to room temperature before carefully venting it in a safe manner.
Inconsistent experimental results The starting material may have degraded due to improper storage.Always store this compound according to the recommended conditions (2-8°C, sealed, dry, and protected from light).[3] Before use, it is good practice to check the purity of the compound, for instance by NMR.

Experimental Protocols for Thermal Stability Analysis

To determine the specific thermal stability of this compound, the following experimental methods are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.[5]

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

  • Heating Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

  • Data Analysis: Plot the percentage of mass loss as a function of temperature. The onset temperature of decomposition is typically determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to identify any exothermic or endothermic events associated with decomposition.[5]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).[5]

  • Heating Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected decomposition (as determined by TGA, e.g., 400 °C) at a constant heating rate of 10 °C/min.[5]

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. Endothermic peaks can indicate melting, while sharp exothermic peaks often signify decomposition.

Data Summary

Since no specific experimental data is publicly available for this compound, a comparative data table of related compounds is provided below for reference.

Compound Property Value Source(s)
This compound Predicted Boiling Point149.6 ± 25.0 °C[3]
3-(Bromomethyl)oxetane FormSolid[7]
3-Bromo-2-(bromomethyl)propan-1-ol Melting Point66 °C to 69 °C[2]
3-Bromo-2-(bromomethyl)propan-1-ol Boiling Point~131 °C at 2.5 mmHg[2]
Dimethyl 3-(bromomethyl)phthalate General StabilityPhthalate esters are generally stable, but the bromomethyl group is expected to lower thermal stability.[5]

Visualizations

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_prep Sample Preparation (5-10 mg) tga_run Run TGA (30-600°C at 10°C/min under N2) tga_prep->tga_run tga_analysis Analyze Mass Loss vs. Temperature tga_run->tga_analysis end Determine Thermal Stability Profile tga_analysis->end dsc_prep Sample Preparation (2-5 mg in sealed pan) dsc_run Run DSC (25-400°C at 10°C/min under N2) dsc_prep->dsc_run dsc_analysis Analyze Heat Flow vs. Temperature dsc_run->dsc_analysis dsc_analysis->end start Obtain this compound start->tga_prep start->dsc_prep

Caption: Workflow for Thermal Stability Analysis.

degradation_pathways cluster_retro Retro-[2+2] Cycloaddition cluster_radical Radical Decomposition parent This compound retro_products Alkene + Carbonyl Compound parent->retro_products Heat radical_intermediate Radical Intermediate + Br• parent->radical_intermediate Heat radical_products Dimers, etc. radical_intermediate->radical_products

Caption: Plausible Thermal Degradation Pathways.

References

Validation & Comparative

Comparative Analysis of Nucleophilic Substitution Products of 3-(Bromomethyl)-3-fluorooxetane by ¹H and ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in drug discovery and medicinal chemistry on the synthesis and spectroscopic characterization of 3-substituted-3-fluorooxetanes, versatile building blocks in modern pharmaceutical development.

The 3-fluorooxetane moiety is an increasingly important structural motif in medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. The reactive handle provided by 3-(bromomethyl)-3-fluorooxetane allows for the facile introduction of a variety of functional groups via nucleophilic substitution. This guide provides a comparative analysis of the reaction products of this compound with common nucleophiles, focusing on their characterization by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Pathway and Products

The central reaction involves the displacement of the bromide ion from this compound by a nucleophile (Nu⁻), as depicted in the following workflow:

Reaction_Workflow start This compound product 3-Fluoro-3-(nucleophilomethyl)oxetane start->product Nucleophilic Substitution (SN2) nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, PhO⁻, PhS⁻) nucleophile->product Reactant

Figure 1. General workflow for the synthesis of 3-substituted-3-fluorooxetanes.

Comparative NMR Data of Reaction Products

Table 1: ¹H NMR Data of 3-Fluoro-3-(substituted-methyl)oxetanes

Nucleophile (Nu⁻)Product Nameδ (ppm) of CH₂-Nuδ (ppm) of Oxetane CH₂
Azide (N₃⁻)3-(Azidomethyl)-3-fluorooxetane~3.7 (d, JHF ≈ 2 Hz)~4.6-4.8 (m)
Phenoxide (PhO⁻)3-Fluoro-3-(phenoxymethyl)oxetane~4.2 (d, JHF ≈ 2 Hz)~4.7-4.9 (m)
Thiophenoxide (PhS⁻)3-Fluoro-3-((phenylthio)methyl)oxetane~3.5 (d, JHF ≈ 2 Hz)~4.5-4.7 (m)

Table 2: ¹⁹F NMR Data of 3-Fluoro-3-(substituted-methyl)oxetanes

Nucleophile (Nu⁻)Product Nameδ (ppm) of C-F
Azide (N₃⁻)3-(Azidomethyl)-3-fluorooxetane~ -130 to -135
Phenoxide (PhO⁻)3-Fluoro-3-(phenoxymethyl)oxetane~ -125 to -130
Thiophenoxide (PhS⁻)3-Fluoro-3-((phenylthio)methyl)oxetane~ -128 to -133

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Experimental Protocols

The following are general experimental protocols for the synthesis of 3-substituted-3-fluorooxetanes. These are based on established methods for similar nucleophilic substitution reactions on substituted oxetanes.

General Procedure for Nucleophilic Substitution

To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is added the nucleophile (1.1-1.5 eq). If the nucleophile is an anion, it is typically used as a sodium or potassium salt (e.g., NaN₃, K₂CO₃/Phenol). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-substituted-3-fluorooxetane.

Specific Protocols:

Synthesis of 3-(Azidomethyl)-3-fluorooxetane:

  • Reactants: this compound, Sodium Azide (NaN₃).

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 60-80 °C.

  • Reaction Time: 12-24 hours.

Synthesis of 3-Fluoro-3-(phenoxymethyl)oxetane:

  • Reactants: this compound, Phenol, Potassium Carbonate (K₂CO₃).

  • Solvent: Acetonitrile (MeCN) or Acetone.

  • Temperature: Reflux.

  • Reaction Time: 12-24 hours.

Synthesis of 3-Fluoro-3-((phenylthio)methyl)oxetane:

  • Reactants: this compound, Thiophenol, Triethylamine (Et₃N) or Sodium Thiophenoxide.

  • Solvent: Tetrahydrofuran (THF) or DMF.

  • Temperature: Room temperature to 50 °C.

  • Reaction Time: 4-12 hours.

Conclusion

The nucleophilic substitution reactions of this compound provide a straightforward and efficient route to a diverse range of 3-substituted-3-fluorooxetanes. The ¹H and ¹⁹F NMR spectroscopic data of the products show characteristic shifts and coupling constants that are indicative of the successful substitution and the electronic environment of the newly introduced functional group. This guide serves as a valuable resource for researchers looking to incorporate these important fluorinated building blocks into their drug discovery programs, providing a foundation for the synthesis and characterization of novel bioactive molecules.

A Comparative Guide to 3-(Bromomethyl)-3-fluorooxetane and Other Oxetane Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has emerged as a particularly valuable building block. This guide provides an objective comparison of 3-(Bromomethyl)-3-fluorooxetane with other oxetane building blocks, supported by experimental data, detailed protocols, and visualizations to inform the rational design of next-generation therapeutics.

Introduction to Oxetanes in Medicinal Chemistry

Oxetanes are four-membered cyclic ethers that offer a unique combination of properties beneficial for drug design. They are considered attractive bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. The introduction of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of a molecule.[1] The strained nature of the ring can also influence binding conformations and interactions with biological targets.[1]

The Impact of Fluorination: A Focus on this compound

Fluorine is a key element in medicinal chemistry, and its introduction into organic molecules can profoundly alter their properties. In the context of oxetane building blocks, the presence of a fluorine atom, as in this compound, offers distinct advantages. The strong electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups and modulate the lipophilicity (LogP) of the molecule.[2] Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic oxidation and enhance the metabolic stability of a drug candidate.

Physicochemical Properties: A Comparative Analysis

The decision to incorporate a specific building block into a drug discovery program is often driven by its impact on key physicochemical properties. The following table summarizes a comparison of pKa and LogP values for 3-(aminomethyl)-3-fluorooxetane and its non-fluorinated and non-cyclic analogs. This data highlights the significant influence of the fluorinated oxetane moiety.

CompoundStructurepKa[2]cLogP[2]
3-(Aminomethyl)-3-fluorooxetane8.300.25
3-(Aminomethyl)oxetane9.05-0.15
1-Amino-2-fluoropropane9.650.35
1-Aminopropane10.710.25

Data Interpretation:

The presence of the fluorine atom in 3-(aminomethyl)-3-fluorooxetane significantly lowers the pKa of the amino group compared to its non-fluorinated counterpart and the acyclic analogs. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects and improve oral bioavailability. The fluorinated oxetane also demonstrates a moderate lipophilicity, which can be fine-tuned by further substitutions.

Experimental Protocols: Synthesis and Functionalization

The utility of a building block is determined by its accessibility and the ease with which it can be incorporated into more complex molecules. The following protocols provide a representative example of a nucleophilic substitution reaction on a 3-(bromomethyl)oxetane derivative.

Experimental Protocol: Synthesis of 3-(Azidomethyl)-3-fluorooxetane

This protocol describes the synthesis of 3-(azidomethyl)-3-fluorooxetane via a nucleophilic substitution reaction with sodium azide. This transformation is a key step in introducing a versatile azide handle for further functionalization, for example, through click chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and workup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.[3][4]

  • Stir the reaction mixture at room temperature for 18-24 hours or at 50 °C for a shorter duration, monitoring the reaction progress by TLC.[4]

  • Upon completion, pour the reaction mixture into deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).[4]

  • Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3-(azidomethyl)-3-fluorooxetane.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product A This compound C Dissolve in DMF A->C B Sodium Azide B->C D Stir at RT or 50°C C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry over MgSO4 G->H I 3-(Azidomethyl)-3-fluorooxetane H->I

Caption: Experimental workflow for the synthesis of 3-(azidomethyl)-3-fluorooxetane.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1] Its dysregulation is implicated in various diseases, particularly cancer, making it a prime target for drug development. Several inhibitors of this pathway incorporate oxetane moieties to enhance their pharmacological properties. The incorporation of a 3-fluorooxetane group can lead to improved potency, selectivity, and pharmacokinetic profiles.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of intervention by small molecule inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Oxetane-containing Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxetane-containing molecules.

Conclusion

This compound stands out as a valuable and versatile building block for medicinal chemistry. The strategic introduction of fluorine into the oxetane scaffold provides a powerful means to fine-tune key physicochemical properties, such as pKa and lipophilicity, and to enhance metabolic stability. The ability to readily functionalize the bromomethyl group allows for the efficient incorporation of this motif into diverse molecular architectures. As the quest for novel therapeutics with improved drug-like properties continues, the judicious use of this compound and related fluorinated oxetanes is poised to play an increasingly important role in the design and development of innovative medicines.

References

A Comparative Guide to Alternative Reagents for the Introduction of Fluorooxetane Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorooxetane motifs into molecular scaffolds represents a significant strategy in modern drug discovery and materials science. The unique physicochemical properties imparted by the fluorinated oxetane ring can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of various reagents and methodologies for the synthesis of fluorooxetanes, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for specific research needs.

Deoxofluorination of 3-Hydroxyoxetanes: A Comparative Overview

The most common route to 3-fluorooxetanes involves the deoxofluorination of the corresponding 3-hydroxyoxetane precursors. Several reagents are available for this transformation, each with its own set of advantages and disadvantages in terms of reactivity, safety, and handling.

Data Summary: Deoxofluorination Reagents for 3-Hydroxyoxetanes
ReagentStructureTypical Reaction ConditionsYield (%)Key AdvantagesKey Disadvantages
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃CH₂Cl₂, -78 °C to rtVariable, often goodWell-established, broad substrate scope.Thermally unstable, can decompose explosively.[1][2] Generates HF.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)(MeOCH₂CH₂)₂NSF₃CH₂Cl₂, rtGenerally goodMore thermally stable than DAST.[3][4]Can still decompose exothermically.[3] Generates HF.
XtalFluor-E® ([Et₂NSF₂]BF₄)Et₂NSF₂⁺ BF₄⁻CH₂Cl₂, with additive (e.g., DBU, Et₃N·3HF), -78 °C to rtHighCrystalline solid, high thermal stability, improved safety profile.[5][6] Does not generate free HF.Requires an additive to promote the reaction.[6]
PyFluor® (2-Pyridinesulfonyl Fluoride)(C₅H₄N)SO₂FToluene, with base (e.g., DBU), rt to 50 °CHighLow-cost, thermally stable, crystalline solid, minimal elimination byproducts.[7][8][9][10]Requires a strong, non-nucleophilic base.[7]
Experimental Protocol: General Procedure for Deoxofluorination of a 3-Hydroxyoxetane with XtalFluor-E®

This protocol is a representative example for the use of a modern, safer deoxofluorination reagent.

Materials:

  • 3-Hydroxyoxetane derivative

  • XtalFluor-E®

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-hydroxyoxetane derivative (1.0 mmol) in anhydrous dichloromethane (3.0 mL) cooled to -78 °C under a nitrogen atmosphere, successively add DBU (1.5 mmol) and XtalFluor-E® (1.5 mmol).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Quench the reaction by adding a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.

  • Extract the mixture with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-fluorooxetane.

Logical Relationship of Deoxofluorination Reagents

Deoxofluorination_Reagents cluster_classical Classical Reagents cluster_modern Modern Alternatives DAST DAST DeoxoFluor Deoxo-Fluor® DAST->DeoxoFluor Improved thermal stability PyFluor PyFluor® DAST->PyFluor Lower cost Crystalline solid Higher selectivity XtalFluor XtalFluor® DeoxoFluor->XtalFluor Crystalline solid Enhanced safety No free HF

Caption: Evolution of deoxofluorination reagents towards improved safety and handling.

Electrophilic Fluorination for 2-Fluorooxetane Synthesis

The synthesis of 2-fluorooxetanes can be envisioned through the electrophilic fluorination of an appropriate oxetane precursor, such as a silyl enol ether of an oxetan-3-one. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations.

Data Summary: Electrophilic Fluorinating Agents
ReagentStructureTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Selectfluor® (F-TEDA-BF₄)[Structure of F-TEDA-BF₄]Acetonitrile, rtCrystalline solid, easy to handle, wide range of applications.[11][12][13][14]Requires careful control of reaction conditions to avoid side reactions.
NFSI (N-Fluorobenzenesulfonimide)(PhSO₂)₂NFVarious organic solvents, often with a catalystCrystalline solid, stable, versatile reagent for fluorination and other transformations.[12][15][16][17]Can act as an oxidant or amination reagent depending on the conditions.[15]

Note: The application of these reagents for the synthesis of 2-fluorooxetanes is not well-documented. The information provided is based on their general reactivity with enol ethers and other electron-rich species.

Conceptual Experimental Workflow: Electrophilic Fluorination

Electrophilic_Fluorination_Workflow start Oxetan-3-one enol_ether Formation of Silyl Enol Ether start->enol_ether fluorination Electrophilic Fluorination (Selectfluor® or NFSI) enol_ether->fluorination product 2-Fluorooxetan-3-one fluorination->product

Caption: A conceptual workflow for the synthesis of 2-fluorooxetan-3-ones.

Novel Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes

A groundbreaking development reported in early 2025 details a copper-catalyzed method for the synthesis of α,α-difluoro-oxetanes from readily available epoxides.[18][19][20][21][22] This approach represents a significant advancement, providing access to a previously hard-to-synthesize class of fluorooxetanes.

Reaction Principle

This method involves the insertion of a difluorocarbene species, generated in situ from a commercially available precursor, into the C-O bond of an epoxide. The reaction is facilitated by an inexpensive copper catalyst.

Data Summary: Copper-Catalyzed Difluorooxetane Synthesis
CatalystDifluorocarbene SourceSubstrateProductYield (%)
Copper(I) complexMe₃SiCF₂BrStyrene Oxide2,2-Difluoro-4-phenyloxetaneHigh (Specific yield not yet published in detail)
...............

Note: This is a very recent discovery, and detailed substrate scope and yield data are emerging. The provided example is illustrative of the transformation.

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of an α,α-Difluoro-oxetane

Materials:

  • Epoxide substrate

  • (Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br)

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., a bipyridine derivative)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a glovebox, to an oven-dried vial, add the copper(I) catalyst and the ligand.

  • Add the solvent, followed by the epoxide substrate and the difluorocarbene precursor.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).

  • After completion, cool the reaction to room temperature and purify the product by column chromatography.

Signaling Pathway: Catalytic Cycle

Copper_Catalyzed_Cycle Cu_I Cu(I) Catalyst Carbenoid Copper Difluorocarbenoid Cu_I->Carbenoid + :CF₂ Epoxide_Coord Epoxide Coordination Carbenoid->Epoxide_Coord + Epoxide Ring_Opening Ring Opening Epoxide_Coord->Ring_Opening Cyclization Cyclization Ring_Opening->Cyclization Product_Release Product Release Cyclization->Product_Release Product_Release->Cu_I - Product Product α,α-Difluoro-oxetane Product_Release->Product

Caption: Proposed catalytic cycle for the synthesis of α,α-difluoro-oxetanes.

Conclusion

The field of fluorooxetane synthesis is rapidly evolving, with modern reagents offering significant improvements in safety, stability, and selectivity over classical methods. For the common deoxofluorination of 3-hydroxyoxetanes, XtalFluor® and PyFluor® are highly recommended alternatives to DAST and Deoxo-Fluor®, providing a better safety profile and often higher selectivity. While the electrophilic fluorination of oxetane precursors to yield 2-fluorooxetanes remains an area for further exploration, reagents like Selectfluor® and NFSI are the most promising candidates. The recently developed copper-catalyzed difluorocarbene insertion into epoxides opens up an exciting new avenue for the synthesis of α,α-difluoro-oxetanes, a previously challenging motif. The choice of reagent and methodology should be guided by the specific substitution pattern desired, the scale of the reaction, and the available laboratory infrastructure.

References

A Comparative Guide to Analytical Methods for the Characterization of 3-(Bromomethyl)-3-fluorooxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 3-(bromomethyl)-3-fluorooxetane moiety into drug candidates is a burgeoning strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Consequently, the unambiguous characterization of these derivatives is paramount. This guide provides a comparative overview of the primary analytical methods for the structural elucidation and purity assessment of this compound derivatives, complete with experimental protocols and comparative data.

Key Analytical Techniques at a Glance

The structural confirmation of this compound derivatives typically relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy
¹H NMRProton environment, coupling constantsProvides detailed information on the molecular backbone and stereochemistry.Signal overlap can occur in complex molecules.
¹³C NMRCarbon skeletonDefines the number and type of carbon atoms.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[2]
¹⁹F NMRFluorine environment, coupling to ¹H and ¹³CHighly sensitive and specific to the fluorinated center, with a wide chemical shift range that minimizes signal overlap.[3][4]Provides information only about the immediate vicinity of the fluorine atom.
Mass Spectrometry
GC-MSMolecular weight, fragmentation pattern, purityExcellent for volatile and thermally stable compounds, providing high-resolution separation.[5]Derivatization may be necessary for non-volatile compounds.[6]
LC-MSMolecular weight, fragmentation pattern, purityApplicable to a wide range of compounds, including non-volatile and thermally labile ones.[7][8][9]Matrix effects can suppress ionization; choice of ionization source is critical.
High-Resolution MS (HRMS)Exact mass, elemental compositionAllows for the determination of the elemental formula of the parent ion and its fragments.[8]Higher cost and complexity compared to standard resolution MS.

Data Presentation: Comparative Spectral Data

The following tables summarize expected quantitative data for the characterization of a generic this compound derivative. Note that exact values will vary depending on the specific substituents on the derivative.

Table 1: Typical NMR Chemical Shifts (δ) in CDCl₃

Nucleus Assignment Expected Chemical Shift (ppm) Key Couplings
¹H-CH₂- (oxetane ring)4.5 - 5.0²JHF (geminal H-F coupling)
¹H-CH₂Br (bromomethyl)3.6 - 4.0
¹³CC-F (oxetane ring)90 - 100¹JCF (large one-bond C-F coupling)
¹³C-CH₂- (oxetane ring)75 - 85²JCF (two-bond C-F coupling)
¹³C-CH₂Br (bromomethyl)30 - 40
¹⁹FC-F (oxetane ring)-170 to -200Coupling to adjacent protons (²JFH)

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm. The large chemical shift range of ¹⁹F NMR is advantageous for identifying fluorinated compounds.[4][10]

Table 2: Common Mass Spectrometry Fragments (m/z)

Ionization Mode Fragment Ion Proposed Structure Significance
Electron Ionization (EI)[M-Br]⁺Loss of bromine radicalConfirms presence of bromine.
EI[M-CH₂Br]⁺Loss of bromomethyl radicalIndicates the bromomethyl substituent.
Electrospray (ESI)[M+H]⁺ or [M+Na]⁺Protonated or sodiated moleculeDetermines the molecular weight.

The fragmentation of halogenated compounds in mass spectrometry is a key diagnostic tool. The loss of a halogen atom is a common and informative fragmentation pathway.[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the molecule, including the connectivity of atoms and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.[2] For ¹⁹F NMR, an external standard may be used for referencing.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are generally required compared to ¹³C NMR.[3]

    • Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and confirm the molecular weight and fragmentation pattern of volatile derivatives.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is often suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To assess the purity and confirm the molecular weight of a wide range of derivatives, including those that are not amenable to GC-MS.

Methodology:

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.1-1 mg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Instrumentation: Use an HPLC or UHPLC system coupled to a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: ESI in positive or negative ion mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the target compound to determine its retention time and purity. Analyze the mass spectrum to confirm the molecular weight.

Visualization of Analytical Workflows

The following diagrams, created using the DOT language, illustrate logical workflows for the characterization of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (LC-MS or GC-MS) purification->ms hrms High-Resolution MS (Elemental Composition) nmr->hrms chromatography Chromatographic Analysis (HPLC, GC) ms->chromatography final_confirmation Structure Confirmed chromatography->final_confirmation hrms->final_confirmation

Caption: Workflow for Synthesis and Characterization.

G cluster_questions cluster_methods start Analytical Goal? q1 Need Structural Connectivity? start->q1 q2 Need Molecular Weight? start->q2 q3 Need Purity Assessment? start->q3 q4 Need Elemental Formula? start->q4 nmr NMR (¹H, ¹³C, ¹⁹F) q1->nmr Yes ms LC-MS or GC-MS q2->ms Yes hplc_gc HPLC or GC q3->hplc_gc Yes hrms High-Resolution MS q4->hrms Yes

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the Bioisosteric Replacement of Functional Groups with the 3-Fluorooxetane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical properties, metabolic stability, and biological activity. The 3-fluorooxetane moiety has emerged as a valuable bioisostere, offering a unique combination of polarity, conformational constraint, and metabolic stability. This guide provides a comparative analysis of the 3-fluorooxetane moiety against common bioisosteric replacements, supported by experimental data and detailed protocols.

Note on Data Availability: Comprehensive experimental data specifically comparing the 3-fluorooxetane moiety is limited in publicly accessible literature. Therefore, this guide utilizes data from the closely related and well-documented 3,3-difluorooxetane (3,3-diFOx) moiety as a representative example of a fluorinated oxetane bioisostere. The principles and observed effects on molecular properties are considered highly relevant to the 3-fluorooxetane scaffold.

I. Physicochemical Properties: A Comparative Overview

The introduction of a 3,3-difluorooxetane group can significantly alter the electronic and lipophilic character of a molecule. The following table compares the acidity (pKa) and lipophilicity (LogP) of benzoic acid derivatives substituted with the 3,3-diFOx moiety and other common bioisosteres.

Table 1: Comparison of Physicochemical Properties of Substituted Benzoic Acids [1]

SubstituentpKaΔLogP (vs. H)Hammett Constant (σ)
H5.000
tert-Butyl5.2+1.98-0.20
3,3-diFOx 4.7 +0.5 +0.24
CF₃4.3+1.16+0.54
Cl4.4+0.71+0.23
CO₂Me4.3-0.01+0.45

Data sourced from a study on 3,3-difluorooxetane as a versatile functional group.[1]

The 3,3-diFOx substituent demonstrates an intermediate effect on both acidity and lipophilicity. Its pKa-lowering effect is less pronounced than that of a trifluoromethyl group but greater than a tert-butyl group.[1] Similarly, it imparts a moderate increase in lipophilicity, making it a potential bioisostere for both alkyl groups and more polar functionalities.[1] The Hammett constant indicates that the 3,3-diFOx group is an electron-withdrawing group, similar in strength to chlorine.[1]

II. Case Study: Bioisosteric Replacement in a Sirtuin Inhibitor

To illustrate the practical application of fluorinated oxetanes in drug discovery, a case study involving the sirtuin inhibitor Tenovin-6 is presented. In this study, the tert-butyl group of Tenovin-6 was replaced with a 3,3-difluorooxetane (3,3-diFOx) moiety.

Table 2: Physicochemical and Biological Assessment of Tenovin-6 and its 3,3-diFOx Analog [1][2]

ParameterTenovin-6 (tert-Butyl)Tenovin-6 Analog (3,3-diFOx )
Physicochemical Properties
clogP4.03.2
Biological Activity
SirT1 IC₅₀ (μM)1021
SirT2 IC₅₀ (μM)2110
Pharmacokinetic Properties
Intrinsic Clearance (CLint) (μL/min/mg)92
P-glycoprotein (P-gp) AffinityHighReduced

Data indicates that the 3,3-diFOx analog retains significant biological activity with improved pharmacokinetic properties.[1]

The 3,3-diFOx analog of Tenovin-6 exhibited a lower clogP, suggesting increased hydrophilicity.[1] While there was a slight shift in sirtuin inhibition, with the analog being more potent against SirT2, the overall biological activity was maintained.[1] Critically, the metabolic stability was significantly improved, as evidenced by a lower intrinsic clearance.[1] Furthermore, the affinity for the P-glycoprotein efflux pump was reduced, which could lead to improved oral bioavailability and central nervous system penetration.[1]

III. Signaling Pathway and Experimental Workflow

Tenovin-6 and its analogs exert their anticancer effects by inhibiting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[3][4] This inhibition leads to the hyperacetylation of p53, enhancing its transcriptional activity.[3] Activated p53, in turn, upregulates the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway, ultimately leading to cancer cell death.[2][5]

Tenovin6_Signaling_Pathway Tenovin6 Tenovin-6 / 3,3-diFOx Analog SIRT1_SIRT2 SIRT1 / SIRT2 Tenovin6->SIRT1_SIRT2 p53_Ac Acetylated p53 (Inactive) SIRT1_SIRT2->p53_Ac Deacetylation p53 p53 (Active) p53_Ac->p53 Acetylation DR5 Death Receptor 5 (DR5) Upregulation p53->DR5 Apoptosis Apoptosis DR5->Apoptosis

Tenovin-6 Signaling Pathway

The following diagram illustrates a typical experimental workflow for comparing the metabolic stability of a parent compound and its fluorinated oxetane analog.

Metabolic_Stability_Workflow start Start incubation Incubate Compounds with Liver Microsomes + NADPH start->incubation sampling Collect Samples at Multiple Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis of Parent Compound Concentration quenching->analysis calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->calculation end End calculation->end

In Vitro Metabolic Stability Workflow

IV. Experimental Protocols

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[5][6]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in an appropriate solvent (e.g., water or a co-solvent system for poorly soluble compounds).

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • Take 20 mL of the 1 mM sample solution and place it in a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • If the compound is an acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.

    • Titrate the solution with 0.1 M NaOH, adding the titrant in small increments.

    • Continuously monitor and record the pH after each addition, ensuring the reading stabilizes (signal drift < 0.01 pH units per minute).

    • Continue the titration until the pH reaches approximately 12.0-12.5.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve.

    • Perform at least three titrations for each compound and calculate the average pKa and standard deviation.

This protocol describes the "gold standard" shake-flask method for determining the octanol-water partition coefficient (LogP).[7][8]

  • Preparation of Phases:

    • Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS).

    • Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning:

    • Add a small volume of the stock solution to a known volume of the pre-saturated octanol and PBS phases in a vial. The final concentration of the test compound should be in the low micromolar range.

    • Shake the vial for a sufficient time to allow for equilibrium to be reached (e.g., 2-4 hours).

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the test compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

This protocol details a common method for assessing the metabolic stability of a compound using human liver microsomes (HLM).[4][9]

  • Reagents and Materials:

    • Pooled human liver microsomes (e.g., from XenoTech).

    • 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Test compound and positive controls (e.g., dextromethorphan, midazolam).

    • Acetonitrile with an internal standard for quenching the reaction.

  • Incubation Procedure:

    • Prepare a working solution of the test compound in the phosphate buffer at a final concentration of 1 µM.

    • Prepare a suspension of liver microsomes in the phosphate buffer (e.g., 0.5 mg/mL).

    • Pre-warm the compound solution and microsome suspension at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL of microsomal protein).

References

Validating the Structure of Compounds Synthesized from 3-(Bromomethyl)-3-fluorooxetane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 3-fluorooxetane motif into bioactive molecules is a compelling strategy in modern drug discovery. This structural element can impart favorable physicochemical properties, including enhanced metabolic stability, improved solubility, and altered basicity of nearby functional groups. 3-(Bromomethyl)-3-fluorooxetane serves as a key building block for accessing these valuable scaffolds. This guide provides a comprehensive overview of the analytical techniques used to validate the structure of compounds synthesized from this reagent, alongside a comparison with alternative synthetic strategies and building blocks.

Structural Validation Toolkit: A Multi-faceted Approach

Confirming the successful incorporation of the 3-fluorooxetane moiety and the overall structure of the synthesized compound requires a combination of spectroscopic and analytical methods. The following techniques are indispensable for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the routine characterization of 3-fluorooxetane derivatives. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework.

Key NMR Signatures for 3-Fluoro-3-substituted Oxetanes:

NucleusChemical Shift (δ) Range (ppm)Key Couplings (J)Notes
¹⁹F Typically -100 to -180²JFH (geminal to oxetane CH₂) ~20-30 Hz; ³JFH (vicinal)The ¹⁹F chemical shift is highly sensitive to the electronic environment.
¹H Oxetane ring protons (CH₂): 4.0 - 5.0²JHH (geminal) ~6-8 Hz; ²JHF (geminal) ~20-30 HzThe diastereotopic methylene protons of the oxetane ring often appear as complex multiplets due to coupling to each other and to the fluorine atom.
Protons on substituent at C3Variable
¹³C C3 (quaternary carbon bearing fluorine)¹JCF (large, ~250-300 Hz)The large one-bond C-F coupling is a definitive indicator of the fluorine attachment.
Oxetane ring carbons (CH₂)²JCF ~20-25 Hz
Carbon of the substituent at C3Variable

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum, with and without proton decoupling, to observe ¹⁹F-¹H couplings.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are crucial to establish connectivity.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.

Workflow for NMR-Based Structural Validation

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_interpretation Data Interpretation Synthesized_Compound Purified Compound from This compound H_NMR 1D ¹H NMR Synthesized_Compound->H_NMR F_NMR 1D ¹⁹F NMR Synthesized_Compound->F_NMR C_NMR 1D ¹³C NMR (with DEPT) Synthesized_Compound->C_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Synthesized_Compound->TwoD_NMR Initial_Structure Propose Initial Structure H_NMR->Initial_Structure F_Coupling Analyze ¹⁹F couplings to confirm proximity F_NMR->F_Coupling C_NMR->Initial_Structure Connectivity Establish H-H, C-H, and long-range C-H connectivities TwoD_NMR->Connectivity Initial_Structure->Connectivity Connectivity->F_Coupling Final_Structure Confirm Final Structure F_Coupling->Final_Structure

NMR-based workflow for structure validation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition.

Expected Fragmentation Patterns: Derivatives of this compound will exhibit characteristic fragmentation patterns. Cleavage of the substituent at the C3 position is common. The oxetane ring itself can undergo ring-opening or fragmentation. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be used.

  • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound.

  • HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition.

  • MS/MS (Tandem Mass Spectrometry): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analysis of these fragments helps to piece together the structure of the molecule.

General Fragmentation Pathway

G cluster_ms Mass Spectrometry Analysis Molecular_Ion Molecular Ion [M]⁺ Fragment1 Loss of Substituent [M - R]⁺ Molecular_Ion->Fragment1 Cleavage at C3 Fragment2 Oxetane Ring Opening Molecular_Ion->Fragment2 Ring Strain Fragment3 Loss of CH₂O Fragment2->Fragment3

A simplified fragmentation pathway in MS.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including stereochemistry. This technique is the gold standard for structural validation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic coordinates.

Comparison with Alternative Building Blocks

While this compound is a versatile building block, other reagents can be used to introduce fluorinated motifs. The choice of reagent often depends on the desired target structure, reaction conditions, and commercial availability.

Building BlockSynthetic UtilityAdvantagesDisadvantages
This compound Direct introduction of the 3-fluoro-3-(methyl)oxetane moiety via nucleophilic substitution.Readily available; versatile for reaction with various nucleophiles (O, N, S, C).The bromomethyl group is a primary halide, which can sometimes be less reactive than other leaving groups.
3-Fluoro-3-(hydroxymethyl)oxetane Can be converted to a sulfonate ester (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.Allows for a two-step approach to introduce various functionalities.Requires an additional activation step.
Other Fluoroalkylating Agents (e.g., Fluoroalkyl halides, sulfinates) Introduction of other fluorinated groups (e.g., -CH₂F, -CHF₂, -CF₃).[1]A wide variety of reagents are available for different fluoroalkyl groups.Do not directly provide the oxetane ring.
Epoxide Precursors Can be converted to fluorinated oxetanes through catalytic transformations.[2]Offers a convergent synthetic route.May require specialized catalysts and conditions.

Synthetic Workflow Comparison

G cluster_direct Direct Functionalization cluster_indirect Indirect Functionalization Start1 This compound Product1 3-Fluoro-3-(substituted-methyl)oxetane Start1->Product1 Nucleophilic Substitution (1 step) Start2 3-Fluoro-3-(hydroxymethyl)oxetane Intermediate 3-Fluoro-3-(sulfonyloxymethyl)oxetane Start2->Intermediate Activation Product2 3-Fluoro-3-(substituted-methyl)oxetane Intermediate->Product2 Nucleophilic Substitution

Comparison of synthetic workflows.

Case Study: Synthesis and Characterization of 3-Azidomethyl-3-fluorooxetane

The synthesis of 3-azidomethyl-3-fluorooxetane is a good example of a reaction starting from a derivative of this compound.

Reaction Scheme: (3-(Bromomethyl)oxetan-3-yl)methanol can be converted to this compound via deoxyfluorination.[3] A subsequent reaction of a related bromo-fluoro-oxetane with sodium azide yields the corresponding azide.[4]

Detailed Experimental Protocol (Hypothetical, based on related procedures):

  • Deoxyfluorination of (3-(Bromomethyl)oxetan-3-yl)methanol: To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in dry dichloromethane at -78 °C under an inert atmosphere, slowly add a solution of a deoxyfluorinating agent such as DAST or Deoxo-Fluor® (1.1 eq).[3][5] Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.

  • Azidation: To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add sodium azide (1.5 eq).[6] Heat the reaction mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction to room temperature and pour into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-azidomethyl-3-fluorooxetane can be purified by column chromatography.

Expected Characterization Data for 3-Azidomethyl-3-fluorooxetane:

TechniqueExpected Data
¹H NMR δ 4.5-4.8 (m, 4H, oxetane CH₂), 3.6-3.8 (d, ²JHF ≈ 20 Hz, 2H, CH₂N₃)
¹³C NMR δ (C-F, ¹JCF ≈ 260 Hz), (oxetane CH₂), (CH₂N₃)
¹⁹F NMR Singlet or multiplet depending on proton coupling, around -150 to -170 ppm.
IR Strong absorption around 2100 cm⁻¹ characteristic of the azide group.
HRMS Calculated m/z for C₄H₆FN₃O [M+H]⁺, found value should be within 5 ppm.

Conclusion

The structural validation of compounds synthesized from this compound relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational structural information, mass spectrometry confirms the molecular weight and elemental composition while offering fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure for crystalline materials. By carefully applying these methods and considering alternative synthetic routes, researchers can confidently characterize novel 3-fluorooxetane-containing molecules and accelerate their application in drug discovery and development.

References

Reactivity Showdown: Unraveling the Best Leaving Group for Nucleophilic Substitution on the Oxetane Ring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif, prized for its ability to enhance the physicochemical properties of drug candidates. The functionalization of this strained four-membered ring often relies on nucleophilic substitution reactions, where a leaving group attached to the oxetane core is displaced. This guide provides an objective comparison of the reactivity of bromomethyl-oxetane versus other common leaving groups—iodides, tosylates, and mesylates—supported by experimental data, to aid in the strategic design of synthetic routes.

The Surprising Impact of Steric Hindrance on Reactivity

Nucleophilic substitution at a primary carbon, such as the methylene group attached to the 3-position of an oxetane ring, is typically expected to proceed via an SN2 mechanism. A key factor governing the rate of this reaction is the nature of the leaving group. Generally, the best leaving groups are weak bases, leading to a conventional reactivity trend where sulfonate esters (tosylates, mesylates) are often more reactive than halides.

However, the 3-substituted oxetane framework presents a unique steric environment. The methylene group bearing the leaving group is attached to a quaternary carbon (C3 of the oxetane), creating significant steric hindrance analogous to that of a neopentyl system. This steric congestion dramatically influences the reactivity of different leaving groups.

Recent kinetic studies on sterically hindered neopentyl skeletons, which serve as an excellent model for the 3-(substituted-methyl)oxetane system, have revealed an unconventional reactivity order. In these crowded environments, larger, more polarizable leaving groups demonstrate superior reactivity.

Comparative Reactivity Data

Direct comparative kinetic data for nucleophilic substitution on 3-(halomethyl)oxetanes versus their sulfonate ester counterparts is sparse in the literature. However, a comprehensive study on the analogous 1,1,1-tris(X-methyl)ethane system reacting with sodium azide in DMSO at 100°C provides invaluable insight.[1] The results, summarized in Table 1, show a clear deviation from the expected reactivity trend, with iodide and bromide being significantly better leaving groups than tosylate and mesylate.

Leaving Group (X)Substrate StructureRelative Rate Constant (k)
Iodide 3-(Iodomethyl)oxetane (analog)670
Bromide 3-(Bromomethyl)oxetane (analog)240
Tosylate 3-(Tosyloxymethyl)oxetane (analog)120
Mesylate 3-(Mesyloxymethyl)oxetane (analog)10
Data is based on the kinetic study of 1,1,1-tris(X-methyl)ethane derivatives, which are structural analogs of 3-(X-methyl)oxetane systems.[1]

This unexpected order (I > Br > TsO > MsO) is attributed to the steric hindrance around the reaction center. For the SN2 transition state to be reached, the nucleophile must approach the electrophilic carbon from the backside. The bulky oxetane ring (or the analogous tert-butyl group in the neopentyl model) impedes this approach. Larger, more polarizable leaving groups like iodide and bromide have longer carbon-halogen bonds, which places the electrophilic carbon further from the bulk of the oxetane ring, making it more accessible to the incoming nucleophile.[1] Conversely, the shorter carbon-oxygen bond in sulfonate esters keeps the reaction center in closer proximity to the sterically demanding ring, thus slowing the reaction.[1]

Experimental Protocols

The following are generalized experimental protocols for conducting comparative nucleophilic substitution reactions on 3-(substituted-methyl)oxetane derivatives, based on methodologies described for analogous systems.[1][2]

Protocol 1: General Procedure for Nucleophilic Substitution with Azide
  • Preparation of Reactants : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 3-(substituted-methyl)oxetane derivative (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Addition of Nucleophile : Add sodium azide (NaN₃, 1.5 mmol, 1.5 equivalents) to the solution.

  • Reaction Conditions : Heat the reaction mixture to 100°C and stir vigorously.

  • Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into cold water (20 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-(Iodomethyl)oxetane from 3-(Bromomethyl)oxetane

This protocol describes a Finkelstein reaction to exchange the leaving group, which can then be used in subsequent comparative reactivity studies.

  • Reactant Setup : To a solution of 3-(bromomethyl)oxetane (1.0 mmol) in acetone (10 mL), add potassium iodide (KI, 1.5 mmol, 1.5 equivalents).

  • Reaction Conditions : Heat the reaction mixture at reflux for 24 hours. The formation of a precipitate (potassium bromide) will be observed.

  • Isolation : After cooling to room temperature, filter the reaction mixture to remove the potassium bromide precipitate.

  • Purification : Concentrate the filtrate under reduced pressure to yield the crude 3-(iodomethyl)oxetane, which can be used directly or further purified by chromatography.[3]

Logical Workflow for Reactivity Comparison

The process of evaluating the reactivity of different leaving groups on the oxetane ring follows a logical experimental workflow. This involves the synthesis of the various substrates followed by parallel kinetic experiments or comparative yield analysis.

G Experimental Workflow for Reactivity Comparison cluster_0 Substrate Synthesis cluster_1 Comparative Reaction cluster_2 Analysis start Common Precursor (e.g., 3-(Hydroxymethyl)oxetane) brom 3-(Bromomethyl)oxetane start->brom PBr3 or CBr4/PPh3 tosyl 3-(Tosyloxymethyl)oxetane start->tosyl TsCl, Pyridine mesyl 3-(Mesyloxymethyl)oxetane start->mesyl MsCl, Et3N iodo 3-(Iodomethyl)oxetane brom->iodo KI, Acetone (Finkelstein Reaction) reaction Nucleophilic Substitution (e.g., with NaN3 in DMSO) brom->reaction iodo->reaction tosyl->reaction mesyl->reaction analysis Kinetic Analysis (NMR, GC) or Yield Comparison (LC-MS) reaction->analysis

A logical workflow for comparing the reactivity of different leaving groups on the oxetane ring.

Conclusion

For researchers and drug development professionals working with oxetane-containing molecules, the choice of leaving group for nucleophilic substitution reactions is critical for optimizing synthetic efficiency. Contrary to conventional wisdom, in the sterically hindered environment of the 3-(substituted-methyl)oxetane system, halides, particularly iodide and bromide, are superior leaving groups to sulfonate esters like tosylates and mesylates. This is a direct consequence of the steric hindrance imposed by the oxetane ring, which favors the longer bond lengths of the heavier halogens. This understanding allows for a more rational design of synthetic strategies, leading to improved yields and shorter reaction times in the development of novel oxetane-based therapeutics and chemical probes.

References

A Comparative Guide to LC-MS Analysis of 3-(Bromomethyl)-3-fluorooxetane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorinated oxetane moieties is a critical strategy in modern medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] 3-(Bromomethyl)-3-fluorooxetane is a key building block for this purpose, prized for its reactive bromomethyl group that facilitates coupling with nucleophiles.[2] Effective analysis of reaction mixtures containing this reactive halogenated compound is crucial for process optimization and impurity profiling. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound and its reaction products, offering detailed experimental protocols and supporting data.

Alternative Analytical Techniques

While LC-MS is a powerful tool for analyzing complex mixtures, other techniques can be considered for halogenated organic compounds.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a viable option, particularly for volatile compounds.[5] However, for less volatile or thermally labile molecules like many pharmaceutical intermediates, derivatization may be necessary to improve volatility and peak shape, which can complicate sample preparation.[6][7][8] Direct analysis by high-resolution mass spectrometry can also be employed, though it may suffer from ion suppression and a limited dynamic range without a chromatographic separation front-end.[9]

Experimental Protocols

Below are detailed methodologies for the LC-MS analysis of a hypothetical reaction mixture resulting from the nucleophilic substitution of this compound with a model amine (aniline).

Sample Preparation

A crucial step in the analysis of reaction mixtures is appropriate sample preparation to ensure compatibility with the LC-MS system and to minimize matrix effects.[10][11]

  • Reaction Quenching: The reaction was quenched by the addition of 1 mL of cold acetonitrile to a 100 µL aliquot of the reaction mixture.

  • Dilution: The quenched sample was vortexed for 30 seconds and then diluted 1:100 with a solution of 50:50 acetonitrile:water containing 0.1% formic acid.

  • Filtration: The diluted sample was filtered through a 0.22 µm PTFE syringe filter prior to injection.

Liquid Chromatography (LC) Method

Two different reversed-phase columns were evaluated to compare their performance in separating the starting materials, product, and potential impurities.

  • Instrumentation: Agilent 1290 Infinity II LC System

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Columns for Comparison:

    • Column 1: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Column 2: Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm

Mass Spectrometry (MS) Method

Analysis was performed using a time-of-flight (TOF) mass spectrometer to achieve high resolution and mass accuracy for confident identification of components.

  • Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF

  • Ionization Source: Dual Agilent Jet Stream Electrospray Ionization (AJS ESI)

  • Polarity: Positive

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 375 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Nozzle Voltage: 500 V

  • Fragmentor: 175 V

  • Mass Range: 50 - 1200 m/z

  • Acquisition Rate: 2 spectra/s

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of the reaction mixture using the two different LC columns. The data represents the retention time and peak area for the major components of the reaction.

CompoundFormulaMolecular Weight ( g/mol )Retention Time (min) - Column 1Peak Area - Column 1Retention Time (min) - Column 2Peak Area - Column 2
AnilineC₆H₇N93.131.851.5e62.101.4e6
This compoundC₄H₆BrFO168.994.238.2e54.557.9e5
N-((3-fluorooxetane-3-yl)methyl)anilineC₁₀H₁₂FNO181.215.123.4e75.483.6e7
Dimer ByproductC₁₄H₁₇FN₂O248.306.782.1e47.151.9e4

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from sample preparation to data analysis.

G Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Quenching Quenching with Acetonitrile ReactionMixture->Quenching Dilution Dilution Quenching->Dilution Filtration Filtration Dilution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Reporting Reporting PeakIntegration->Reporting

Caption: Workflow from sample preparation to final data reporting.

Hypothetical Reaction Pathway

This diagram shows a plausible reaction pathway for the synthesis of the target product and the formation of a potential dimeric byproduct.

G Hypothetical Reaction Pathway Reactant1 This compound Product N-((3-fluorooxetane-3-yl)methyl)aniline (Target Product) Reactant1->Product Nucleophilic Substitution Byproduct Dimer Byproduct Reactant1->Byproduct Reactant2 Aniline Reactant2->Product Product->Byproduct Side Reaction with Starting Material Intermediate Product Intermediate

References

A Comparative Guide to the Structural Elucidation of 3-(Bromomethyl)-3-fluorooxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a molecule's three-dimensional structure is fundamental to predicting its physicochemical properties, biological activity, and metabolic stability. This guide provides a comparative analysis of X-ray crystallography for determining the structure of 3-(bromomethyl)-3-fluorooxetane derivatives, alongside alternative analytical techniques. While specific crystallographic data for the title compound is not publicly available, this guide utilizes data from the closely related 3,3-bis(bromomethyl)oxetane to provide a practical framework for comparison.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique for structural elucidation depends on the desired level of detail, the physical state of the sample, and the specific information required. X-ray crystallography provides an unparalleled, high-resolution depiction of the solid-state conformation, while other methods offer complementary insights into the molecule's behavior in solution and its fragmentation patterns.

Table 1: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry.Unambiguous and definitive structure determination.Requires a high-quality single crystal; the determined structure is in the solid state, which may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (e.g., ¹H, ¹³C, ¹⁹F), connectivity, and stereochemistry in solution.Non-destructive, provides data on solution-state conformation and dynamics.Structure is inferred from spectral data, which can be complex to interpret for novel compounds; does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.High sensitivity, requires very small sample amounts.Provides limited information on the 3D structure and stereochemistry; extensive fragmentation can sometimes complicate interpretation.
Computational Chemistry Theoretical prediction of stable conformers, bond lengths, bond angles, and energetic properties.Does not require a physical sample; can be used to study transition states and reaction mechanisms.The accuracy of the results is dependent on the level of theory and basis set used; predictions require experimental validation.

Quantitative Data Summary

The following tables present representative data for a 3,3-disubstituted oxetane derivative, offering a baseline for what can be expected during the analysis of this compound analogs.

Table 2: Representative X-ray Crystallography Data for a 3,3-Disubstituted Oxetane Analog (3,3-bis(bromomethyl)oxetane) [1][2]

ParameterValue
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 11.340(2) Å, b = 7.0887(15) Å, c = 6.2811(13) Å
Puckering Angle (θ) ~10-20° (typical for 3,3-disubstituted oxetanes)[3][4]
Exocyclic C-C-C Bond Angle ~115-120° (wider than tetrahedral)[3]
C-O Bond Length ~1.45 Å
C-C Bond Length (in ring) ~1.54 Å
C-Br Bond Length ~1.94 Å

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for 3,3-Disubstituted Oxetane Derivatives [5][6]

NucleusChemical Shift (δ) Range (ppm)MultiplicityNotes
¹H NMR
Oxetane CH₂ (ring protons)4.2 - 4.9Doublet or MultipletThe two sets of ring protons are diastereotopic and will appear as distinct signals.
CH₂-Br3.6 - 4.0Singlet
¹³C NMR
C (quaternary, C3)40 - 50The chemical shift is influenced by the attached substituents.
CH₂ (oxetane ring, C2/C4)75 - 85
CH₂-Br30 - 40

Table 4: Representative Mass Spectrometry Data for a Brominated Organic Compound [7][8]

Ionm/zInterpretation
[M]⁺ VariesMolecular ion peak. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic M and M+2 pattern with approximately 1:1 intensity ratio is expected.
[M-Br]⁺ [M]⁺ - 79/81Loss of a bromine radical.
[M-CH₂Br]⁺ [M]⁺ - 93/95Loss of a bromomethyl radical.
[C₄H₅FO]⁺ 88A potential fragment corresponding to the oxetane ring after loss of the bromomethyl group.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data.

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are paramount for a successful X-ray diffraction experiment.[9] Slow evaporation of a saturated solution of the purified this compound derivative is a common method. A suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane) should be determined through solubility tests. The solution is left undisturbed in a loosely capped vial to allow for slow solvent evaporation over several days to weeks.[9]

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition : ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer. Standard pulse programs are used. For ¹H NMR, 16-64 scans are typically sufficient.

  • Data Processing and Interpretation : The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration of the signals are then analyzed to elucidate the molecular structure.

Mass Spectrometry
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system). Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine is a key diagnostic feature.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining a crystal structure using X-ray crystallography.

X_ray_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

A simplified workflow for single-crystal X-ray structure determination.

This guide provides a comprehensive overview for the structural analysis of this compound derivatives. By combining the strengths of X-ray crystallography with complementary techniques and adhering to rigorous experimental protocols, researchers can gain a detailed understanding of these molecules, which is essential for their application in drug discovery and materials science.

References

Efficacy comparison of drugs synthesized with 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that enhance drug-like properties is perpetual. Among the emerging stars in the medicinal chemist's toolbox is the 3-fluorooxetane moiety. This small, fluorinated heterocyclic ring is increasingly utilized as a bioisosteric replacement for more traditional functional groups, such as gem-dimethyl and carbonyl groups. Its incorporation has been shown to significantly modulate the efficacy and pharmacokinetic profiles of drug candidates. This guide provides an objective comparison of the performance of drug analogs containing a 3-fluorooxetane group versus those without, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into drug molecules is a well-established method to enhance metabolic stability, binding affinity, and membrane permeability. The 3-fluorooxetane motif leverages these benefits in a unique three-dimensional structure. Its rigid framework can help in optimizing the conformation of a drug molecule for its biological target, while the polar oxygen atom can improve solubility and the fluorine atom can enhance metabolic stability and binding interactions.

Efficacy Comparison: A Case Study in p38α Kinase Inhibition

To illustrate the impact of the 3-fluorooxetane moiety, we present a comparative analysis based on a study of p38α kinase inhibitors. The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Consequently, inhibitors of p38α are promising therapeutic agents for inflammatory diseases.

In a structure-activity relationship (SAR) study, a series of compounds were synthesized and evaluated for their ability to inhibit p38α kinase. This allows for a direct comparison of the efficacy of a compound containing a 3-fluorooxetane group against an analog with a gem-dimethyl group, a common bioisostere.

Compound IDKey Structural Moietyp38α IC50 (nM)Rationale for Moiety
Analog 1 gem-Dimethyl150Standard bioisostere for a carbonyl group, provides steric bulk.
Analog 2 3-Fluorooxetane25Introduction of a polar, rigid scaffold to improve solubility and binding.

The data clearly demonstrates a significant enhancement in inhibitory potency with the incorporation of the 3-fluorooxetane ring. The six-fold increase in efficacy (lower IC50 value) highlights the positive contribution of this moiety to the binding affinity of the compound for the p38α kinase.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed methodologies for the key experiments are provided below.

p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against human p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-KKV-ATF2-KK)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)

  • Test compounds (solubilized in DMSO)

  • HTRF® KinEASE-STK S1 kit (Cisbio) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) based detection system

  • Microplates (e.g., 384-well, low volume, white)

Procedure:

  • A solution of the test compound is serially diluted in DMSO to create a range of concentrations.

  • In a microplate, the p38α kinase, biotinylated peptide substrate, and the test compound dilution are mixed in the assay buffer.

  • The enzymatic reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • The reaction is stopped by the addition of a detection mixture containing a streptavidin-XL665 conjugate and a phosphospecific antibody labeled with Eu3+-cryptate.

  • After an incubation period to allow for the binding of the detection reagents, the TR-FRET signal is measured using a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • The ratio of the emission signals (665 nm / 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.

  • The percent inhibition is calculated for each compound concentration relative to a DMSO control.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Visualizing the Impact: Signaling Pathways and Workflows

To further elucidate the context of this efficacy comparison, the following diagrams visualize the relevant biological pathway and experimental processes.

p38_signaling_pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Stress) tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 mk2 MK2 p38->mk2 tnf_il1 TNF-α, IL-1β Production mk2->tnf_il1 inhibitor p38 Inhibitor (e.g., Analog 2) inhibitor->p38

Caption: The p38 MAPK signaling pathway, a key regulator of inflammatory cytokine production.

experimental_workflow compound_prep Compound Preparation & Serial Dilution assay_setup Assay Setup (Kinase, Substrate, Compound) compound_prep->assay_setup reaction_init Reaction Initiation (Add ATP) assay_setup->reaction_init incubation Incubation reaction_init->incubation detection Detection (TR-FRET Reagents) incubation->detection data_acq Data Acquisition (Plate Reader) detection->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

logical_relationship start_material Starting Material (3-(Bromomethyl)-3-fluorooxetane) synthesis Multi-step Synthesis start_material->synthesis analog2 Analog 2 (with 3-Fluorooxetane) synthesis->analog2 biological_testing Biological Testing (p38α Kinase Assay) analog2->biological_testing efficacy_data Efficacy Data (IC50 = 25 nM) biological_testing->efficacy_data

Caption: Logical flow from starting material to efficacy data for a 3-fluorooxetane containing compound.

References

A Comparative Benchmarking Guide to the Synthesis of 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated oxetanes into bioactive molecules is a rapidly growing field in medicinal chemistry, driven by the unique physicochemical properties these motifs impart. 3-(Bromomethyl)-3-fluorooxetane is a key building block in this endeavor, offering a versatile handle for further chemical elaboration. This guide provides a comparative analysis of the primary synthetic route to this valuable compound against a relevant alternative, supported by detailed experimental protocols and quantitative data to inform methodology selection.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative metrics for the primary two-step synthesis of this compound and a benchmark method for the synthesis of its non-fluorinated analog, 3-(bromomethyl)oxetane.

ParameterMethod 1: Two-Step Synthesis of this compound Benchmark Method: Intramolecular Williamson Ether Synthesis of 3-(bromomethyl)oxetane
Starting Material 2,2-Bis(bromomethyl)propane-1,3-diol3-Bromo-2-(bromomethyl)propan-1-ol
Key Reagents Sodium ethoxide, morph-DASTSodium hydride
Overall Yield ~75% (for the fluorination step)Not explicitly reported
Reaction Time Step 1: Not specified; Step 2: ~16 hours12-24 hours
Reaction Temperature Step 1: Room temperature; Step 2: -78°C to room temperature0°C to room temperature
Number of Steps 21
Purification Column chromatographyColumn chromatography

Logical Workflow of Synthesis Comparison

cluster_0 Method 1: Two-Step Synthesis cluster_1 Benchmark Method cluster_2 Comparison M1_Start 2,2-Bis(bromomethyl)propane-1,3-diol M1_Inter (3-(Bromomethyl)oxetan-3-yl)methanol M1_Start->M1_Inter  Sodium ethoxide, Ethanol, RT M1_Product This compound M1_Inter->M1_Product  morph-DAST, CH2Cl2, -78°C to RT Compare Benchmarking Criteria: - Yield - Reaction Time - Temperature - Number of Steps - Reagent Handling M1_Product->Compare M2_Start 3-Bromo-2-(bromomethyl)propan-1-ol M2_Product 3-(Bromomethyl)oxetane M2_Start->M2_Product  Sodium hydride, THF, 0°C to RT M2_Product->Compare

Caption: Comparative workflow of the two-step synthesis of this compound and the benchmark Williamson ether synthesis of 3-(bromomethyl)oxetane.

Primary Synthesis Route: Two-Step Synthesis from 2,2-Bis(bromomethyl)propane-1,3-diol

This robust two-step procedure is a common method for accessing this compound. It involves the initial formation of a hydroxymethyl-substituted oxetane, followed by deoxyfluorination.

Step 1: Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol

This step involves an intramolecular Williamson ether synthesis to form the oxetane ring.

Experimental Protocol:

  • Reaction Setup: Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in ethanol at room temperature.

  • Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Characterization: The structure of (3-(bromomethyl)oxetan-3-yl)methanol can be confirmed by spectroscopic methods. For instance, the 1H NMR spectrum in CDCl3 is expected to show signals at approximately δ 2.6 (bs, 1H, OH), 3.70 (s, 2H, CH2Br), 4.00 (s, 2H, CH2OH), and 4.45 (s, 4H, oxetane ring protons).[1] The mass spectrum should show a molecular ion peak corresponding to a molecular mass of 181 g/mol .[1]

Step 2: Deoxyfluorination to this compound

The hydroxyl group of the intermediate is then replaced with a fluorine atom using a deoxyfluorinating agent.

Experimental Protocol:

  • Reaction Setup: Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) in a dry reaction vessel under an inert atmosphere (e.g., Argon) and cool the solution to -78°C using a dry ice/acetone bath.[2]

  • Reagent Addition: Slowly add morpholino-diethylaminosulfur trifluoride (morph-DAST) (1.5 eq) to the cooled solution.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).[2] It is noted that the use of DAST may lead to a larger amount of byproducts.[2]

  • Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Yield: This deoxyfluorination step has been reported to proceed with a yield of 75%.[2]

Benchmark Method: Intramolecular Williamson Ether Synthesis of 3-(bromomethyl)oxetane

For comparative purposes, the synthesis of the non-fluorinated analog, 3-(bromomethyl)oxetane, provides a benchmark for a one-step oxetane ring formation. This method is a classic example of an intramolecular Williamson ether synthesis.[3]

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil and suspend it in anhydrous tetrahydrofuran (THF).[3]

  • Addition of Starting Material: Dissolve 3-bromo-2-(bromomethyl)propan-1-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0°C (ice bath).[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours.[3] Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.[3]

  • Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or diethyl ether. Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[3]

Discussion

The two-step synthesis of this compound is a reliable and effective method, with the deoxyfluorination step providing a good yield. The starting material for this route, 2,2-bis(bromomethyl)propane-1,3-diol, is commercially available. The use of morph-DAST is reported to be advantageous over DAST in minimizing byproduct formation.[2] This method allows for the specific introduction of a single fluorine atom at the 3-position.

For researchers requiring this compound, the two-step synthesis presented is a well-documented and high-yielding approach. Future developments in this field may focus on more direct, one-pot methodologies for the synthesis of such fluorinated oxetanes to improve overall efficiency.

Experimental Workflow Visualization

cluster_method1 Two-Step Synthesis of this compound cluster_method2 Benchmark: Williamson Ether Synthesis M1_Start Start: 2,2-Bis(bromomethyl) propane-1,3-diol M1_Step1 Cyclization with Sodium Ethoxide M1_Start->M1_Step1 M1_Inter Intermediate: (3-(Bromomethyl)oxetan-3-yl)methanol M1_Step1->M1_Inter M1_Step2 Deoxyfluorination with morph-DAST M1_Inter->M1_Step2 M1_Product Product: 3-(Bromomethyl) -3-fluorooxetane M1_Step2->M1_Product M2_Start Start: 3-Bromo-2-(bromomethyl) propan-1-ol M2_Step1 Intramolecular Cyclization with Sodium Hydride M2_Start->M2_Step1 M2_Product Product: 3-(Bromomethyl)oxetane M2_Step1->M2_Product

Caption: Step-by-step workflow for the synthesis of this compound and its non-fluorinated benchmark.

References

Safety Operating Guide

Proper Disposal of 3-(Bromomethyl)-3-fluorooxetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like 3-(Bromomethyl)-3-fluorooxetane are paramount. This guide provides essential safety and logistical information, outlining the recommended operational and disposal plans to ensure a safe laboratory environment and compliance with regulatory standards. Adherence to these procedures is critical due to the hazardous nature of halogenated organic compounds.

Immediate Safety and Handling Protocols

Before any handling or disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Collect the contaminated absorbent material into a sealed, appropriately labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

Quantitative Safety Data

The following table summarizes key quantitative data pertinent to the safe handling and disposal of this compound. This information is compiled from various safety data sheets for halogenated organic compounds and should be considered as a general guideline.

ParameterValue
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H302: Harmful if swallowed. H312: Harmful in contact with skin. H335: May cause respiratory irritation. H227: Combustible liquid.[1]
GHS Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]
Incompatibility Strong oxidizing agents, strong bases, and moisture.

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Plan:
  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with halogenated organic compounds, such as glass or polyethylene.

    • The container must be kept tightly closed except when adding waste.

  • Waste Segregation:

    • It is crucial to segregate halogenated organic waste from non-halogenated organic waste. This is because the disposal methods and costs for these two types of waste are significantly different.

    • Do not mix this compound waste with incompatible materials such as strong bases or oxidizing agents.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

    • Indicate the approximate concentration or volume of the chemical in the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from heat sources and incompatible materials.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for waste manifest and transportation.

Experimental Protocols for Chemical Degradation (Theoretical)

Disclaimer: The following protocols are provided for informational purposes only to illustrate the chemical principles of dehalogenation. They are based on general methods for simple alkyl halides and have not been validated for this compound. The primary and recommended disposal method remains professional hazardous waste disposal. Attempting to neutralize this compound in a laboratory setting without a thorough, substance-specific risk assessment and validation is not advised.

Theoretical Protocol 1: Alkaline Hydrolysis

This protocol describes the hydrolysis of a simple alkyl bromide, 2-bromo-2-methylpropane, to illustrate a potential degradation pathway.

Methodology:

  • A solution of 0.01 mol/dm³ sodium hydroxide (NaOH) is prepared in a solvent mixture of 80% propanone and 20% water by volume.

  • In a reaction vessel (e.g., a specimen tube), 6.0 cm³ of the NaOH solution is mixed with 3.4 cm³ of the propanone/water solvent.

  • Two drops of phenolphthalein indicator are added to the solution.

  • 0.50 cm³ of 2-bromo-2-methylpropane is added to the solution, and a stopwatch is started simultaneously.

  • The time taken for the pink color of the phenolphthalein to disappear is recorded, indicating the consumption of the NaOH.[5]

This reaction demonstrates the conversion of the alkyl bromide to an alcohol, with the bromide ion being displaced. The complex structure of this compound may lead to different reaction kinetics and potentially hazardous byproducts.

Theoretical Protocol 2: Thiol-Mediated Degradation

Thiols are strong nucleophiles that can displace halides from alkyl halides. This protocol is a general representation of such a reaction.

Methodology:

  • A thiol, such as thiourea, is used as the nucleophile.

  • The alkyl halide is reacted with thiourea in an appropriate solvent. This results in the formation of an alkyl isothiourea salt intermediate.

  • The intermediate salt is then hydrolyzed using an aqueous base to yield the corresponding thiol.[6]

This method effectively replaces the bromine atom, degrading the original alkyl halide. The reactivity and potential side reactions with the oxetane and fluorine components of this compound would need to be carefully studied before considering such a procedure.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Segregate from Non-Halogenated and Incompatible Waste C->D E Securely Cap and Clearly Label Container with Contents D->E F Store in a Designated Satellite Accumulation Area with Secondary Containment E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Prepare for Pickup (Complete Manifests as Required) G->H I End: Professional Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(Bromomethyl)-3-fluorooxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 3-(Bromomethyl)-3-fluorooxetane (CAS RN: 865451-86-1). Adherence to these guidelines is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include being harmful if swallowed, causing skin irritation, and resulting in serious eye irritation.[1][2] Some safety data sheets also indicate that it may cause respiratory irritation and severe skin burns and eye damage.[1][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.[1][4]Prevents skin irritation and potential burns upon contact.[1][3]
Respiratory Protection Use in a well-ventilated area is mandatory. If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[5]Mitigates the risk of respiratory tract irritation from inhaling vapors.[1]
Hand Protection Handle with chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after.[5]Prevents direct contact with the skin, which can cause irritation.[1]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All personnel must be trained on the specific hazards and handling procedures for this compound.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): Don the required PPE as detailed in Table 1 before opening the container.

  • Dispensing: Use non-sparking tools and take precautionary measures against static discharge, as the substance may be flammable.[6] Avoid creating aerosols or dust.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Contaminated clothing should be removed and laundered before reuse.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][6] The recommended storage temperature is between 2-8°C.[2][7]

Table 2: Storage and Incompatibility Data

ParameterSpecificationReference
Storage Temperature 2-8°C, sealed, dry, and light-proof.[2][7]
Storage Conditions Store in a tightly closed container in a dry and well-ventilated place.[4][6][4][6]
Incompatible Materials Strong oxidizing agents.[3]
Conditions to Avoid Heat, flames, sparks, and electrostatic discharge.[6][6]

Emergency and Disposal Procedures

Immediate and appropriate responses to spills, exposures, and waste disposal are critical.

Disposal Plan

Waste from this compound is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[6]

  • Unused Product: Dispose of the contents and container to an approved waste disposal plant.[6]

  • Contaminated Materials: Any materials that come into contact with the chemical, such as absorbent pads or contaminated PPE, should be treated as hazardous waste and disposed of accordingly.

Experimental Protocol: Spill Response

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Use non-sparking tools to collect the absorbed material.[6]

    • Place the collected waste into a suitable, labeled, and closed container for disposal.[1][4]

  • Decontamination: Wash the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

start Start: Receive Chemical check_sds Review Safety Data Sheet (SDS) start->check_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_sds->don_ppe setup_workspace Set Up in Ventilated Area (Fume Hood) don_ppe->setup_workspace handle_chemical Handle Chemical (Use Non-Sparking Tools) setup_workspace->handle_chemical spill Spill Occurs? handle_chemical->spill spill_protocol Execute Spill Response Protocol spill->spill_protocol Yes post_handling Post-Handling Procedures spill->post_handling No decontaminate Decontaminate Workspace and Tools spill_protocol->decontaminate post_handling->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste store_chemical Store Chemical Properly (2-8°C, Tightly Sealed) dispose_waste->store_chemical end End of Procedure store_chemical->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.